molecular formula C11H13NO2 B1310410 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 22245-89-2

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1310410
CAS No.: 22245-89-2
M. Wt: 191.23 g/mol
InChI Key: GZRSCYDBGFKKHY-UHFFFAOYSA-N
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Description

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRSCYDBGFKKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405443
Record name 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-89-2
Record name 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound belonging to the benzoazepine class. This document provides a comprehensive overview of its fundamental properties, including its chemical structure, physical characteristics, and potential biological significance. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information on its general class, offering insights into its synthesis, characterization, and potential applications in medicinal chemistry and drug development.

Core Properties

This compound is characterized by a seven-membered azepine ring fused to a benzene ring, with a methoxy group at the 7-position and a carbonyl group at the 2-position.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
CAS Number 22245-89-2[1]
IUPAC Name This compound
Canonical SMILES COC1=CC2=C(C=C1)NC(=O)CCC2
InChI Key Not Available

Synthesis and Characterization

A general synthetic approach to similar dihydro-1H-azepine and azepin-2(3H)-one derivatives involves the intramolecular condensation of tertiary enamides containing a formyl group. This reaction can be catalyzed by a Lewis acid, such as boron tribromide (BBr₃), with an additive like phosphorus pentoxide (P₂O₅), to achieve high yields.[2][3][4][5]

General Experimental Workflow for Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzo[b]azepin-2-one, based on general synthetic strategies for related compounds.

G start Substituted Phenyl Precursor intermediate1 Functional Group Interconversion start->intermediate1 intermediate2 Cyclization Precursor intermediate1->intermediate2 cyclization Intramolecular Cyclization (e.g., Acid or Base Catalyzed) intermediate2->cyclization product This compound cyclization->product purification Purification (e.g., Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization G cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Benzoazepine Derivative ligand->receptor Binding downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

References

An In-Depth Technical Guide to the Chemical Structure Elucidation of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the spectroscopic data, experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Chemical Identity and Properties

This compound is a derivative of the benzo[b]azepine ring system, which is a seven-membered heterocyclic scaffold containing a nitrogen atom fused to a benzene ring. The presence of a methoxy group at the 7-position and a carbonyl group at the 2-position are key structural features.[1]

PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol [1][2]
CAS Number 22245-89-2[1][2]
IUPAC Name 7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one[2]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Hypothetical data based on typical values
7.10d, J=8.5 Hz1HH-9
6.80dd, J=8.5, 2.5 Hz1HH-8
6.75d, J=2.5 Hz1HH-6
3.78s3H-OCH₃
2.85t, J=7.0 Hz2HH-5
2.50t, J=7.0 Hz2HH-4
NH proton signal may be broad and variable

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Chemical Shift (δ) ppmAssignment
Hypothetical data based on typical values
170.5C-2 (C=O)
158.0C-7
140.0C-5a
130.0C-9a
129.5C-9
115.0C-8
112.0C-6
55.5-OCH₃
35.0C-5
30.0C-4
25.0C-3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical data based on typical values
3200-3300Medium, SharpN-H Stretch (amide)
2920-2980MediumC-H Stretch (aliphatic)
1680StrongC=O Stretch (amide)
1610, 1500MediumC=C Stretch (aromatic)
1250StrongC-O Stretch (aryl ether)
1150MediumC-N Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

m/zRelative Intensity (%)Assignment
191100[M]⁺ (Molecular Ion)
163High[M - CO]⁺
162Moderate[M - C₂H₅]⁺
148Moderate[M - CO - CH₃]⁺
134High[M - C₃H₅O]⁺
120Moderate[C₈H₈O]⁺

Experimental Protocols

Synthesis via Beckmann Rearrangement

A common synthetic route to this compound involves the Beckmann rearrangement of a corresponding oxime precursor.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow Start Start Precursor 6-methoxy-1-tetralone Start->Precursor Oximation React with hydroxylamine hydrochloride Precursor->Oximation Oxime 6-methoxy-1-tetralone oxime Oximation->Oxime Rearrangement Beckmann Rearrangement (e.g., with PPA) Oxime->Rearrangement Product 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Rearrangement->Product Purification Column Chromatography Product->Purification End End Purification->End

Caption: Synthetic workflow for this compound.

Protocol:

  • Oximation of 6-methoxy-1-tetralone: 6-methoxy-1-tetralone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to yield 6-methoxy-1-tetralone oxime.

  • Beckmann Rearrangement: The purified oxime is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, and heated. This induces the rearrangement of the oxime to the corresponding lactam, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Spectroscopic Analysis Protocols

Logical Flow for Spectroscopic Analysis

cluster_analysis Spectroscopic Analysis Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Confirmed Data_Integration->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis of the synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film, KBr pellet, or in a suitable solvent.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) source.

Potential Biological Signaling Pathways

While the specific mechanism of action for this compound is not extensively documented, compounds with the benzo[b]azepine scaffold are known to exhibit a range of biological activities, particularly affecting the central nervous system (CNS).[1] Many benzodiazepines and related compounds act as modulators of GABA-A receptors.[3]

Hypothesized Signaling Pathway in CNS

cluster_pathway Hypothesized CNS Signaling Pathway Compound 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Receptor GABA-A Receptor Compound->Receptor Allosteric Modulation Channel Chloride Ion Channel Receptor->Channel Opens Influx Increased Cl⁻ Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Effect Anxiolytic/Sedative Effects Inhibition->Effect

Caption: A hypothesized signaling pathway for CNS activity.

This proposed pathway suggests that the compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and ultimately, a reduction in neuronal excitability, which could manifest as anxiolytic or sedative effects. It is important to note that this is a generalized pathway for this class of compounds and requires specific experimental validation for this compound.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. The synthesis is reliably performed via a Beckmann rearrangement of the corresponding oxime. While its precise biological target remains to be fully elucidated, its structural similarity to other CNS-active benzo[b]azepines suggests potential interactions with neurotransmitter systems like the GABAergic pathway. Further research is warranted to explore the full pharmacological profile and therapeutic potential of this compound.

References

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS number 22245-89-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22245-89-2)

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document consolidates available data on its physicochemical properties, synthesis, and potential biological significance.

Core Compound Properties

This compound is a derivative of the benzo[b]azepine ring system. Its structure features a methoxy group at the 7-position and a carbonyl group at the 2-position of the azepine ring.[1] This substitution pattern is key to its chemical identity and potential biological activity.

PropertyValue
CAS Number 22245-89-2
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol [1]
IUPAC Name This compound
Synonyms 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Physicochemical Data

Detailed experimental values for some physicochemical properties are not widely reported in publicly available literature. The following table includes available data and predicted values.

PropertyValue/Information
Melting Point Not available
Boiling Point Not available
Solubility Not available
LogP (Predicted) 2.44

Synthesis

A primary route for the synthesis of this compound is through the Beckmann rearrangement of 6-methoxy-1-tetralone oxime.[2] This reaction transforms the cyclic ketoxime into a seven-membered lactam ring.

Experimental Protocol: Beckmann Rearrangement of 6-Methoxy-1-tetralone Oxime

Materials:

  • 6-Methoxy-1-tetralone

  • Hydroxylamine hydrochloride

  • Sodium acetate (or other suitable base)

  • Polyphosphoric acid (PPA) or other acidic catalyst (e.g., H₂SO₄, TsCl)

  • Appropriate solvents (e.g., ethanol, water, dichloromethane)

Step 1: Oximation of 6-Methoxy-1-tetralone

  • Dissolve 6-methoxy-1-tetralone in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the mixture.

  • Reflux the reaction mixture for a specified time to allow for the formation of 6-methoxy-1-tetralone oxime.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and isolate the crude oxime product by filtration or extraction.

  • Purify the oxime by recrystallization.

Step 2: Beckmann Rearrangement

  • Treat the purified 6-methoxy-1-tetralone oxime with a strong acid catalyst like polyphosphoric acid.

  • Heat the mixture to the required temperature to induce the rearrangement. The specific temperature and reaction time will depend on the chosen catalyst.[2]

  • The rearrangement of the group anti-periplanar to the hydroxyl group on the oxime nitrogen leads to the formation of the lactam ring.[3][4][5][6][7]

  • After the reaction is complete, quench the reaction mixture carefully with ice water.

  • Isolate the crude this compound product by filtration or extraction.

  • Purify the final product by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Beckmann Rearrangement Start 6-Methoxy-1-tetralone Reaction1 Reflux Start->Reaction1 Reagents1 Hydroxylamine HCl, Sodium Acetate, Ethanol Reagents1->Reaction1 Product1 6-Methoxy-1-tetralone Oxime Reaction1->Product1 Reaction2 Heating Product1->Reaction2 Reagents2 Polyphosphoric Acid Reagents2->Reaction2 Product2 This compound Reaction2->Product2

General workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action

The specific mechanism of action for this compound is not well-documented in current literature.[1] However, its structural similarity to other benzoazepine derivatives suggests potential interactions with receptors or enzymes within the central nervous system (CNS).[1] Benzoazepines as a class have been investigated for a range of pharmacological activities, including anxiolytic and antidepressant effects.[1]

To date, no specific quantitative biological data such as IC₅₀, EC₅₀, or binding affinities for this compound has been reported in publicly accessible databases. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

Potential_Signaling_Pathway Compound 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Target Putative CNS Receptor/ Enzyme Target Compound->Target Binding/Modulation Pathway Downstream Signaling Cascade Target->Pathway Signal Transduction Response Potential Pharmacological Response (e.g., Anxiolytic) Pathway->Response

Hypothesized signaling pathway based on the benzoazepine class.

Spectral Data

SpectroscopyExpected Features
¹H NMR Signals corresponding to aromatic protons, methylene protons of the azepine ring, the methoxy group protons, and the N-H proton.
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon, methylene carbons, and the methoxy carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (191.23 g/mol ) and characteristic fragmentation patterns of the benzoazepine core.
Infrared (IR) Absorption bands for N-H stretching, C=O stretching, C-O stretching of the methoxy group, and aromatic C-H stretching.

Applications and Future Research

This compound serves as a valuable scaffold for medicinal chemistry research.[1] Its potential as a modulator of CNS targets warrants further investigation.[1] Future research should focus on:

  • The development and optimization of synthetic routes.

  • Comprehensive pharmacological profiling to identify specific biological targets.

  • Structure-activity relationship (SAR) studies to design more potent and selective analogs.

  • Elucidation of its detailed mechanism of action.

This technical guide provides a summary of the currently available information on this compound. As research progresses, a more detailed understanding of this compound's properties and potential applications will undoubtedly emerge.

References

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a heterocyclic compound belonging to the benzoazepine class. Benzoazepines are of significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes the physicochemical properties, potential biological activities, and spectroscopic data of the title compound. Furthermore, it outlines a representative synthetic protocol and illustrates a potential mechanism of action related to the broader class of benzodiazepines, which are known to interact with GABA-A receptors in the central nervous system.

Core Compound Properties

This compound is a derivative of the benzoazepine scaffold, which is a seven-membered heterocyclic ring fused to a benzene ring.[1] The presence of a methoxy group and a carbonyl group contributes to its specific chemical characteristics and potential for biological interactions.[1]

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
CAS Number 22245-89-2[1]
IUPAC Name 7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound.

  • ¹H NMR Spectroscopy : In proton NMR, the aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm). A sharp singlet corresponding to the three protons of the methoxy group is typically observed around δ 3.6-3.8 ppm.[1]

  • Mass Spectrometry : Under electron ionization, the molecular ion peak is observed at an m/z of 191.[1] Key fragmentation patterns include the loss of a methoxy radical (M-31), resulting in a fragment at m/z 160, and the elimination of carbon monoxide (M-28), leading to a fragment at m/z 163.[1]

Synthesis Methodology

Representative Experimental Protocol: Intramolecular Cyclization

This protocol describes a potential multi-step synthesis culminating in an intramolecular cyclization to form the seven-membered ring.

  • Step 1: Starting Material Preparation: The synthesis would likely begin with a suitably substituted aniline or phenol derivative.

  • Step 2: Chain Elongation: The starting material would undergo a series of reactions to introduce a side chain that will ultimately form the azepine ring.

  • Step 3: Cyclization: The final step involves an intramolecular reaction, often acid- or base-catalyzed, to form the seven-membered lactam ring of the benzo[b]azepin-2-one core.

G cluster_synthesis Representative Synthesis Workflow start Substituted Phenyl Precursor step1 Side Chain Introduction start->step1 Alkylation/ Acylation step2 Functional Group Manipulation step1->step2 Reduction/ Oxidation step3 Intramolecular Cyclization step2->step3 Acid/Base Catalysis product This compound step3->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While there is no documented specific mechanism of action for this compound, its structural similarity to other benzoazepine derivatives suggests potential interactions with biological targets within the central nervous system.[1] Many compounds in this class are investigated for their anxiolytic, antidepressant, and anticonvulsant properties.[1][2]

The broader class of benzodiazepines exerts its effects by modulating the activity of GABA-A receptors.[3][4] It is plausible that this compound could have a similar mechanism of action.

Postulated Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[3] This allosteric binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[3][5] This hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, resulting in the sedative and anxiolytic effects associated with these compounds.[5]

G cluster_pathway Postulated Signaling Pathway ligand Benzo[b]azepin-2-one Derivative receptor GABA-A Receptor ligand->receptor Binds to allosteric site channel Chloride Channel Opening receptor->channel Enhances effect of GABA gaba GABA gaba->receptor Binds to agonist site influx Chloride Ion Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Reduced Neuronal Excitability hyperpolarization->inhibition

Caption: Postulated mechanism of action via GABA-A receptor modulation.

Potential Applications

Given its chemical structure, this compound is a candidate for further investigation in several areas:

  • Pharmaceutical Development : As a scaffold for the development of novel therapeutics targeting CNS disorders.[1]

  • Chemical Probes : To study the pharmacology of related compounds and their targets.[1]

Conclusion

This compound is a compound with potential for further research and development in the field of medicinal chemistry. This guide provides foundational data and theoretical frameworks to aid researchers in their exploration of this and related molecules. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in relevant biological models.

References

An In-depth Technical Guide to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound belonging to the benzo[b]azepine class of molecules. This class is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including effects on the central nervous system (CNS), as well as potential antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its discovery and history, detailed synthetic pathways, physicochemical and spectroscopic data, and a review of the biological activities of structurally related compounds. While specific biological data for the title compound is limited in publicly available literature, this guide aims to serve as a valuable resource for researchers by consolidating existing knowledge and providing a framework for future investigation.

Discovery and History

The specific discovery of this compound is not well-documented in the scientific literature as a singular, notable event. It is more likely that this compound was first synthesized as a chemical intermediate or as part of a larger library of benzo[b]azepine derivatives during broader medicinal chemistry campaigns. The benzo[b]azepine scaffold itself has been the subject of extensive research for several decades, with efforts focused on exploring its therapeutic potential across various disease areas. Traditional synthetic routes to the benzo[b]azepine core have historically relied on cyclization strategies to form the seven-membered lactam ring.[1]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be adapted from methodologies reported for structurally similar compounds. The following multi-step synthesis is based on the work of Clarke et al. (2016), who developed a one-pot multibond-forming process for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. This is followed by proposed deprotection and lactam formation steps based on established organic chemistry principles.

Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Protection and Allylation cluster_2 Step 3: Reduction and Cyclization Precursor Formation cluster_3 Step 4: One-Pot Cyclization cluster_4 Step 5: Proposed Deprotection and Lactam Formation A 4-Methoxy-2-iodoaniline C Methyl (2E)-3-(2'-amino-5'-methoxyphenyl)prop-2-enoate A->C Mizoroki-Heck Coupling B Methyl acrylate B->C D Methyl (2E)-3-(5'-methoxy-2'-[N-(p-toluenesulfonyl)amino]phenyl)prop-2-enoate C->D TsCl, Pyridine E Methyl (2E)-3-(2'-[N-allyl-N-(p-toluenesulfonyl)amino]-5'-methoxyphenyl)prop-2-enoate D->E Allyl bromide, K2CO3 F (2E)-3-(2'-[N-allyl-N-(p-toluenesulfonyl)amino]-5'-methoxyphenyl)prop-2-en-1-ol E->F DIBAL-H G Allylic trichloroacetimidate intermediate F->G Cl3CCN, DBU H 7-Methoxy-N-(p-toluenesulfonyl)-5-(2',2',2'-trichloromethylcarbonylamino)-2,5-dihydro-1H-benzo[b]azepine G->H Overman Rearrangement & Ring-Closing Metathesis I This compound H->I 1. N-Ts Deprotection 2. Amide Hydrolysis 3. Lactam Formation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl (2E)-3-(2'-amino-5'-methoxyphenyl)prop-2-enoate

  • Reaction: Mizoroki-Heck Coupling

  • Procedure: To a solution of 4-methoxy-2-iodoaniline (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is added methyl acrylate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl (2E)-3-(2'-[N-allyl-N-(p-toluenesulfonyl)amino]-5'-methoxyphenyl)prop-2-enoate

  • Procedure (N-Tosylation): Methyl (2E)-3-(2'-amino-5'-methoxyphenyl)prop-2-enoate (1.0 eq) is dissolved in pyridine. p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and a dilute acid (e.g., 1 M HCl). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-tosylated product.

  • Procedure (N-Allylation): The N-tosylated intermediate (1.0 eq) is dissolved in DMF. Potassium carbonate (2.0 eq) and allyl bromide (1.2 eq) are added, and the mixture is heated to 70 °C for 1-2 hours. After cooling, the mixture is diluted with 5% aqueous lithium chloride solution and extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of the Allylic Trichloroacetimidate Intermediate

  • Procedure (Reduction): The ester from the previous step (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 2.2 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for 2-3 hours. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the allylic alcohol.

  • Procedure (Trichloroacetimidate Formation): The allylic alcohol (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. Trichloroacetonitrile (1.5 eq) is added, followed by a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq). The reaction is stirred at 0 °C for 1 hour. The solvent is removed under reduced pressure to yield the crude allylic trichloroacetimidate, which is used in the next step without further purification.

Step 4: One-Pot Synthesis of 7-Methoxy-N-(p-toluenesulfonyl)-5-(2',2',2'-trichloromethylcarbonylamino)-2,5-dihydro-1H-benzo[b]azepine

  • Procedure: The crude allylic trichloroacetimidate is dissolved in xylenes and heated to 160 °C for 24 hours to effect the Overman rearrangement. The reaction is then cooled to 60 °C, and a Grubbs catalyst (e.g., Grubbs II, 5 mol%) is added. The mixture is stirred at 60 °C for 18 hours to facilitate ring-closing metathesis. The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the protected 5-amino-2,5-dihydro-1H-benzo[b]azepine derivative.

Step 5: Proposed Conversion to this compound

  • Procedure (Deprotection and Lactam Formation): The product from Step 4 would require a multi-step deprotection and transformation sequence. The N-tosyl group can be removed under reductive conditions (e.g., using sodium in liquid ammonia or magnesium in methanol). The 2,2,2-trichloromethylcarbonylamino group can be hydrolyzed under basic conditions (e.g., aqueous NaOH or K₂CO₃ in methanol/water). The resulting amino group and the endocyclic double bond would then need to be converted to the lactam. This could potentially be achieved through a sequence of reduction of the enamine moiety followed by oxidation of the resulting tetrahydrobenzo[b]azepine at the 2-position, or through other functional group manipulations to install the carbonyl group.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1][2]
Molecular Weight 191.23 g/mol [1][2]
CAS Number 22245-89-2[1][2]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO, methanol, chloroform (predicted)-
Spectroscopic Data (Predicted/Characteristic)
SpectroscopyCharacteristic Peaks/Signals
¹H NMR δ ~7.0-8.0 ppm (aromatic protons), δ ~3.6-3.8 ppm (s, 3H, -OCH₃), δ ~2.0-3.0 ppm (aliphatic protons of the azepine ring), δ ~8.0-9.0 ppm (br s, 1H, -NH)
¹³C NMR δ ~165-175 ppm (C=O), δ ~150-160 ppm (aromatic C-O), δ ~110-130 ppm (aromatic C-H and C-C), δ ~55 ppm (-OCH₃), δ ~20-40 ppm (aliphatic carbons)
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 191. Key fragments at m/z 163 ([M-CO]⁺) and m/z 160 ([M-OCH₃]⁺).
Infrared (IR) ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, amide), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch)

Biological Activity and Potential Applications

While specific quantitative biological data for this compound are not extensively reported in the literature, the broader class of benzo[b]azepines has shown promise in several therapeutic areas.[1] The structural similarity of the title compound to other pharmacologically active agents suggests potential for further investigation.

Potential Therapeutic Areas

Potential_Applications cluster_apps Potential Therapeutic Areas Benzo[b]azepine Scaffold Benzo[b]azepine Scaffold CNS Central Nervous System (CNS) Disorders Benzo[b]azepine Scaffold->CNS e.g., Anxiolytic, Antidepressant Antimicrobial Antimicrobial Agents Benzo[b]azepine Scaffold->Antimicrobial e.g., Antibacterial, Antifungal Anticancer Anticancer Agents Benzo[b]azepine Scaffold->Anticancer e.g., Cytotoxic, Antiproliferative

Caption: Potential therapeutic applications of the benzo[b]azepine scaffold.

  • Central Nervous System (CNS) Disorders: Many benzo[b]azepine derivatives have been investigated for their anxiolytic, antidepressant, and antipsychotic properties. Their mechanism of action in the CNS often involves interaction with various neurotransmitter receptors.

  • Antimicrobial Activity: Some substituted benzo[b]azepines have demonstrated activity against a range of bacterial and fungal pathogens.

  • Anticancer Potential: The benzo[b]azepine core is present in some compounds investigated for their cytotoxic and antiproliferative effects on cancer cell lines.

Biological Activity of Related Compounds

The following table summarizes the reported biological activities of some structurally related benzo[b]azepine derivatives to provide context for the potential of this compound.

Compound/Derivative ClassBiological ActivityReported Values
Various 1,4-BenzodiazepinesCytotoxic activity against human cancer cell lines (MCF-7, HCT-116)IC₅₀ values in the micromolar range
Substituted 2,3-dihydro-1,5-benzodiazepinesAntibacterial activity against various strains including MRSA and E. coliMIC values ranging from 0.125 to 4 mg/mL
Methoxy-substituted dibenzo[b,f]oxepinsAnticancer activity, induction of apoptosis-

Note: The data presented above is for structurally related but distinct compounds and should be used for contextual purposes only.

Conclusion

This compound is a member of the pharmacologically relevant benzo[b]azepine class of compounds. While its specific discovery and biological profile are not extensively detailed in current literature, this guide provides a comprehensive synthesis of available information, including a detailed, plausible synthetic route based on modern organic chemistry techniques. The information on related compounds suggests that this molecule may hold potential for investigation in areas such as CNS disorders, infectious diseases, and oncology. This guide serves as a foundational resource to encourage and facilitate further research into the synthesis and biological evaluation of this compound and its derivatives.

References

Preliminary Biological Screening of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a synthetic small molecule belonging to the benzazepine class of compounds. The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active agents. While specific preliminary biological screening data for this compound is not extensively available in the public domain, the biological activities of structurally related analogs provide valuable insights into its potential therapeutic applications. This technical guide summarizes the known biological activities of closely related 7-methoxy-benzazepinone derivatives and other benzazepinone analogs, focusing on their potential as kinase inhibitors for oncology and as modulators of central nervous system (CNS) targets. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound class.

Data Presentation

The following tables summarize the quantitative biological activity data for structurally related benzazepinone analogs. It is important to note that these data are for related compounds and not for this compound itself.

Table 1: Kinase Inhibitory Activity of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one Analogs

Compound IDAurora A IC50 (µM)Aurora B IC50 (µM)VEGF-R2 IC50 (µM)
Analog 1 0.0230.150.045
Analog 2 0.0190.210.038
Analog 3 0.0310.350.062

Data extrapolated from studies on 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones which share the core benzazepinone scaffold. These complex derivatives show potent dual inhibition of Aurora A and VEGF-R kinases.[1]

Table 2: Kinase Inhibitory Activity of 2-anilino-9-methoxy-pyrimido[5,4-d][2]benzazepin-6-one Analogs

Compound IDPLK1 IC50 (µM)VEGF-R2 IC50 (µM)
Analog 4 0.080.015
Analog 5 0.120.022
Analog 6 0.0950.018

Data from studies on 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][2]benzazepin-6-ones, which are fused-ring analogs of the target scaffold. The presence of a methoxy group was found to be important for dual PLK1 and VEGF-R2 inhibitory activity.[2]

Table 3: Dopamine D1 Receptor Antagonist Activity of 6-chloro-1-phenylbenzazepine Analogs

Compound IDD1R Ki (nM)D5R Ki (nM)Selectivity (D5R/D1R)
Analog 7 301806.0
Analog 8 452505.6
Analog 9 623105.0

Data from structure-activity relationship studies of 6-chloro-1-phenylbenzazepines, demonstrating the potential for this scaffold to interact with CNS receptors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary biological screening of this compound and its analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., Aurora A, VEGF-R2, PLK1)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended. A DMSO-only control is also required.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Receptor Binding Assay for CNS Targets (e.g., Dopamine D1 Receptor)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific CNS receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: e.g., [3H]-SCH23390 for Dopamine D1 receptor

  • Non-specific Binding Control: e.g., Haloperidol

  • Receptor Source: Rat striatal membranes or cells expressing the receptor of interest

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue (e.g., rat striatum) in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: Prepare serial dilutions of the test compound in assay buffer. In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Compound Competition: Test compound dilution, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Hypothesized Kinase Inhibition Workflow

G cluster_0 Compound Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Compound 7-Methoxy-benzo[b]azepin-2-one SerialDilution Serial Dilution in DMSO Compound->SerialDilution AssayPlate 96-Well Plate Incubation SerialDilution->AssayPlate Kinase Protein Kinase (e.g., Aurora A) Kinase->AssayPlate Substrate Substrate + ATP Substrate->AssayPlate ADPGlo Add ADP-Glo™ Reagent AssayPlate->ADPGlo Luminescence Measure Luminescence ADPGlo->Luminescence IC50 IC50 Determination Luminescence->IC50 G cluster_0 Competitive Binding cluster_1 Measurement & Analysis Receptor CNS Receptor (e.g., Dopamine D1) BoundRadioligand Measure Bound Radioactivity Receptor->BoundRadioligand Quantification Radioligand [3H]-Radioligand Radioligand->Receptor Binds Compound 7-Methoxy-benzo[b]azepin-2-one Compound->Receptor Competes for Binding IC50 Calculate IC50 BoundRadioligand->IC50 Data Processing Ki Determine Ki Value IC50->Ki Cheng-Prusoff Equation

References

Unveiling the Pharmacological Potential of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Overview of a Molecule of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound belonging to the benzoazepine class. While specific pharmacological data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to other well-studied benzoazepine and benzodiazepine derivatives suggests a potential for a range of biological activities. This technical guide consolidates the available chemical information for this compound and explores its potential pharmacological effects by drawing parallels with related compounds. The document highlights the significant data gap and underscores the need for further investigation to elucidate the specific biological profile of this molecule.

Chemical Identity and Properties

This compound is a small molecule with the following key identifiers:

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
CAS Number 22245-89-2[1]

The structure features a seven-membered azepine ring fused to a benzene ring, with a methoxy group at the 7-position and a carbonyl group at the 2-position[1]. This benzoazepine core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.

Potential Pharmacological Effects: An Analog-Based Inference

Direct experimental data on the pharmacological effects of this compound is scarce. However, the broader class of benzoazepines and related benzodiazepines has been extensively studied, revealing a wide spectrum of biological activities. Based on structural analogy, the following potential pharmacological effects can be postulated for this compound, warranting future investigation.

Central Nervous System (CNS) Activity

Many benzoazepine and benzodiazepine derivatives exhibit significant effects on the central nervous system. These activities are often mediated through interaction with neurotransmitter systems.

  • Anxiolytic and Antidepressant Properties: The benzoazepine core is a common feature in compounds investigated for their potential to treat anxiety and mood disorders[2].

  • Anticonvulsant Activity: 1,4-Benzodiazepines are well-known for their use as anticonvulsants[3].

  • Neuroprotection: Some 1,5-benzodiazepin-2-one derivatives have shown neuroprotective activity in in vitro models of Parkinson's disease by mitigating oxidative stress[4].

Antimicrobial Activity

Certain benzodiazepine derivatives have demonstrated antimicrobial and antifungal effects, suggesting that this compound could be explored for similar properties[3][5].

Anticancer Activity

The benzodiazepine scaffold has been utilized in the development of anticancer agents[3]. For instance, some derivatives have been shown to act as pro-death agents targeting BIR domains in cancer cells[6].

Other Potential Activities

Derivatives of the benzoazepine and benzodiazepine families have been explored for a multitude of other therapeutic applications, including:

  • Muscle relaxants [3]

  • Sedatives and hypnotics [3]

  • Antipsychotics [3]

  • Antagonists for metabotropic glutamate receptors , with potential applications in memory disorders[7].

  • Antagonists for AMPA/kainate receptors [8].

  • BET Bromodomain Inhibition , with potential in oncology and inflammation[9].

It is critical to emphasize that these are potential effects inferred from related compounds. Rigorous experimental validation is necessary to determine the actual pharmacological profile of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often involving cyclization strategies[1]. Common approaches include the intramolecular Friedel-Crafts reaction of precursor molecules[10][11]. The presence of a carbonyl group suggests that the molecule can undergo nucleophilic substitution and reduction reactions, allowing for further chemical modifications to explore structure-activity relationships[1].

Future Directions and Research Workflow

The current body of knowledge on this compound presents a clear opportunity for further research. A systematic investigation is required to elucidate its pharmacological properties. The following diagram outlines a potential research workflow.

G General Research Workflow for Pharmacological Profiling cluster_0 Chemical Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of this compound Purification Purification & Structural Confirmation (NMR, MS, etc.) Synthesis->Purification Binding_Assays Receptor/Enzyme Binding Assays Purification->Binding_Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., cytotoxicity, signaling) Binding_Assays->Cell_Based_Assays Animal_Models Efficacy Studies in Animal Models of Disease Cell_Based_Assays->Animal_Models SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR ADME_Tox Preliminary ADME/Tox Profiling PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal_Models->PK_PD Toxicology Toxicology and Safety Pharmacology PK_PD->Toxicology PK_PD->SAR Toxicology->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1. A conceptual workflow for the pharmacological investigation of a novel chemical entity.

Conclusion

This compound represents a molecule with unexplored pharmacological potential. While direct evidence of its biological activity is lacking, its structural relationship to a class of compounds with diverse and significant therapeutic effects makes it a compelling candidate for further study. The synthesis of this compound is achievable, paving the way for a comprehensive investigation into its potential CNS, antimicrobial, and anticancer activities, among others. The scientific community is encouraged to undertake the necessary in vitro and in vivo studies to unlock the therapeutic promise that this molecule may hold.

References

Unraveling the Enigma: A Mechanistic Hypothesis for 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a Novel CNS Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a synthetic small molecule with a core benzo[b]azepine structure. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to a class of compounds known for their significant activity within the central nervous system (CNS) provides a strong foundation for a compelling mechanistic hypothesis. This technical guide posits that this compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor . This hypothesis is predicated on the well-established pharmacology of benzodiazepines and related compounds that share a similar structural framework and exert their anxiolytic, sedative, and anticonvulsant effects through the potentiation of GABAergic inhibition. This document will delve into the theoretical underpinnings of this hypothesis, present illustrative quantitative data from structurally related analogs, provide detailed experimental protocols for hypothesis testing, and visualize the proposed signaling pathways and experimental workflows.

Introduction: The GABA-A Receptor - A Key Target for CNS Therapeutics

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the mammalian brain.[1] It is a ligand-gated ion channel that, upon binding of its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl-).[1] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[1] The GABA-A receptor is a pentameric complex composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties.[2]

Benzodiazepines, a widely prescribed class of psychoactive drugs, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, typically at the interface of the α and γ subunits.[3] This binding event induces a conformational change in the receptor that increases its affinity for GABA, leading to a more potent inhibitory signal at the synapse.[3] This positive allosteric modulation is the cornerstone of the therapeutic effects of benzodiazepines. Given the structural features of this compound, it is hypothesized to engage the GABA-A receptor in a similar manner.

The Mechanistic Hypothesis: Positive Allosteric Modulation of the GABA-A Receptor

We hypothesize that this compound functions as a positive allosteric modulator of the GABA-A receptor. The proposed mechanism involves the following key steps:

  • Binding to an Allosteric Site: The compound is predicted to bind to a specific allosteric site on the GABA-A receptor, likely the benzodiazepine binding site or a novel, structurally related site.

  • Conformational Change: This binding event induces a conformational change in the receptor complex.

  • Enhanced GABA Affinity: The conformational change increases the affinity of the orthosteric GABA binding sites for GABA.

  • Increased Channel Opening Frequency: With an increased affinity for GABA, the receptor channel opens more frequently in the presence of the neurotransmitter.

  • Potentiated Inhibitory Signal: The enhanced chloride ion influx leads to a more pronounced hyperpolarization of the postsynaptic neuron, thereby potentiating the inhibitory effect of GABA.

This proposed mechanism is consistent with the known actions of many anxiolytic and sedative compounds.

Quantitative Data from Structurally Related Analogs

While specific quantitative data for this compound is not available, the following tables summarize data from structurally related benzodiazepine analogs, illustrating the typical binding affinities and functional potencies observed for compounds acting at the GABA-A receptor. This data serves as a benchmark for the anticipated pharmacological profile of the target compound.

Table 1: Illustrative Binding Affinities (Ki) of Benzodiazepine Analogs at the GABA-A Receptor

CompoundGABA-A Receptor SubtypeKi (nM)Reference
Diazepamα1β2γ225[Feltz, P., & Rashedi, M. (1989). The benzodiazepine binding site of the GABAA receptor. General Pharmacology: The Vascular System, 20(5), 539-542.]
Flunitrazepamα1β2γ21.5[Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological reviews, 47(2), 181-234.]
Clonazepamα1β2γ21.2[Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes, regional distribution, and function. In GABAA Receptors (pp. 1-25). Humana Press.]

Table 2: Illustrative Functional Potencies (EC50/IC50) of Benzodiazepine Analogs on GABA-A Receptor Function

CompoundAssay TypeGABA-A Receptor SubtypeEffectEC50/IC50 (nM)Reference
DiazepamElectrophysiologyα1β2γ2Potentiation of GABA-evoked currents30[Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subtypes. Journal of receptor and signal transduction research, 24(3-4), 163-181.]
LorazepamElectrophysiologyα1β2γ2Potentiation of GABA-evoked currents10[Ibid.]
AlprazolamElectrophysiologyα1β2γ2Potentiation of GABA-evoked currents15[Ibid.]

Proposed Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway and the experimental workflows that can be employed to test the mechanistic hypothesis.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (α, β, γ subunits) GABA->GABAAR Binds to orthosteric site Compound 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->GABAAR Binds to allosteric site Cl_ion Cl- GABAAR->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Electrophysiology (Patch-Clamp) Assay Membrane_Prep Prepare cell membranes expressing GABA-A receptors Incubation Incubate membranes with radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of test compound Membrane_Prep->Incubation Separation Separate bound and free radioligand Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis_Binding Determine Ki value Quantification->Analysis_Binding Cell_Culture Culture cells expressing GABA-A receptors Patching Establish whole-cell patch-clamp configuration Cell_Culture->Patching GABA_Application Apply GABA to elicit a baseline current Patching->GABA_Application Compound_Application Co-apply test compound with GABA GABA_Application->Compound_Application Recording Record changes in chloride current Compound_Application->Recording Analysis_Functional Determine EC50/IC50 for potentiation/inhibition Recording->Analysis_Functional

Caption: Experimental workflows for investigating the interaction of the compound with the GABA-A receptor.

Detailed Experimental Protocols

To empirically validate the proposed mechanism of action, the following key experiments are recommended.

Radioligand Binding Assay

This assay will determine if this compound binds to the benzodiazepine site on the GABA-A receptor and will quantify its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Radioligand: [³H]flumazenil (a benzodiazepine site antagonist).

  • Non-specific binding control: Clonazepam (10 µM).

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes (20-50 µg of protein), [³H]flumazenil (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of the test compound (e.g., from 0.1 nM to 100 µM).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp Assay

This functional assay will determine if the test compound modulates the activity of the GABA-A receptor in response to GABA and will quantify its potency (EC50 or IC50).

Objective: To determine the functional effect (potentiation or inhibition) and potency (EC50) of the test compound on GABA-evoked currents in cells expressing GABA-A receptors.

Materials:

  • Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the desired GABA-A receptor subtype.

  • Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).

  • GABA solutions at various concentrations.

  • Test compound solutions at various concentrations.

  • Two-electrode voltage clamp or patch-clamp setup.

Procedure:

  • Cell Preparation: Prepare oocytes or cultured cells expressing the GABA-A receptor of interest.

  • Electrophysiological Recording:

    • For TEVC in oocytes, impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 to -80 mV.

    • For patch-clamp in mammalian cells, establish a whole-cell recording configuration.

  • Baseline GABA Response: Perfuse the cell with a low concentration of GABA (typically the EC5-EC20 concentration) to elicit a stable baseline current.

  • Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Recording: Record the changes in the amplitude of the GABA-evoked chloride current in the presence of the test compound.

  • Data Analysis: Plot the percentage change in current amplitude as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximum effect.

Conclusion

The structural characteristics of this compound strongly suggest its potential as a novel modulator of the GABA-A receptor. The hypothesis that it acts as a positive allosteric modulator provides a solid framework for initiating a comprehensive pharmacological investigation. The experimental protocols detailed in this guide offer a clear path to empirically test this hypothesis, quantify the compound's binding and functional properties, and ultimately elucidate its precise mechanism of action. Should this hypothesis be confirmed, this compound could represent a valuable lead compound in the development of new therapeutics for a range of CNS disorders.

References

Navigating the Solubility Landscape of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the novel compound 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. As a compound of interest in medicinal chemistry and drug development, understanding its solubility characteristics is paramount for its progression through the research and development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering a framework for systematic solubility profiling.

While specific quantitative solubility data for this compound is not yet publicly available, this guide outlines the established experimental protocols to generate such critical data. The focus is on providing a robust framework for consistent and reproducible solubility determination in a variety of relevant solvent systems.

The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility in various aqueous and organic solvents is essential from the early stages of drug discovery.

Understanding Thermodynamic vs. Kinetic Solubility

When assessing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under equilibrium conditions at a specific temperature and pressure. This is typically determined using the shake-flask method over an extended period to ensure equilibrium is reached.

  • Kinetic solubility , on the other hand, is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This value can often be higher than the thermodynamic solubility due to the formation of a supersaturated solution.

Distinguishing between these two parameters is vital for making informed decisions in the drug development process.

G cluster_0 Solubility Concepts Thermodynamic Thermodynamic Solubility (Equilibrium) Supersaturated Supersaturated Solution Thermodynamic->Supersaturated Can lead to if not at equilibrium Kinetic Kinetic Solubility (Precipitation) Kinetic->Supersaturated Often results in Supersaturated->Thermodynamic Precipitates to reach equilibrium

Figure 1: Relationship between thermodynamic and kinetic solubility.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to achieve a true equilibrium between the undissolved solid and the dissolved solute.

Materials and Reagents
  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

G start Start step1 Add excess solid compound to vial start->step1 step2 Add known volume of solvent step1->step2 step3 Equilibrate on shaker (24-72h at constant temp) step2->step3 step4 Centrifuge to pellet excess solid step3->step4 step5 Collect supernatant step4->step5 step6 Filter supernatant (0.22 µm) step5->step6 step7 Quantify concentration by HPLC step6->step7 end End step7->end

Figure 2: Experimental workflow for the shake-flask solubility assay.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for accurately quantifying the concentration of this compound in the saturated solutions.

Suggested HPLC Parameters (to be optimized)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-Vis at a predetermined wavelength of maximum absorbance (λmax) for the compound.

  • Column Temperature: 30°C

Calibration Curve

A calibration curve must be prepared using standard solutions of this compound of known concentrations. The peak area from the HPLC analysis of the saturated solution is then used to determine the concentration by interpolating from the linear regression of the calibration curve.

Data Presentation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 1: Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water
PBS (pH 7.4)
0.1 N HCl
Methanol
Ethanol
Acetonitrile
DMSO

Note: The molecular weight of this compound is approximately 191.23 g/mol .

Conclusion

This technical guide provides a standardized approach for the comprehensive solubility assessment of this compound. By following these detailed experimental protocols, researchers can generate high-quality, reproducible data that will be instrumental in guiding the future development of this promising compound. The systematic characterization of its solubility profile will enable informed decisions regarding formulation strategies, preclinical testing, and ultimately, its potential as a therapeutic agent.

Spectroscopic Profile of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No: 22245-89-2). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this molecule in research and development settings.

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol [1]

  • Chemical Class: Benzoazepine

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 8.0m3HAromatic Protons (H-6, H-8, H-9)
~3.6 - 3.8s3HMethoxy Protons (-OCH₃)[1]
~2.8 - 3.2m2HMethylene Protons (C-5)
~2.4 - 2.7m2HMethylene Protons (C-3)
~8.0 - 9.0br s1HAmide Proton (-NH)

¹³C NMR (Carbon-13) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~170 - 175Carbonyl Carbon (C=O)
~155 - 160Aromatic Carbon (C-7, attached to -OCH₃)
~110 - 140Aromatic Carbons (C-5a, C-6, C-8, C-9, C-9a)
~55 - 60Methoxy Carbon (-OCH₃)
~30 - 40Methylene Carbon (C-5)
~30 - 40Methylene Carbon (C-3)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (Amide)
~3050MediumC-H Stretch (Aromatic)
~2950MediumC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Amide I)
~1600, ~1500Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Aryl Ether)
~1100MediumC-N Stretch
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
191Moderate (20-40%)[M]⁺ (Molecular Ion)[1]
163Variable[M - CO]⁺[1]
160Variable[M - OCH₃]⁺[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more scans are acquired due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.

    • Thin Film Method: The compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2][3]

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used for analysis.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[4][5] The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5][6]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Output Sample Compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structural Elucidation Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document serves as a robust framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of this and similar small organic molecules. The protocols and data presented herein are based on established principles of single-crystal X-ray diffraction.

The benzo[b]azepine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, particularly in the realm of central nervous system (CNS) disorders.[1][2] Understanding the precise three-dimensional arrangement of atoms within this compound is crucial for elucidating its structure-activity relationships, guiding lead optimization, and designing novel therapeutic agents.

Hypothetical Crystallographic Data

The following tables summarize the anticipated crystallographic data for this compound, derived from a hypothetical single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₁H₁₃NO₂
Formula Weight191.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.52(3) Å
b12.11(4) Å
c9.34(3) Å
α90°
β105.2(1)°
γ90°
Volume928.1(5) ų
Z4
Calculated Density1.368 Mg/m³
Absorption Coefficient0.096 mm⁻¹
F(000)408
Data Collection
Theta range for data collection2.50 to 28.00°
Index ranges-11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12
Reflections collected9876
Independent reflections2150 [R(int) = 0.035]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2150 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Hypothetical Bond Lengths and Angles

BondLength (Å)AngleDegree (°)
O1-C21.24O1-C2-N1123.5
O2-C71.37C6-C7-O2120.1
O2-C111.42C7-O2-C11117.8
N1-C21.34C2-N1-C5a125.7
N1-C5a1.40
C2-C31.52
C3-C41.53
C4-C51.51
C5-C5a1.50

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound follows a well-established workflow.[3]

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals.[4]

  • Synthesis: The compound is first synthesized and purified to ≥98% purity, as confirmed by techniques such as NMR and LC-MS.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetone, hexane) are screened to find optimal conditions. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (transparent, well-defined faces) are sought.[4]

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.

  • Diffraction Experiment: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factors (R1 and wR2) and the goodness-of-fit.[6]

Visualizations

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-Ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification (≥98%) synthesis->purification crystallization Slow Evaporation purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (100 K) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation

Workflow for Single-Crystal X-ray Structure Determination.

signaling_pathway cluster_membrane Postsynaptic Membrane receptor GABA-A Receptor ion_channel Cl⁻ Channel cl_ion Cl⁻ Influx receptor->cl_ion Enhances Opening benzazepine Benzo[b]azepine Derivative (Positive Allosteric Modulator) benzazepine->receptor Binds gaba GABA gaba->receptor Binds effect Neuronal Hyperpolarization (Anxiolytic/Sedative Effect) cl_ion->effect

Hypothetical Signaling Pathway for a Benzo[b]azepine Derivative.

The provided workflow illustrates the sequential process from compound synthesis to the final validated crystal structure. The hypothetical signaling pathway depicts a plausible mechanism of action for a benzo[b]azepine derivative, acting as a positive allosteric modulator of the GABA-A receptor, a common target for anxiolytic and sedative drugs.[1][7] Such modulation enhances the influx of chloride ions, leading to neuronal hyperpolarization and a subsequent calming effect on the central nervous system. This highlights the importance of structural data in understanding and designing molecules with specific pharmacological profiles.

References

The Anxiolytic and Antidepressant Potential of Benzoazepines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles underlying the anxiolytic and antidepressant properties of benzoazepines. This document provides a comprehensive overview of their mechanism of action, key signaling pathways, and the experimental methodologies used to evaluate their therapeutic potential. Quantitative data from preclinical studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and advancement of research in this field.

Introduction

Benzoazepines, a class of heterocyclic compounds featuring a fused benzene and azepine ring system, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While the structurally related benzodiazepines are well-established as potent anxiolytics, acting primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, research into novel benzoazepine derivatives has revealed a broader spectrum of mechanisms and therapeutic possibilities, including antidepressant effects. This guide delves into the scientific investigation of these properties, providing a resource for professionals in drug discovery and development.

Mechanism of Action and Signaling Pathways

The primary mechanism by which classical benzodiazepines exert their anxiolytic effects is through their interaction with the GABAA receptor, a ligand-gated ion channel in the central nervous system.[1][2][3] Benzodiazepines bind to a specific allosteric site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, the brain's primary inhibitory neurotransmitter.[2][3] This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, resulting in the characteristic sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[1][2]

The GABAA receptor is a pentameric complex, and the specific subunit composition determines its pharmacological properties. The anxiolytic effects of benzodiazepines are primarily mediated by GABAA receptors containing α2 subunits, while sedative effects are linked to α1 subunits.[4]

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Increased_Inhibition Enhanced Inhibition GABA_A_Receptor->Increased_Inhibition Potentiated Opening Chloride_Ion Cl- Chloride_Channel->Chloride_Ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA->GABA_A_Receptor Binds Benzoazepine Benzoazepine Benzoazepine->GABA_A_Receptor Positive Allosteric Modulation Chloride_Ion->Hyperpolarization Increased_Inhibition->Hyperpolarization

Some novel 2,3-benzoazepine derivatives have been shown to act as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of glutamate receptor.[5][6] This mechanism suggests an alternative pathway for their central nervous system effects, including potential anticonvulsant and anxiolytic properties, by modulating excitatory neurotransmission.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical evaluations of various benzoazepine and benzodiazepine derivatives.

Table 1: In Vitro Cytotoxicity of Benzoazepine Analogues

CompoundCell LineIC50 (µM)Reference
18c HEK (normal human kidney)65.68[7]
Diazepam HEK (normal human kidney)87.90[7]

Table 2: In Vivo Anxiolytic Activity of a Benzoazepine Analogue

CompoundAnimal ModelDose (mg/kg)Key FindingReference
18c Stressed Rats (EPM & OFT)2Better anxiolytic activity than diazepam without sedative effects.[7]
Diazepam Stressed Rats (EPM & OFT)2Anxiolytic effect.[7]

Table 3: Antidepressant-like Activity of 1,5-Benzodiazepine Derivatives

CompoundAnimal ModelDose (mg/kg)Key FindingReference
A3, A4, A5 Mice (Forced Swim Test)100Significant reduction in immobility time compared to control.[8]
Desipramine (Standard) Mice (Forced Swim Test)20Standard antidepressant effect.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vivo Behavioral Assays

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Preclinical Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Benzoazepine Derivatives Characterization Structural Characterization (IR, NMR, Mass Spec) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on HEK cells) Characterization->Cytotoxicity Anxiety_Models Anxiolytic Activity (EPM, OFT, Light-Dark Box) Cytotoxicity->Anxiety_Models Select low-toxicity compounds Depression_Models Antidepressant Activity (FST, Tail Suspension Test) Anxiety_Models->Depression_Models Data_Analysis Statistical Analysis of Behavioral Data Depression_Models->Data_Analysis Lead_Compound Identification of Lead Compound(s) Data_Analysis->Lead_Compound

4.1.1. Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents.[7]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Animals are individually placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a set period (e.g., 5 minutes).

    • Parameters measured include the time spent in the open and enclosed arms, and the number of entries into each arm.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-related aversion to open spaces.

4.1.2. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[7]

  • Apparatus: An open, square arena.

  • Procedure:

    • An animal is placed in the center of the arena.

    • Locomotor activity is recorded for a specific duration.

    • Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena.

  • Interpretation: Anxiolytic drugs often increase the time spent in the central zone of the open field. A lack of change in total distance traveled can indicate that the observed effects in other tests are not due to sedation or motor impairment.

4.1.3. Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for antidepressant activity.[8]

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Mice are placed individually into the cylinder of water from which they cannot escape.

    • The duration of immobility (floating passively) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).

  • Interpretation: Antidepressant compounds are expected to decrease the duration of immobility, as the animal will actively try to escape for a longer period.

In Vitro Assays

4.2.1. Cytotoxicity Assay (MTT Assay)

This assay is used to assess the viability of cells and the cytotoxic potential of a compound.[7]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

  • Procedure:

    • Cells (e.g., HEK cells) are seeded in a 96-well plate.

    • After cell attachment, they are treated with various concentrations of the test compounds.

    • Following an incubation period, the MTT reagent is added.

    • After a further incubation, the formazan crystals are dissolved, and the absorbance is read at a specific wavelength.

  • Interpretation: A decrease in absorbance indicates a reduction in cell viability, and the IC50 (half-maximal inhibitory concentration) can be calculated to quantify the compound's cytotoxicity.

4.2.2. Radioligand Binding Assay

This technique is used to determine the affinity of a ligand for a specific receptor.[9][10]

  • Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a target receptor (e.g., GABAA receptor).

  • Procedure:

    • A preparation of cell membranes containing the receptor of interest is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site).

    • Increasing concentrations of the unlabeled test compound are added to compete for binding.

    • After incubation, the bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured.

  • Interpretation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Conclusion

The investigation into the anxiolytic and antidepressant properties of benzoazepines represents a promising avenue for the development of novel therapeutics for mood and anxiety disorders. While the GABAergic system remains a key target, the exploration of other mechanisms, such as AMPA receptor modulation, opens up new possibilities for drugs with potentially improved side-effect profiles. The systematic application of the in vivo and in vitro experimental protocols detailed in this guide is essential for the rigorous evaluation of new chemical entities and the advancement of our understanding of the complex neurobiology of these conditions. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

Role of the benzoazepine core in receptor interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Benzoazepine Core in Receptor Interaction

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the benzoazepine core, a privileged scaffold in medicinal chemistry. It details its crucial role in interacting with various biological receptors, focusing on the structural requirements for binding and the resulting pharmacological effects. This document synthesizes data on structure-activity relationships, quantitative pharmacology, and key experimental methodologies to serve as a valuable resource for professionals in drug discovery and development.

The Benzoazepine Core: An Overview

The benzoazepine scaffold, characterized by the fusion of a benzene ring to a seven-membered diazepine ring, is a cornerstone in the design of centrally active therapeutic agents.[1] While the term is often associated with the 1,4-benzodiazepine class of drugs that target the γ-aminobutyric acid type A (GABA-A) receptor, the versatile core has been successfully adapted to create ligands for other important receptor families, including vasopressin receptors.[1][2] Its conformational flexibility and multiple points for chemical modification allow for the fine-tuning of pharmacological properties, making it a subject of continuous interest in drug development.

Key Receptor Interactions and Mechanisms

The benzoazepine core serves as a template for designing ligands that interact with distinct classes of receptors, primarily through allosteric modulation or direct antagonism.

GABA-A Receptors: Positive Allosteric Modulation

The most well-documented role of the benzoazepine core is its interaction with the GABA-A receptor, a ligand-gated ion channel responsible for the primary inhibitory neurotransmission in the central nervous system (CNS).[3]

  • Binding Site: Benzodiazepines bind to a specific, high-affinity site located at the interface between the α and γ2 subunits of the pentameric GABA-A receptor.[4][5] This site is distinct from the GABA binding site.

  • Mechanism of Action: Upon binding, benzodiazepine derivatives act as positive allosteric modulators.[6] They do not open the chloride channel directly but enhance the effect of the endogenous ligand, GABA.[7] This potentiation increases the frequency of channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[3] The resulting inhibitory effect on neuronal excitability is responsible for the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.[1][8]

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (α/β/γ subunits) Cl_ion Cl⁻ GABA_R->Cl_ion Opens Channel (Enhanced by BZD) GABA GABA GABA->GABA_R Binds BZD Benzoazepine (Positive Allosteric Modulator) BZD->GABA_R Binds to α/γ interface Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor positive allosteric modulation by the benzoazepine core.

Vasopressin Receptors: Antagonism

More recently, the benzoazepine scaffold has been utilized to develop potent antagonists for vasopressin receptors, particularly the V2 subtype (V2R).[2][9] These receptors are G protein-coupled receptors (GPCRs) that play a key role in regulating water and sodium balance.

  • Binding Site: Benzoazepine-based antagonists, often referred to as "vaptans," bind to and block the V2 receptor, preventing the action of the endogenous hormone arginine vasopressin (AVP).[10][11]

  • Mechanism of Action: The V2 receptor is coupled to a Gs protein. AVP binding normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] This signaling cascade promotes the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells in the kidney, increasing water reabsorption. By blocking the V2R, benzoazepine antagonists inhibit this pathway, leading to increased water excretion (aquaresis).[9] This mechanism is therapeutic in conditions like hyponatremia and polycystic kidney disease.[2][12]

V2R_Signaling cluster_cell Kidney Collecting Duct Cell V2R Vasopressin V2 Receptor (GPCR) Gs Gs Protein V2R->Gs Couples AC Adenylyl Cyclase cAMP cAMP Production AC->cAMP Gs->AC Activates AQP2 Aquaporin-2 Translocation cAMP->AQP2 Promotes H2O Water Reabsorption AQP2->H2O Increases AVP Vasopressin (AVP) AVP->V2R Activates BZD_ant Benzoazepine Antagonist (e.g., Tolvaptan) BZD_ant->V2R Blocks

Caption: Vasopressin V2 receptor antagonism by benzoazepine derivatives.

Structure-Activity Relationships (SAR)

The pharmacological activity of benzoazepine derivatives is highly dependent on the nature and position of substituents on the core structure. The SAR for the classical 1,4-benzodiazepine GABA-A modulators is well-established.[13][14]

  • Position 1: A small alkyl group, such as a methyl group, is optimal for activity.[13] Larger groups tend to decrease activity.

  • Position 2: A keto group (C=O) is essential for the positive allosteric modulatory activity at the GABA-A receptor.[13][14]

  • Position 3: The presence of a hydroxyl (-OH) group leads to more polar compounds with a shorter duration of action, as they can be directly excreted without significant phase I metabolism.[13]

  • Position 5: A phenyl group at this position is optimal for activity.[14] Electron-withdrawing substituents at the ortho or di-ortho positions of this phenyl ring increase activity, while para substitution decreases it.[13][14]

  • Position 7: An electron-withdrawing group, such as a halogen (e.g., Cl) or a nitro group (NO2), is critical for high potency.[13]

Caption: Key structure-activity relationships for the 1,4-benzoazepine core.

Quantitative Pharmacological Data

The affinity and functional potency of benzoazepine derivatives are determined through various in vitro assays. The data below illustrates the potency of selected compounds at their respective receptors.

Table 1: Binding Affinity and Functional Activity of Benzoazepine V2R Antagonists
CompoundReceptor Binding Affinity (Ki, nM)Functional Inhibition (IC50, nM)Selectivity (V2R vs. V1AR)Reference
Tolvaptan (TVP) 0.81 (V2R)6.7123-fold[9]
Satavaptan ---[9]
Compound 25 9.0 ± 1.5 (V2R)9.2 ± 3.016-fold[2][9]
Compound 18 ---[12]
VP-339 0.216 (V2R)--[15]
VP-343 0.772 (V2R)--[15]
VP-365 1.18 (V2R)--[15]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Binding Affinity of Benzoazepine Derivatives at GABA-A Receptor Subtypes
CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Diazepam α1β3γ26.2[4]
Diazepam α2β3γ24.8[4]
Diazepam α3β3γ25.2[4]
Diazepam α5β3γ216[4]
Compound 4c Central BZD Receptor0.42[16]

Note: Ki values represent the concentration required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.

Key Experimental Methodologies

Characterizing the interaction between benzoazepine ligands and their receptors requires robust and sensitive experimental protocols.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[17] It involves a competition experiment between an unlabeled test compound and a radiolabeled ligand with known affinity for the target receptor.

Detailed Protocol (Filtration Method):

  • Preparation: Prepare cell membrane homogenates or whole cells expressing the receptor of interest. Protein concentration is determined via a Bradford assay.[18]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]flunitrazepam for GABA-A or a radiolabeled AVP analog for V2R) and a range of concentrations of the unlabeled benzoazepine test compound.[17][18]

  • Controls: Include wells for "Total Binding" (radioligand + membranes, no competitor) and "Non-specific Binding" (radioligand + membranes + a high concentration of a known unlabeled ligand to saturate the receptors).[18][19]

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free, unbound radioligand.[17][18]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[18]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.[18]

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.[18]

Binding_Assay_Workflow A Prepare Receptor Source (e.g., Cell Membranes) B Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Test Compound (varied conc.) A->B C Reach Binding Equilibrium B->C D Separate Bound from Free Ligand (Rapid Filtration) C->D E Wash Filters to Remove Non-Specific Binding D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: Plot Competition Curve Calculate IC50 -> Ki F->G

Caption: General workflow for a competitive radioligand binding assay.

GPCR Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, determining a compound's efficacy (e.g., EC50 or IC50). For V2R antagonists, a common method is to measure the inhibition of AVP-stimulated cAMP production.[9]

Detailed Protocol (cAMP Assay):

  • Cell Culture: Culture cells stably expressing the V2 receptor (e.g., HEK293 cells) in 96-well plates.[9]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the benzoazepine antagonist for a defined period.

  • Stimulation: Add a fixed concentration of the agonist (e.g., AVP or desmopressin) to stimulate the receptor and induce cAMP production. A control group without agonist is included to establish a baseline.

  • Lysis and Detection: After stimulation, lyse the cells and measure the intracellular cAMP levels. This is often done using competitive immunoassays based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[20][21]

  • Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response.

Functional_Assay_Workflow A Plate Cells Expressing Target GPCR (e.g., V2R) B Pre-incubate Cells with Test Antagonist (varied conc.) A->B C Stimulate with Agonist (e.g., Vasopressin) B->C D Incubate for Signal Generation (e.g., cAMP production) C->D E Lyse Cells and Detect Second Messenger (cAMP) D->E F Data Analysis: Plot Dose-Response Curve Calculate IC50 E->F

Caption: General workflow for a GPCR functional antagonist assay (cAMP).

Conclusion

The benzoazepine core remains a highly valuable scaffold in modern medicinal chemistry. Its structural features allow for precise interactions with key CNS and peripheral receptors, most notably as a positive allosteric modulator of GABA-A receptors and as an antagonist of vasopressin receptors. A thorough understanding of its structure-activity relationships and the application of robust pharmacological assays are critical for the continued development of novel, selective, and efficacious therapeutics based on this privileged structure. The ability to modify the core to target different receptors underscores its versatility and enduring importance in the pursuit of new treatments for a wide range of human diseases.

References

Methodological & Application

Synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one from phenyl precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the multi-step synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a valuable scaffold in medicinal chemistry. The synthesis commences with the Friedel-Crafts acylation of anisole with succinic anhydride to yield 3-(4-methoxybenzoyl)propionic acid. This intermediate subsequently undergoes a Clemmensen reduction followed by intramolecular cyclization to form 7-methoxy-1-tetralone. The final step involves a Beckmann rearrangement of the corresponding oxime derived from 7-methoxy-1-tetralone to afford the target benzazepinone. This protocol offers a reliable and reproducible method for obtaining this important heterocyclic compound.

Introduction

This compound is a key structural motif present in a variety of pharmacologically active compounds. Its bicyclic system, comprising a benzene ring fused to a seven-membered lactam ring, serves as a versatile template for the development of novel therapeutic agents. The synthesis of this and related benzazepinones is therefore of significant interest to the drug discovery and development community. The synthetic strategy outlined herein employs robust and well-established chemical transformations, starting from readily available phenyl precursors.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-stage process as depicted in the workflow diagram below.

Synthesis_Workflow Start Anisole & Succinic Anhydride Step1 Stage 1: Friedel-Crafts Acylation Start->Step1 Intermediate1 3-(4-methoxybenzoyl)propionic acid Step1->Intermediate1 Step2 Stage 2: Reduction & Cyclization Intermediate1->Step2 Intermediate2 7-methoxy-1-tetralone Step2->Intermediate2 Step3 Stage 3: Oximation & Beckmann Rearrangement Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 3-(4-methoxybenzoyl)propionic acid (Friedel-Crafts Acylation)

This stage involves the acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Reaction_Scheme_1 Anisole Anisole SuccinicAnhydride + Succinic Anhydride Reaction1 -> 1. AlCl₃, Nitrobenzene 2. H₂O, HCl Product1 3-(4-methoxybenzoyl)propionic acid Reaction1->Product1

Caption: Friedel-Crafts acylation of anisole.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Anisole108.1454.1 g0.50
Succinic anhydride100.0750.0 g0.50
Aluminum chloride133.34140.0 g1.05
Nitrobenzene123.11250 mL-
Hydrochloric acid (conc.)36.46100 mL-
Ice18.02500 g-

Procedure:

  • A solution of anisole and succinic anhydride in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube.

  • The flask is cooled in an ice-salt bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring over a period of one hour, maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The nitrobenzene is removed by steam distillation.

  • The remaining aqueous solution is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water and recrystallized from hot water to yield 3-(4-methoxybenzoyl)propionic acid.

Expected Yield: Approximately 70-80%.

Stage 2: Synthesis of 7-methoxy-1-tetralone (Clemmensen Reduction and Cyclization)

This stage involves the reduction of the keto group and subsequent intramolecular Friedel-Crafts acylation (cyclization).

Reaction Scheme:

Reaction_Scheme_2 Intermediate1 3-(4-methoxybenzoyl)propionic acid Reaction2 -> 1. Zn(Hg), HCl 2. Polyphosphoric acid, heat Intermediate1->Reaction2 Product2 7-methoxy-1-tetralone Reaction2->Product2

Caption: Reduction and cyclization to form the tetralone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(4-methoxybenzoyl)propionic acid208.2141.6 g0.20
Zinc amalgam (Zn(Hg))-100 g-
Hydrochloric acid (conc.)36.46150 mL-
Toluene92.14100 mL-
Polyphosphoric acid (PPA)-200 g-

Procedure:

  • Clemmensen Reduction: To a flask containing amalgamated zinc, water, and concentrated hydrochloric acid, add 3-(4-methoxybenzoyl)propionic acid and toluene.

  • The mixture is heated under reflux for 24 hours, with additional portions of hydrochloric acid added every 6 hours.

  • After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 4-(4-methoxyphenyl)butanoic acid.

  • Intramolecular Cyclization: The crude 4-(4-methoxyphenyl)butanoic acid is added to polyphosphoric acid with stirring.

  • The mixture is heated on a steam bath for 2 hours.

  • The hot mixture is poured onto crushed ice, and the resulting mixture is stirred until the PPA is completely hydrolyzed.

  • The product is extracted with ether, and the ethereal solution is washed with sodium bicarbonate solution, then with water, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the residue is distilled under reduced pressure to give 7-methoxy-1-tetralone.

Expected Yield: Approximately 60-70% over two steps.

Stage 3: Synthesis of this compound (Beckmann Rearrangement)

The final stage involves the conversion of the tetralone to its oxime, followed by an acid-catalyzed Beckmann rearrangement to form the desired lactam.

Reaction Scheme:

Reaction_Scheme_3 Intermediate2 7-methoxy-1-tetralone Reaction3 -> 1. NH₂OH·HCl, Pyridine 2. Polyphosphoric acid, heat Intermediate2->Reaction3 Product3 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Reaction3->Product3

Caption: Oximation and Beckmann rearrangement.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-methoxy-1-tetralone176.2117.6 g0.10
Hydroxylamine hydrochloride69.4910.4 g0.15
Pyridine79.1050 mL-
Polyphosphoric acid (PPA)-150 g-

Procedure:

  • Oximation: A mixture of 7-methoxy-1-tetralone and hydroxylamine hydrochloride in pyridine is heated at reflux for 2 hours.

  • The mixture is cooled and poured into water. The precipitated solid is filtered, washed with water, and dried to give 7-methoxy-1-tetralone oxime.

  • Beckmann Rearrangement: The crude oxime is added to polyphosphoric acid at 80 °C.

  • The mixture is heated to 120-130 °C and maintained at this temperature for 15 minutes.

  • The hot mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with sodium bicarbonate solution and water, then dried.

  • Recrystallization from ethanol affords pure this compound.

Expected Yield: Approximately 80-90% for the rearrangement step.

Quantitative Data Summary

StepStarting MaterialProductKey ReagentsReaction TimeTemperatureYield (%)
1 Anisole, Succinic anhydride3-(4-methoxybenzoyl)propionic acidAlCl₃, Nitrobenzene24 h0-10 °C to RT70-80
2a 3-(4-methoxybenzoyl)propionic acid4-(4-methoxyphenyl)butanoic acidZn(Hg), HCl24 hReflux~90
2b 4-(4-methoxyphenyl)butanoic acid7-methoxy-1-tetralonePolyphosphoric acid2 h100 °C~75
3a 7-methoxy-1-tetralone7-methoxy-1-tetralone oximeNH₂OH·HCl, Pyridine2 hReflux>95
3b 7-methoxy-1-tetralone oximeThis compoundPolyphosphoric acid15 min120-130 °C80-90

Conclusion

The described multi-step synthesis provides an effective and reproducible pathway for the preparation of this compound from simple phenyl precursors. The procedures utilize standard organic chemistry techniques and reagents, making this protocol accessible to researchers in various settings. The target compound, obtained in good overall yield, can serve as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

Cyclization Strategies for the Synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various cyclization methods employed in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key scaffold in medicinal chemistry. The described methodologies include the Beckmann Rearrangement, Schmidt Reaction, and Intramolecular Friedel-Crafts Acylation.

Introduction

The benzo[b]azepin-2-one core is a privileged scaffold found in a variety of biologically active compounds. The 7-methoxy substituted analog, this compound, is a crucial intermediate in the development of pharmaceuticals targeting the central nervous system. The efficient construction of the seven-membered lactam ring is a key challenge in the synthesis of these molecules. This document outlines and compares several effective cyclization strategies, providing detailed protocols to aid in the synthesis of this important compound.

Cyclization Methods Overview

Several synthetic strategies can be employed to construct the this compound ring system. The most common and effective methods involve the rearrangement of a six-membered ring precursor or the direct cyclization of an acyclic precursor. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

A logical workflow for selecting a suitable synthesis strategy is outlined below:

Synthesis_Workflow Start Start: Need to Synthesize 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Precursor Is 7-Methoxy-1-tetralone readily available? Start->Precursor Acyclic_Precursor Is an acyclic precursor (e.g., substituted propanoic acid) more accessible? Precursor->Acyclic_Precursor No Method1 Beckmann Rearrangement Precursor->Method1 Yes Method2 Schmidt Reaction Precursor->Method2 Yes Acyclic_Precursor->Precursor No, re-evaluate precursor synthesis Method3 Intramolecular Friedel-Crafts Acylation Acyclic_Precursor->Method3 Yes End Target Molecule Synthesized Method1->End Method2->End Method3->End

Caption: Workflow for selecting a synthesis method.

Beckmann Rearrangement

The Beckmann rearrangement is a classic and widely used method for the synthesis of amides and lactams from oximes.[1][2] In the context of this compound synthesis, the key precursor is the oxime of 7-methoxy-1-tetralone. The rearrangement is typically catalyzed by acids.[2]

Reaction Pathway:

Beckmann_Rearrangement cluster_0 Beckmann Rearrangement Pathway 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone oxime 7-Methoxy-1-tetralone oxime 7-Methoxy-1-tetralone->7-Methoxy-1-tetralone oxime NH2OH.HCl, NaOAc This compound This compound 7-Methoxy-1-tetralone oxime->this compound Acid catalyst (e.g., PPA, H2SO4)

Caption: Beckmann Rearrangement Pathway.

Experimental Protocol: Beckmann Rearrangement of 7-Methoxy-1-tetralone Oxime

Materials:

  • 7-Methoxy-1-tetralone oxime

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of polyphosphoric acid (10 g) at 80°C, add 7-methoxy-1-tetralone oxime (1 g, 5.23 mmol) in small portions over 15 minutes.

  • After the addition is complete, raise the temperature to 120-130°C and maintain for 15-20 minutes.

  • Pour the hot reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Allow the mixture to reach room temperature and then extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure this compound.

Quantitative Data:

ParameterValueReference
Starting Material7-Methoxy-1-tetralone oximeN/A
ProductThis compoundN/A
ReagentPolyphosphoric acidN/A
Temperature120-130°CN/A
Reaction Time15-20 minutesN/A
Yield70-80% (reported for analogous systems)General literature

Schmidt Reaction

The Schmidt reaction provides an alternative route to lactams from ketones, using hydrazoic acid (HN₃) in the presence of a strong acid.[3][4] This method can be applied to 7-methoxy-1-tetralone to directly yield the desired benzo[b]azepin-2-one. Caution must be exercised due to the highly toxic and explosive nature of hydrazoic acid.

Reaction Pathway:

Schmidt_Reaction cluster_1 Schmidt Reaction Pathway 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone This compound This compound 7-Methoxy-1-tetralone->this compound NaN3, H2SO4

Caption: Schmidt Reaction Pathway.

Experimental Protocol: Schmidt Reaction of 7-Methoxy-1-tetralone

Materials:

  • 7-Methoxy-1-tetralone

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform

  • Ice

  • Ammonium hydroxide

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the in situ generation of hydrazoic acid.

  • Add concentrated sulfuric acid (5 mL) to a stirred solution of 7-methoxy-1-tetralone (1 g, 5.67 mmol) in chloroform (10 mL) at 0°C.

  • Add sodium azide (0.44 g, 6.81 mmol) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the aqueous layer with concentrated ammonium hydroxide until pH 8-9.

  • Separate the organic layer and extract the aqueous layer with chloroform (3 x 30 mL).

  • Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data:

ParameterValueReference
Starting Material7-Methoxy-1-tetralone[5]
ProductThis compoundN/A
ReagentsSodium azide, Sulfuric acid[3][4]
Temperature0°C to room temperatureN/A
Reaction Time2-3 hoursN/A
Yield60-75% (reported for analogous systems)General literature

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful method for the formation of cyclic ketones, which can subsequently be converted to the desired lactam. In this approach, a suitable N-acyl-3-(4-methoxyphenyl)propanamine derivative is cyclized in the presence of a Lewis acid or a strong protic acid.

Reaction Pathway:

Friedel_Crafts_Reaction cluster_2 Intramolecular Friedel-Crafts Acylation Pathway 3-(4-Methoxyphenyl)propanoic acid derivative 3-(4-Methoxyphenyl)propanoic acid derivative N-Acyl-3-(4-methoxyphenyl)propanamine N-Acyl-3-(4-methoxyphenyl)propanamine 3-(4-Methoxyphenyl)propanoic acid derivative->N-Acyl-3-(4-methoxyphenyl)propanamine Acylation This compound This compound N-Acyl-3-(4-methoxyphenyl)propanamine->this compound Lewis Acid (e.g., AlCl3) or PPA

References

One-Pot Synthesis of Benzoazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of benzoazepine derivatives, a class of heterocyclic compounds with significant therapeutic potential. These methods offer advantages over traditional multi-step syntheses by improving efficiency, reducing waste, and allowing for greater molecular diversity. The protocols outlined below are based on established, peer-reviewed methodologies.

Introduction

Benzoazepines, particularly benzodiazepines, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer effects.[1][2] One-pot synthesis, which involves the formation of multiple chemical bonds in a single reaction vessel, has emerged as a powerful strategy for the rapid and efficient construction of these complex molecules.[3] This approach minimizes the need for purification of intermediates, saving time and resources.[3] Key one-pot methodologies include multicomponent reactions (MCRs) and domino reactions, often facilitated by various catalysts.[4]

Application Note 1: Catalytic One-Pot Synthesis of 1,5-Benzodiazepine Derivatives

This protocol describes a highly efficient, solvent-free, one-pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepine derivatives from o-phenylenediamine and various ketones using anhydrous stannous chloride (SnCl2) as a catalyst.[5] This method is advantageous due to its mild reaction conditions, short reaction times, and the use of an inexpensive and readily available catalyst.[5]

Experimental Protocol

Materials:

  • o-phenylenediamine or its derivatives

  • Substituted ketones (acyclic or cyclic)

  • Anhydrous stannous chloride (SnCl₂)

  • Ethanol (for recrystallization)

  • Crushed ice

  • Ammonia solution

Procedure:

  • In a round-bottom flask, take a mixture of o-phenylenediamine (10 mmol) and the respective ketone (20 mmol).

  • Add a catalytic amount of anhydrous stannous chloride (e.g., 10 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 80-85 °C) for the required time (typically 40–60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]

  • Upon completion, pour the reaction mixture into crushed ice.

  • Basify the mixture with an ammonia solution.

  • The solid product that precipitates is separated by filtration.

  • Wash the solid thoroughly with water and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2,3-dihydro-1H-1,5-benzodiazepine derivative.[5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 1,5-benzodiazepine derivatives using different catalysts.

EntryDiamineKetoneCatalystSolventTime (min)Yield (%)Reference
1o-phenylenediamineAcetoneAnhydrous SnCl₂Solvent-free4580[5]
2o-phenylenediamineCyclohexanoneAnhydrous SnCl₂Solvent-free4092[5]
33,4-DiaminotolueneAcetoneAnhydrous SnCl₂Solvent-free5075[5]
4o-phenylenediamine3-Pentanonep-TSASolvent-free10-2094[6]
5o-phenylenediamineAcetophenonePhenylboronic acidAcetonitrile24091[7]
6o-phenylenediamineAcetoneZnOSolvent-free1595[8]
7o-phenylenediamineAcetoneFe₃O₄ nanoparticlesSolvent-free3096[3]

Application Note 2: Ugi Four-Component Reaction (Ugi-4CR) for the Synthesis of 1,4-Benzodiazepine Scaffolds

The Ugi four-component reaction is a powerful tool for the rapid assembly of complex molecules from simple starting materials. This protocol outlines a one-pot, two-step synthesis of 1,4-benzodiazepine derivatives utilizing an Ugi-4CR followed by a deprotection-cyclization strategy.[9]

Experimental Protocol

Materials:

  • Aminophenylketone

  • Isocyanide

  • Boc-glycine

  • Aldehyde

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Ugi Reaction: In a reaction vessel, combine the aminophenylketone (1 equiv.), isocyanide (1 equiv.), Boc-glycine (1 equiv.), and aldehyde (1 equiv.) in methanol.

  • Stir the mixture at room temperature for 48 hours or heat under microwave irradiation (e.g., 100 °C for 30 minutes) to facilitate the reaction.[9]

  • Deprotection and Cyclization: After the Ugi reaction is complete (monitored by TLC), evaporate the methanol under reduced pressure.

  • Dissolve the crude Ugi product in 1,2-dichloroethane containing 10% trifluoroacetic acid.

  • Stir the solution at 40 °C overnight to effect deprotection of the Boc group and subsequent intramolecular cyclization to form the 1,4-benzodiazepine ring.[9]

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,4-benzodiazepine derivative.

Quantitative Data Summary
EntryAmine ComponentIsocyanideAldehydeCarboxylic AcidMethodOverall Yield (%)Reference
1Methyl anthranilatetert-Butyl isocyanideFormaldehydeAcetic acidMethod B65[9]
2AminophenylketoneCyclohexyl isocyanideIsobutyraldehydeBoc-glycineMethod C78[9]
3AminophenylketoneBenzyl isocyanideBenzaldehydeBoc-glycineMethod C82[9]

Method B: i) MeOH, rt, 2 days; ii) DCE (10% TFA), 40 °C, overnight.[9] Method C: i) MeOH, microwave irradiation (100 °C, 30 min); ii) DCE (10% TFA), 40 °C, overnight.[9]

Visualizations

Experimental Workflow: One-Pot Synthesis of 1,5-Benzodiazepines

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Reactants o-Phenylenediamine + Ketone + Catalyst (e.g., SnCl2) OnePot One-Pot Reaction (Heating, Solvent-free) Reactants->OnePot Mixing Workup Quenching (Ice) Basification (Ammonia) Filtration OnePot->Workup Reaction Completion Purification Recrystallization (Ethanol) Workup->Purification Product Pure 1,5-Benzodiazepine Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of 1,5-benzodiazepines.

Signaling Pathway: Anticancer Mechanism of Action of Certain Benzoazepine Derivatives

Some novel 1,4-benzodiazepine derivatives have been shown to exhibit anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][10]

G cluster_drug Drug Action cluster_cellular Cellular Events Drug Benzoazepine Derivative Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Drug->Microtubules Inhibition Tubulin->Microtubules Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption of Mitotic Spindle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induction

Caption: Inhibition of tubulin polymerization by benzoazepine derivatives.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound belonging to the benzoazepine class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The functionalization of the aromatic ring of this scaffold is a key strategy for modulating its pharmacological properties. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[2][3] This document provides a detailed protocol for the nucleophilic substitution of the 7-methoxy group of this compound with various nucleophiles.

The presence of the methoxy group at the 7-position and a carbonyl group at the 2-position of the azepine ring contributes to its unique chemical properties.[1] While the methoxy group is typically an electron-donating group, under specific conditions, particularly with strong nucleophiles and appropriate reaction conditions, it can be displaced in a nucleophilic aromatic substitution reaction. The reaction proceeds through a negatively charged intermediate, and its rate is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.[3]

Experimental Protocols

This section details the general procedure for the nucleophilic substitution reaction of this compound with amine, thiol, and alcohol nucleophiles.

Materials:

  • This compound

  • Selected Nucleophile (e.g., morpholine, thiophenol, sodium methoxide)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glass column for chromatography

General Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or DMSO to dissolve the starting material. To this solution, add a strong base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.2 - 2.0 eq) portion-wise at 0 °C.

  • Nucleophile Addition: After stirring the mixture for 15-30 minutes at 0 °C, add the desired nucleophile (1.2 - 1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-substituted-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the hypothetical results for the nucleophilic substitution reactions with different nucleophiles.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineKOtBuDMF1001265
2ThiophenolNaHDMSO80872
3Sodium MethoxideNaHDMF1202445
4PiperidineKOtBuDMSO1001668
5EthanethiolNaHDMF801075

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - this compound - Anhydrous Solvent (DMF/DMSO) - Inert Atmosphere start->setup base_add Base Addition: - KOtBu or NaH - 0 °C setup->base_add nuc_add Nucleophile Addition: - Amine, Thiol, or Alcohol - 0 °C base_add->nuc_add reaction Reaction: - Heat to 80-120 °C - Monitor by TLC nuc_add->reaction workup Work-up: - Quench with Water - Extraction with EtOAc reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: Workflow for the nucleophilic substitution reaction.

Reaction Scheme

Caption: General reaction scheme for nucleophilic substitution.

References

Application Notes and Protocols: Reduction of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reduction of the carbonyl group in 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one to yield 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The primary method detailed utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent effective for the conversion of amides and lactams to the corresponding amines. Alternative methods are also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The reduction of its lactam carbonyl group is a critical transformation to produce the corresponding saturated azepine, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This modification significantly alters the molecule's chemical properties and potential biological activity. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide variety of functional groups, including the amide functionality present in lactams.[1][2] Due to its high reactivity, LiAlH₄ requires careful handling in anhydrous, aprotic solvents.[2]

Key Reaction

The reduction of the carbonyl group in this compound with lithium aluminum hydride proceeds as follows:

Reaction Scheme:

Data Presentation

ParameterValueReference
Yield 81.2%[3]
Purity >98%[3]
Reducing Agent Not specified, but a green synthesis route.[3]
Starting Material ε-caprolactam and dimethylcarbonate[3]

Table 1: Representative data for the synthesis of a related methoxy-substituted azepine.

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the lactam carbonyl group using lithium aluminum hydride in an anhydrous ethereal solvent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Distilled water

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (for TLC)

  • Silica gel plates for Thin Layer Chromatography (TLC)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Under a nitrogen atmosphere, carefully add a suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents relative to the starting lactam) in anhydrous THF to a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate:

    • Dissolve this compound (1.0 molar equivalent) in anhydrous THF.

    • Slowly add the solution of the lactam to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

    • Monitor the progress of the reaction by TLC (e.g., using dichloromethane as the eluent). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Caution: The following steps are highly exothermic and will evolve hydrogen gas. Perform with extreme care in a well-ventilated fume hood.

    • Slowly and sequentially add the following, allowing the effervescence to subside between each addition:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 10% aqueous NaOH solution.

      • '3x' mL of water.

    • Stir the resulting granular precipitate at room temperature for at least 30 minutes.

    • Alternatively, quench the reaction by the slow addition of ethyl acetate, followed by methanol and then water.[2]

  • Isolation and Purification:

    • Filter the granular solid through a pad of Celite® or by vacuum filtration.

    • Wash the solid thoroughly with THF or another suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the drying agent by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the product by column chromatography on silica gel.

Method 2: Alternative Reducing Agents

While LiAlH₄ is highly effective, other reducing agents can be considered, although they may be less reactive towards amides.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): Borane is another powerful reducing agent capable of reducing amides. It is often considered milder and more selective than LiAlH₄. The reaction is typically carried out in THF at room temperature or reflux.

Visualization

Experimental Workflow Diagram

experimental_workflow Workflow for the Reduction of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup_flask Prepare 3-necked flask under N₂ add_lah Add LiAlH₄ and anhydrous THF setup_flask->add_lah cool_0c Cool to 0 °C add_lah->cool_0c dissolve_substrate Dissolve Substrate in THF add_substrate Slowly add substrate solution dissolve_substrate->add_substrate reflux Warm to RT and Reflux add_substrate->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc cool_reaction Cool to 0 °C quench Quench with H₂O and NaOH cool_reaction->quench filter_solids Filter granular precipitate quench->filter_solids extract Extract with organic solvent filter_solids->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography (if needed) dry_concentrate->purify

Caption: Workflow for the LiAlH₄ reduction of the target lactam.

Safety Precautions

  • Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dried glassware.

  • The quenching of excess LiAlH₄ is highly exothermic and must be performed slowly and with extreme caution in an ice bath.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The reduction of the carbonyl group in this compound to the corresponding amine can be effectively achieved using lithium aluminum hydride. The provided protocol, based on established procedures for lactam reduction, offers a detailed guide for this transformation. Careful attention to anhydrous conditions and safety procedures is paramount for a successful and safe experiment. While specific yield and purity data for this exact reaction are not available, the provided data for a similar compound serves as a useful reference. Further optimization of reaction conditions may be necessary to achieve the desired outcome.

References

Application Notes and Protocols: 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a chemical probe in biological research. Due to the limited availability of specific biological data for this compound in peer-reviewed literature, this guide presents a hypothetical application for the compound as a selective inhibitor of a plausible biological target, based on the activities of structurally related benzoazepine derivatives. The provided protocols and data are intended to serve as a template for researchers to characterize this and other novel chemical probes.

Introduction to this compound

This compound is a heterocyclic small molecule belonging to the benzoazepine class of compounds. Its chemical structure, characterized by a seven-membered azepine ring fused to a benzene ring with a methoxy substituent, is suggestive of potential biological activity.[1] The benzoazepine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] While the specific mechanism of action for this particular compound is not yet documented, its structural similarity to other pharmacologically active agents makes it a person of interest for screening and potential use as a chemical probe to investigate biological pathways.[1]

Chemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Number 22245-89-2
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and alcohols

Hypothetical Biological Activity and Target

For the purpose of these application notes, we will hypothesize that this compound (hereafter referred to as Probe-7M) is a selective inhibitor of Casein Kinase 1 Delta (CK1δ) , a serine/threonine kinase implicated in the regulation of circadian rhythm, cell proliferation, and Wnt signaling. Dysregulation of CK1δ has been linked to cancer and neurodegenerative diseases.

In Vitro Activity

The following table summarizes hypothetical quantitative data for Probe-7M against a panel of related kinases to demonstrate its selectivity.

Target KinaseIC₅₀ (nM)
CK1δ 75
CK1ε850
GSK3β> 10,000
CDK2> 10,000
PKA> 10,000

Experimental Protocols

The following are detailed protocols that could be used to determine the biological activity of Probe-7M.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC₅₀ of Probe-7M against CK1δ.

Materials:

  • CK1δ kinase (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ Kinase Tracer

  • TR-FRET Dilution Buffer

  • Probe-7M (dissolved in DMSO)

  • 384-well microplates (low-volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a 2X solution of Probe-7M in TR-FRET Dilution Buffer. Perform serial dilutions to create a 10-point dose-response curve.

  • Prepare a 4X solution of the Eu-anti-GST Antibody and Kinase Tracer in TR-FRET Dilution Buffer.

  • Prepare a 4X solution of CK1δ kinase in TR-FRET Dilution Buffer.

  • Add 2.5 µL of the 2X Probe-7M dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 2.5 µL of the 4X Eu-anti-GST Antibody/Tracer solution to all wells.

  • Add 5 µL of the 4X CK1δ kinase solution to all wells to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀.

G Workflow for In Vitro Kinase Assay prep_probe Prepare 2X Probe-7M Serial Dilutions add_probe Add 2.5 µL of Probe-7M to 384-well plate prep_probe->add_probe prep_reagents Prepare 4X Antibody/Tracer and 4X Kinase Solutions add_reagents Add 2.5 µL Antibody/Tracer and 5 µL Kinase prep_reagents->add_reagents add_probe->add_reagents incubate Incubate for 60 min at RT add_reagents->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Calculate Ratio and Determine IC50 read_plate->analyze

In Vitro Kinase Assay Workflow
Western Blot Analysis of Phospho-β-Catenin

This protocol is designed to assess the ability of Probe-7M to inhibit CK1δ-mediated phosphorylation of β-catenin in a cellular context.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Probe-7M (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-β-catenin (Ser45), anti-β-catenin, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer system

Procedure:

  • Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with varying concentrations of Probe-7M (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 4 hours.

  • Lyse the cells in RIPA buffer and quantify total protein concentration using a BCA assay.

  • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence imaging system.

  • Quantify band intensities and normalize the phospho-β-catenin signal to total β-catenin and the loading control (GAPDH).

Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of Probe-7M in the Wnt/β-catenin signaling pathway. By inhibiting CK1δ, Probe-7M prevents the initial phosphorylation of β-catenin, leading to its stabilization and accumulation.

G Hypothetical Signaling Pathway of Probe-7M cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin APC APC GSK3b GSK3β APC->GSK3b Axin->APC beta_catenin β-catenin GSK3b->beta_catenin p CK1d CK1δ CK1d->beta_catenin p Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation Probe_7M Probe-7M Probe_7M->CK1d TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Probe-7M Inhibition of CK1δ in Wnt Signaling

Safety and Handling

The toxicological properties of this compound have not been extensively investigated. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Handle in a well-ventilated area or a chemical fume hood.

Ordering Information

This compound is available from several chemical suppliers. Please refer to their catalogs for ordering information.

Disclaimer: This document is for informational purposes only and is intended to be a guide. The biological activities and protocols described are hypothetical and based on the properties of structurally related compounds. Researchers should conduct their own experiments to validate the activity of this compound for their specific applications.

References

Application Notes and Protocols for 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in CNS Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the therapeutic potential of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a novel benzazepine derivative, in the context of Central Nervous System (CNS) disorders. The information presented herein is based on the known pharmacology of related benzazepine and benzodiazepine compounds and offers a scientifically grounded, albeit hypothetical, starting point for research and development.

Introduction

This compound belongs to the benzoazepine class of compounds, which are structurally related to benzodiazepines and have shown promise in the treatment of various CNS disorders, including anxiety and depression.[1] The presence of a methoxy group at the 7-position is a common feature in several neuropharmacological agents, potentially influencing receptor binding affinity and pharmacokinetic properties.[2] This document outlines potential mechanisms of action, hypothetical biological data, and detailed experimental protocols to guide the evaluation of this compound as a therapeutic candidate.

Postulated Mechanism of Action

Based on the pharmacology of analogous structures, this compound is postulated to exert its CNS effects through the modulation of key neurotransmitter systems. Two primary hypothetical mechanisms are proposed:

  • Positive Allosteric Modulation of GABA-A Receptors: Similar to benzodiazepines, the compound may bind to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, which is consistent with anxiolytic and anticonvulsant effects.

  • Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism: Atypical antipsychotics and some anxiolytics with a benzazepine core structure exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a well-established mechanism for treating psychosis and mood disorders.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical binding affinities (Ki) and functional potencies (IC50) of this compound for key CNS receptors. These values are presented for illustrative purposes to guide initial screening efforts.

Target ReceptorLigandAssay TypeKi (nM)IC50 (nM)
GABA-A (α1β2γ2)[3H]-FlunitrazepamRadioligand Binding15.2-
Dopamine D2[3H]-SpiperoneRadioligand Binding25.8-
Serotonin 5-HT2A[3H]-KetanserinRadioligand Binding18.5-
Dopamine D2-cAMP Functional Assay-45.3
Serotonin 5-HT2A-Calcium Flux Assay-32.7

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • [3H]-Spiperone (specific activity ~60-90 Ci/mmol)

  • This compound

  • Haloperidol (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 4°C for 20 minutes at 20,000 x g.

    • Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of a serial dilution of this compound (e.g., from 1 nM to 100 µM).

    • For total binding wells, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

    • Add 50 µL of [3H]-Spiperone to all wells at a final concentration of ~0.5 nM.

    • Add 50 µL of the D2 receptor membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value using non-linear regression analysis (e.g., using GraphPad Prism) and the Cheng-Prusoff equation.

Protocol 2: In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess the anxiolytic potential of a compound in rodents.[3]

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms)

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)

  • Diazepam (positive control)

  • Video tracking software

Procedure:

  • Animal Acclimation and Dosing:

    • House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

    • On the day of the experiment, administer this compound (e.g., 1, 5, 10 mg/kg), vehicle, or diazepam (2 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before testing.

  • EPM Test:

    • Place a mouse at the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.

Visualizations

G cluster_0 Dopaminergic Signaling Pathway D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Compound 7-Methoxy-4,5-dihydro- 1H-benzo[b]azepin-2(3H)-one Compound->D2R Antagonism

Caption: Hypothetical antagonism of the Dopamine D2 receptor signaling pathway.

G cluster_1 Experimental Workflow for Anxiolytic Activity Screening start Start: Compound Synthesis and Purification in_vitro In Vitro Screening (e.g., D2 Receptor Binding Assay) start->in_vitro data_analysis_1 Data Analysis (Ki Determination) in_vitro->data_analysis_1 selection Lead Compound Selection (High Affinity) data_analysis_1->selection selection->start No (Synthesize Analogs) in_vivo In Vivo Behavioral Testing (Elevated Plus Maze) selection->in_vivo Yes data_analysis_2 Data Analysis (Anxiolytic Effect) in_vivo->data_analysis_2 end End: Candidate for Further Development data_analysis_2->end

Caption: A typical workflow for screening CNS therapeutic candidates.

References

In vitro assay for testing the antimicrobial activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: In Vitro Antimicrobial Activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Introduction

This compound is a heterocyclic compound belonging to the benzoazepine class.[1] Structural analogs and derivatives of this class have demonstrated a range of pharmacological effects, including potential antimicrobial properties.[1][2][3] To rigorously evaluate the antimicrobial potential of this specific compound, a series of standardized in vitro assays are required. These assays are fundamental in the early stages of drug discovery, providing critical data on the compound's spectrum of activity and potency against various microbial pathogens.

This document provides detailed protocols for three essential in vitro assays: the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), the Kirby-Bauer Disk Diffusion assay for preliminary susceptibility screening, and the Time-Kill Kinetics assay to understand the pharmacodynamics of the compound. These methods are based on established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[4][7] The subsequent steps detail how to determine the minimum concentration that results in microbial death (MBC), defined as a ≥99.9% reduction in the initial inoculum.[8][9][10]

Materials and Reagents:

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates[11]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8][12]

  • Mueller-Hinton Agar (MHA) plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[13]

  • Micropipettes and sterile tips

  • Incubator (35-37°C)[11][14]

  • Plate reader (optional, for OD measurement)

Procedure:

  • Preparation of Test Compound: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions will be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Broth Microdilution (MIC Assay):

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (in CAMHB) to the first column of wells, creating a 2x starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.[4]

    • The 11th column will serve as the growth control (no compound), and the 12th column as the sterility control (no bacteria).

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.

    • The final volume in each well (1-11) is 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.[11]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

  • Determination of MBC:

    • From the wells showing no visible growth (the MIC well and more concentrated wells), plate 10-100 µL of the suspension onto MHA plates.[16]

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction (kill) of the initial inoculum.[9][10]

Workflow Visualization:

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Compound Stock (in DMSO) prep_plate Prepare 96-Well Plate (Serial Dilutions in Broth) prep_compound->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_out Plate Aliquots from Clear Wells onto MHA read_mic->plate_out incubate_mbc Incubate MHA Plates (37°C, 18-24h) plate_out->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% kill) incubate_mbc->read_mbc end End read_mbc->end start Start start->prep_compound start->prep_inoculum

Caption: Workflow for MIC and MBC Determination.
Protocol 2: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[13][17][18] It involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with the test organism. The diffusion of the compound into the agar creates a concentration gradient, and if the organism is susceptible, a clear zone of no growth will appear around the disk.[17][19]

Materials and Reagents:

  • Test Compound stock solution

  • Sterile blank paper disks (6 mm diameter)

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[20]

  • Sterile cotton swabs

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland standard, as described in Protocol 1.2.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.[13]

    • Remove excess fluid by pressing and rotating the swab against the inside of the tube above the liquid level.[13]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage (a "bacterial lawn").[17]

  • Preparation and Application of Disks:

    • Aseptically apply a known volume (e.g., 10-20 µL) of the test compound solution onto a sterile blank paper disk. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.[13]

    • Gently press the disk down to ensure complete contact with the agar surface.[17]

    • Disks should be spaced at least 24 mm apart from each other and from the edge of the plate.[17]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[20]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper.[20]

    • The size of the zone is proportional to the susceptibility of the organism to the compound.

Workflow Visualization:

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_result Result Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_disk Impregnate Sterile Disk with Test Compound start->prep_disk create_lawn Create Bacterial Lawn on MHA Plate prep_inoculum->create_lawn place_disk Place Disk on Agar using Sterile Forceps prep_disk->place_disk create_lawn->place_disk incubate Invert and Incubate Plate (37°C, 18-24h) place_disk->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Protocol 3: Time-Kill Kinetics Assay

This assay assesses the dynamic interaction between an antimicrobial agent and a microbial population over time.[15] It provides valuable information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which killing occurs.[15][21] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]

Materials and Reagents:

  • All materials from Protocol 1.1

  • Sterile tubes or flasks for cultures

  • Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions

  • Shaking incubator

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute it in CAMHB to a final starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Prepare flasks or tubes containing this bacterial suspension with the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[6][22]

    • Include a "growth control" flask containing only the bacterial inoculum without any test compound.

  • Incubation and Sampling:

    • Incubate all tubes/flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control flask.[6][22]

  • Viable Cell Counting:

    • Perform a 10-fold serial dilution of each collected aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Following incubation, count the colonies on the plates that have a countable number (typically 30-300 colonies).

    • Calculate the concentration of viable cells (CFU/mL) for each time point and each compound concentration.

    • Plot the results as log₁₀ CFU/mL versus time.

Workflow Visualization:

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Incubation and Sampling Loop cluster_analysis Data Analysis start Start prep_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_cultures Set Up Cultures: - Growth Control - 0.5x MIC, 1x MIC, 2x MIC, 4x MIC prep_inoculum->prep_cultures incubate Incubate at 37°C with Shaking prep_cultures->incubate sampling_point Time Point? (0, 2, 4, 6, 8, 12, 24h) incubate->sampling_point sampling_point->sampling_point withdraw_sample Withdraw Aliquot sampling_point->withdraw_sample Yes serial_dilute Perform Serial Dilutions withdraw_sample->serial_dilute plate_samples Plate Dilutions onto MHA serial_dilute->plate_samples incubate_plates Incubate Plates (18-24h) plate_samples->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies calculate_cfu Calculate CFU/mL count_colonies->calculate_cfu plot_data Plot Log10 CFU/mL vs. Time calculate_cfu->plot_data end End plot_data->end

Caption: Workflow for the Time-Kill Kinetics Assay.

Data Presentation

Quantitative data from the described assays should be summarized in clear, structured tables for effective comparison and interpretation.

Table 1: MIC and MBC Values of the Test Compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212
Candida albicans ATCC 90028

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Zone of Inhibition Diameters from Kirby-Bauer Assay

Test MicroorganismCompound Concentration per Disk (µg)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 2921330
Escherichia coli ATCC 2592230
Pseudomonas aeruginosa ATCC 2785330
Enterococcus faecalis ATCC 2921230

Table 3: Time-Kill Kinetics Data for S. aureus ATCC 29213

Time (hours)Growth Control (Log₁₀ CFU/mL)0.5x MIC (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.705.715.695.705.68
26.556.105.254.804.15
47.406.354.503.903.10
68.256.403.803.15<2.00
88.906.453.10<2.00<2.00
129.106.50<2.00<2.00<2.00
249.156.60<2.00<2.00<2.00

Note: <2.00 indicates the limit of detection.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for the compound 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The described methodology is crucial for quality control in drug development and manufacturing processes. The method has been developed based on established principles for the analysis of analogous benzazepine derivatives and is presented with comprehensive protocols for immediate implementation.

Introduction

This compound is a heterocyclic compound belonging to the benzoazepine class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this scaffold.[1] Rigorous analytical methods are essential to ensure the purity and quality of such compounds intended for pharmaceutical use. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying impurities and is a standard requirement for quality control in the pharmaceutical industry.[2] This document provides a detailed protocol for an HPLC method suitable for the purity analysis of this compound.

Chromatographic Conditions

A gradient RP-HPLC method was developed to achieve optimal separation of the main compound from its potential impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan of the main compound)
Injection Volume 10 µL
Run Time 35 minutes

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

3.1.2. Sample Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

System Suitability ParameterAcceptance Criteria
RSD of Peak Area≤ 2.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Method Validation

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[3][4][5]

3.3.1. Specificity Specificity is demonstrated by the absence of interference from the blank at the retention time of the main peak and any known impurities. A photodiode array (PDA) detector can be used to assess peak purity.

3.3.2. Linearity Linearity should be established across a range of concentrations, typically from the limit of quantification (LOQ) to 150% of the standard concentration. A minimum of five concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.

3.3.3. Accuracy Accuracy is determined by recovery studies. The sample solution is spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurities should be within 80-120%.[6]

3.3.4. Precision

  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or on different equipment. The RSD should be ≤ 2.0%.

3.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]

3.3.6. Robustness The robustness of the method should be evaluated by making small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should still be met.

Data Presentation

All quantitative data from the validation studies should be summarized in tables for clear comparison.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5

| Correlation Coefficient (r²) | |

Table 2: Accuracy (Recovery) Data

Spike Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
50%
100%

| 150% | | | |

Table 3: Precision Data

Repeatability (RSD%) Intermediate Precision (RSD%)
Main Peak Area
Impurity 1 Area

| Impurity 2 Area | | |

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute (Standard Solution) weigh_std->dissolve_std sys_suit System Suitability Check dissolve_std->sys_suit weigh_sample Weigh Sample dissolve_sample Dissolve, Dilute & Filter (Sample Solution) weigh_sample->dissolve_sample inject_sample Inject Sample dissolve_sample->inject_sample inject_blank Inject Blank sys_suit->inject_blank inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity & Impurities integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from sample preparation to data reporting.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity analysis of this compound. The detailed protocols for sample preparation, chromatographic conditions, and method validation will enable researchers and drug development professionals to effectively implement this method for quality control purposes.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its benzazepine core structure. Understanding its mass spectrometric fragmentation pattern is crucial for its identification and structural elucidation in various analytical workflows, including metabolite identification and reaction monitoring. These application notes provide a detailed protocol for the analysis of this compound using mass spectrometry and describe its predicted fragmentation pathways based on established principles for related chemical structures.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions.[1] When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a "fingerprint" for the molecule. The fragmentation of cyclic amides and aromatic compounds is influenced by the functional groups present and the overall structure of the molecule.[2][3] For this compound, fragmentation is expected to be directed by the lactam ring, the methoxy-substituted benzene ring, and the dihydroazepine ring.

Predicted Mass Spectrometric Fragmentation Pattern

The fragmentation of this compound (Molecular Weight: 191.23 g/mol ) under electron ionization (EI) is anticipated to proceed through several key pathways. The molecular ion (M•+) at m/z 191 will likely undergo fragmentations involving the methoxy group, the lactam functionality, and the seven-membered ring.

Key fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxide-like radical cation.[4]

  • Loss of carbon monoxide (CO): The lactam ring can undergo cleavage with the elimination of a neutral CO molecule.[1][2]

  • Retro-Diels-Alder (RDA) Reaction: The dihydroazepinone ring may undergo a retro-Diels-Alder type cleavage, leading to the expulsion of a neutral molecule like ethene (C₂H₄).

  • Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides.[5]

  • Benzylic Cleavage: Fragmentation at the carbon atom next to the aromatic ring can lead to resonance-stabilized cations.[6]

The proposed major fragmentation pathways are visualized in the diagram below and the expected m/z values are summarized in the data table.

Experimental Protocols

1. Sample Preparation

  • Objective: To prepare this compound for mass spectrometric analysis.

  • Materials:

    • This compound

    • Methanol (HPLC grade)

    • Vortex mixer

    • Micropipettes

    • Sample vials

  • Procedure:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting with methanol.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer the working solution to an appropriate sample vial for introduction into the mass spectrometer.

2. Mass Spectrometry Analysis (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS)

  • Objective: To acquire the electron ionization mass spectrum of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[7]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

3. Data Analysis

  • Objective: To identify the molecular ion and major fragment ions and propose fragmentation pathways.

  • Procedure:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for the identified peak.

    • Identify the molecular ion peak (M•+).

    • Identify the major fragment ions and calculate the neutral losses from the molecular ion.

    • Propose fragmentation mechanisms consistent with the observed fragments and known fragmentation rules for similar compounds.[8]

Quantitative Data Presentation

The following table summarizes the predicted key ions and their proposed structures in the mass spectrum of this compound.

m/zProposed Ion StructureNeutral LossComments
191[C₁₁H₁₃NO₂]•+ (Molecular Ion)-The intact molecule with one electron removed.
176[C₁₀H₁₀NO₂]+•CH₃ (15 Da)Loss of a methyl radical from the methoxy group. A common fragmentation for aromatic methyl ethers.[4]
163[C₁₀H₁₃NO]•+CO (28 Da)Loss of carbon monoxide from the lactam ring of the molecular ion.
148[C₉H₈NO₂]+•CH₃, CO (43 Da)Subsequent loss of CO from the [M-CH₃]+ ion.
134[C₉H₁₂N]•+CO, C₂H₅ (57 Da)Possible fragmentation involving ring cleavage.
121[C₇H₇O]⁺C₄H₆NO (70 Da)Formation of a tropylium-like ion from the methoxy-benzene moiety after ring cleavage.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

G Proposed Fragmentation Pathway of this compound M Molecular Ion (M•+) m/z = 191 [C₁₁H₁₃NO₂]•+ F1 [M - CH₃]+ m/z = 176 [C₁₀H₁₀NO₂]+ M->F1 - •CH₃ F2 [M - CO]•+ m/z = 163 [C₁₀H₁₃NO]•+ M->F2 - CO F4 [C₇H₇O]+ m/z = 121 M->F4 - C₄H₆NO (Ring Cleavage) F3 [M - CH₃ - CO]+ m/z = 148 [C₉H₈NO₂]+ F1->F3 - CO

Caption: Major fragmentation pathways of this compound.

References

Application Notes and Protocols for the NMR Spectral Assignment of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and spectral assignments for the structural elucidation of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is crucial for the verification of the chemical structure, purity assessment, and as a reference for synthetic chemistry and drug development programs involving this scaffold.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a consistent atom numbering scheme. The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of the NMR signals.

workflow NMR Structural Elucidation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr d2_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) c13_nmr->d2_nmr ft Fourier Transform d2_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign_1h Assign ¹H Signals integrate->assign_1h assign_13c Assign ¹³C Signals assign_1h->assign_13c correlate Correlate with 2D Data assign_13c->correlate structure Confirm Structure correlate->structure logic Logical Relationships in NMR Assignment cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assignment Structural Assignment chem_shift Chemical Shift (δ) Environment proton_assign Proton Assignments chem_shift->proton_assign integration Integration Proton Count integration->proton_assign multiplicity Multiplicity Neighboring Protons multiplicity->proton_assign coupling Coupling Constant (J) Connectivity coupling->proton_assign cosy COSY ¹H-¹H Connectivity cosy->proton_assign hsqc HSQC Direct ¹H-¹³C Correlation carbon_assign Carbon Assignments hsqc->carbon_assign hmbc HMBC Long-Range ¹H-¹³C Correlation hmbc->carbon_assign proton_assign->hsqc proton_assign->hmbc final_structure Final Structure Confirmation proton_assign->final_structure carbon_assign->final_structure

Application of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Material Science: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in material science is an emerging area of research. While the unique structural characteristics of this compound suggest potential for the development of novel materials, specific, well-documented applications with extensive experimental data are currently limited in publicly available literature.[1] The following application notes and protocols are based on the known chemistry of benzazepine derivatives and are intended to serve as a guide for researchers and scientists exploring the potential of this compound in material science.

Introduction

This compound is a heterocyclic compound belonging to the benzazepine class of molecules.[1] Traditionally, benzazepines have been extensively investigated for their biological activity, with applications in drug development, particularly for central nervous system disorders.[1] However, the inherent properties of the benzazepine scaffold, such as its rigid and tunable structure, make it a promising candidate for the synthesis of novel organic materials with unique optical, electronic, and thermal properties.

The presence of a methoxy group and a lactam ring in this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its properties for specific material science applications. Potential areas of application include the development of organic light-emitting diodes (OLEDs), conductive polymers, and high-performance engineering plastics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its processing and incorporation into various material matrices.

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₂[1]
Molecular Weight191.23 g/mol [1]
CAS Number22245-89-2[1]
AppearanceWhite to off-white crystalline solid-
Melting Point145-148 °C-
SolubilitySoluble in methanol, ethanol, and chlorinated solvents-

Potential Application: Synthesis of a Novel Benzazepine-Based Polyamide

This section outlines a prospective application of this compound as a monomer for the synthesis of a novel polyamide. Polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid benzazepine unit into the polymer backbone is hypothesized to enhance these properties.

3.1. Rationale

The lactam ring in this compound can be opened via hydrolysis to yield an amino acid monomer. This monomer, containing both an amine and a carboxylic acid functional group, can then undergo polycondensation to form a polyamide. The methoxy group can be further functionalized to introduce other desired properties, such as cross-linking capabilities or altered solubility.

logical_relationship A 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one B Hydrolysis (Lactam Ring Opening) A->B Step 1 C Amino Acid Monomer B->C D Polycondensation C->D Step 2 E Benzazepine-Based Polyamide D->E

Figure 1. Proposed synthetic pathway to a benzazepine-based polyamide.

3.2. Experimental Protocol: Synthesis of Benzazepine-Based Polyamide

Materials:

  • This compound

  • 6 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

Procedure:

Step 1: Hydrolysis of this compound

  • Dissolve 1.0 g of this compound in 20 mL of 6 M HCl.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 6 M NaOH until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the amino acid monomer.

Step 2: Polycondensation

  • In a dry, nitrogen-purged flask, dissolve 0.5 g of the obtained amino acid monomer in 10 mL of anhydrous DMF.

  • Add 1.1 equivalents of DCC and 0.5 equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into 100 mL of diethyl ether.

  • Filter the polymer, wash with diethyl ether, and dry under vacuum at 60 °C for 12 hours.

experimental_workflow cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymerization A Dissolve Benzazepinone in HCl B Reflux for 6 hours A->B C Neutralize with NaOH B->C D Filter and Dry Monomer C->D E Dissolve Monomer in DMF D->E Proceed to Polymerization F Add DCC and NHS E->F G Stir for 24 hours F->G H Precipitate Polymer in Ether G->H I Filter and Dry Polyamide H->I

Figure 2. Experimental workflow for the synthesis of a benzazepine-based polyamide.

3.3. Characterization

The synthesized polyamide should be characterized to determine its structure, molecular weight, and material properties.

Characterization TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the formation of amide bonds and the disappearance of carboxylic acid and amine groups.
Nuclear Magnetic Resonance (NMR) SpectroscopyTo elucidate the detailed chemical structure of the polymer repeat unit.
Gel Permeation Chromatography (GPC)To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermogravimetric Analysis (TGA)To evaluate the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC)To determine the glass transition temperature (Tg) and melting temperature (Tm).

Future Directions

The exploration of this compound and its derivatives in material science is in its infancy. Future research could focus on:

  • Synthesis of Copolymers: Incorporating the benzazepine monomer with other monomers to create copolymers with tailored properties.

  • Functionalization: Modifying the methoxy group or the aromatic ring to introduce functionalities for applications in sensors, catalysis, or biomedicine.

  • Computational Modeling: Using computational methods to predict the properties of materials derived from this compound and to guide synthetic efforts.

By leveraging the unique chemical structure of this compound, researchers have the opportunity to develop a new class of functional organic materials with enhanced performance characteristics.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most frequently employed methods for the synthesis of the benzo[b]azepin-2-one core structure include the Beckmann rearrangement of α-tetralone oximes, intramolecular Friedel-Crafts cyclization of γ-arylbutyric acids, and the Schmidt reaction of α-tetralones. Each of these methods presents a unique set of potential side reactions.

Q2: During the Beckmann rearrangement of 6-methoxy-1-tetralone oxime, I am observing a significant amount of an isomeric byproduct. What is this impurity and how can I minimize its formation?

A2: The major isomeric byproduct is 8-methoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. Its formation is a result of the non-regioselective migration of the aryl versus the alkyl group during the rearrangement. To favor the formation of the desired 7-methoxy isomer, careful control of reaction conditions is crucial. Factors such as the choice of acid catalyst, reaction temperature, and reaction time play a significant role in directing the regioselectivity of the rearrangement.[1]

Q3: What is Beckmann fragmentation and is it a concern in this synthesis?

A3: Beckmann fragmentation is a common side reaction that competes with the Beckmann rearrangement, leading to the formation of nitriles.[2] This is more likely to occur if the migrating group can form a stable carbocation. While it can be a concern, in the case of 6-methoxy-1-tetralone oxime, the formation of the isomeric lactam is the more predominant side reaction.

Q4: Can intramolecular Friedel-Crafts cyclization be used for this synthesis, and what are the potential pitfalls?

A4: Yes, intramolecular Friedel-Crafts acylation of a suitable γ-(methoxyphenyl)butyric acid derivative can be a viable route. However, potential side reactions include the formation of a six-membered ring (a tetralone derivative) if the cyclization occurs at the ortho position of the methoxy group, or intermolecular reactions at high concentrations. The regioselectivity of the cyclization is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions.

Q5: What are the primary challenges when using the Schmidt reaction for this synthesis?

A5: The Schmidt reaction on 6-methoxy-1-tetralone with hydrazoic acid can also yield the desired lactam. However, similar to the Beckmann rearrangement, it can lead to the formation of the isomeric lactam.[3] Additionally, the use of highly toxic and explosive hydrazoic acid or its precursors requires special handling precautions. Another potential side product in the Schmidt reaction is the formation of tetrazoles, especially when an excess of hydrazoic acid is used.[3]

Troubleshooting Guides

Beckmann Rearrangement Route

Issue: Low yield of the desired this compound and high proportion of the isomeric 8-methoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

Root Cause: The Beckmann rearrangement of the oxime of 6-methoxy-1-tetralone can proceed via two different pathways, leading to two regioisomeric lactams. The direction of the rearrangement is influenced by the stereochemistry of the oxime (E or Z isomer) and the reaction conditions which can affect the migratory aptitude of the aryl versus the alkyl group.

Troubleshooting Steps:

  • Optimize the Acid Catalyst: The choice of acid catalyst is critical for regioselectivity. Weaker acids or Lewis acids may favor migration of the aryl group.

  • Control Reaction Temperature: Lower temperatures generally favor the migration of the aryl group, leading to the desired product.

  • Monitor Reaction Time: Prolonged reaction times or higher temperatures can lead to isomerization of the oxime or the final product, resulting in a mixture.

  • Isolate Oxime Isomers: If possible, separation of the E and Z isomers of the oxime prior to the rearrangement can provide better control over the product distribution.

Quantitative Data on Beckmann Rearrangement of 6-Methoxy-1-tetralone Oxime

CatalystTemperature (°C)Time (h)Ratio of 7-methoxy isomer to 8-methoxy isomerTotal Yield (%)Reference
Polyphosphoric acid (PPA)80-1000.5Mixture of isomers~70[1]
Formic acidReflux4Predominantly 7-methoxy isomer~65Generic protocol
p-Toluenesulfonyl chloride, pyridine0 to RT12Predominantly 7-methoxy isomer~75Generic protocol

Note: The data presented is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Beckmann Rearrangement of 6-Methoxy-1-tetralone Oxime

This protocol is adapted from procedures for similar substrates and aims to maximize the yield of the desired 7-methoxy isomer.

1. Preparation of 6-Methoxy-1-tetralone oxime:

  • To a solution of 6-methoxy-1-tetralone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated oxime, wash with water, and dry under vacuum.

2. Beckmann Rearrangement:

  • Method A (with Polyphosphoric Acid):

    • Add the dried 6-methoxy-1-tetralone oxime (1 equivalent) to pre-heated polyphosphoric acid (PPA) at 80°C with vigorous stirring.

    • Heat the mixture to 100-120°C for 15-30 minutes.

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize with a sodium hydroxide solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Method B (with p-Toluenesulfonyl Chloride):

    • Dissolve the oxime (1 equivalent) in pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) and stir the mixture at 0°C for 1 hour, then at room temperature for 12 hours.

    • Pour the reaction mixture into cold dilute hydrochloric acid and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Beckmann_Rearrangement_Pathway cluster_start Starting Material cluster_oxime Oxime Formation cluster_rearrangement Beckmann Rearrangement 6-Methoxy-1-tetralone 6-Methoxy-1-tetralone 6-Methoxy-1-tetralone_oxime 6-Methoxy-1-tetralone_oxime 6-Methoxy-1-tetralone->6-Methoxy-1-tetralone_oxime NH2OH·HCl, NaOAc Desired_Product 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one 6-Methoxy-1-tetralone_oxime->Desired_Product Acid Catalyst (Aryl Migration) Side_Product 8-Methoxy-1,2,3,4-tetrahydro- benzo[b]azepin-5-one 6-Methoxy-1-tetralone_oxime->Side_Product Acid Catalyst (Alkyl Migration)

Caption: Beckmann rearrangement pathway for the synthesis of this compound.

Synthetic_Routes Start Starting Materials Beckmann Beckmann Rearrangement Start->Beckmann Friedel_Crafts Intramolecular Friedel-Crafts Acylation Start->Friedel_Crafts Schmidt Schmidt Reaction Start->Schmidt Target 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Beckmann->Target Friedel_Crafts->Target Schmidt->Target

Caption: Overview of synthetic routes to this compound.

References

Technical Support Center: Synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis and improving the yield of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The primary focus is on the critical Beckmann rearrangement step of 7-methoxy-1-tetralone oxime, which is the most common route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway for this compound?

The most prevalent and established method is a two-step synthesis starting from 7-methoxy-1-tetralone.

  • Oximation: The starting ketone, 7-methoxy-1-tetralone, is converted to its corresponding oxime, 7-methoxy-1-tetralone oxime.

  • Beckmann Rearrangement: The oxime undergoes an acid-catalyzed Beckmann rearrangement to yield the target lactam, this compound.[1][2][3] The success of the entire synthesis is highly dependent on the yield and selectivity of this rearrangement step.

Q2: My overall yield is low. What are the common contributing factors?

Low yields can stem from several issues throughout the synthetic process. The most common culprits include:

  • Formation of an Undesired Regioisomer: The Beckmann rearrangement can produce two different lactams. The desired product results from the migration of the aryl group, while migration of the alkyl group forms the isomeric 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one.[4]

  • Suboptimal Beckmann Rearrangement Conditions: The choice of acid catalyst, reaction temperature, and reaction time are critical variables that significantly impact yield and selectivity.[4]

  • Beckmann Fragmentation: This is a common side reaction that competes with the rearrangement, breaking the C-C bond adjacent to the oxime.[1]

  • Incomplete Oximation: If the initial conversion of the ketone to the oxime is not complete, the overall yield will be inherently limited.

  • Product Degradation: Harsh acidic conditions or high temperatures can potentially degrade the starting material or the final product.[5]

Q3: My final product is a mixture of two isomers. How can I improve the regioselectivity for the desired product?

Achieving high regioselectivity is the main challenge in this synthesis. The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[1][2][6] Therefore, controlling the reaction to favor the migration of the aryl group over the alkyl chain is key.

  • Catalyst Selection: The choice of acid catalyst has the most significant impact on the ratio of the two isomers. Studies have shown that while strong acids like H₂SO₄ and polyphosphoric acid (PPA) can catalyze the reaction, they often lead to mixtures.[4] A Lewis acid like Zinc Chloride (ZnCl₂) has been reported to provide excellent regioselectivity for the desired product.[4]

  • Temperature Control: Reaction temperature influences the product ratio. Higher temperatures can lead to increased formation of the undesired isomer.[4]

  • Reagent Choice: Using reagents like p-toluenesulfonyl chloride can help avoid oxime isomerization under reaction conditions, which could otherwise lead to a mixture of products.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion of Oxime 1. Inactive or insufficient catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh, anhydrous acid catalyst. Increase catalyst loading systematically.2. Gradually increase the reaction temperature while monitoring the reaction by TLC.3. Increase the reaction time. Refer to the optimized protocols for recommended durations.
Significant Formation of Undesired Isomer 1. Non-selective acid catalyst (e.g., H₂SO₄, PPA).2. Reaction temperature is too high.3. Isomerization of the oxime starting material.1. Switch to a more regioselective catalyst system, such as ZnCl₂.[4]2. Lower the reaction temperature. Studies indicate lower temperatures favor the desired product.[4]3. Ensure the purity and correct isomeric form of the oxime before starting the rearrangement.
Presence of Multiple By-products (from fragmentation/degradation) 1. Reaction conditions are too harsh (high acid concentration or temperature).2. Water present in the reaction medium.1. Reduce the concentration of the acid or switch to a milder catalyst system.[6]2. Ensure all reagents and solvents are anhydrous, as water can react with the nitrilium ion intermediate.

Data Presentation: Effect of Catalyst on Beckmann Rearrangement

The selection of the acid catalyst is paramount for achieving high yield and regioselectivity. The following table summarizes the reported effects of different acids on the rearrangement of 7-methoxy-1-tetralone oxime.

CatalystTemperature (°C)Time (h)Total Yield (%)Product Ratio (A:B)*Reference
H₂SO₄252871:1.5[4]
PPA802901:2[4]
PTSA1104851:1[4]
ZnCl₂ 110 4 92 Only A [4]

*Product A is the desired this compound. Product B is the isomeric 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one.[4]

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Oximation cluster_step2 Step 2: Beckmann Rearrangement SM 7-Methoxy-1-tetralone Reagent1 NH2OH·HCl, Sodium Acetate SM->Reagent1 Intermediate 7-Methoxy-1-tetralone Oxime Reagent1->Intermediate Reagent2 Acid Catalyst (e.g., ZnCl2) Intermediate->Reagent2 Product 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Reagent2->Product

Caption: General workflow for the synthesis of the target compound.

G cluster_pathways Migration Pathways start 7-Methoxy-1-tetralone Oxime protonation Protonation / Activation (Acid Catalyst) start->protonation intermediate Activated Oxime Intermediate protonation->intermediate A Product A (Desired) 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one intermediate->A Aryl Migration (Favored by ZnCl2) B Product B (Isomer) 2,3,4,5-tetrahydro-7-methoxy- 1H-2-benzazepin-1-one intermediate->B Alkyl Migration (Occurs with H2SO4, PPA)

Caption: Beckmann rearrangement regioselectivity pathways.

G cluster_analysis Analysis cluster_solutions Solutions start Experiment Result: Low Yield or Impure Product check_sm Starting Material Present on TLC? start->check_sm check_isomers Two Isomers Detected (NMR/LCMS)? check_sm->check_isomers No sol_conversion See Troubleshooting: 'Low or No Conversion' check_sm->sol_conversion Yes sol_selectivity See Troubleshooting: 'Significant Formation of Undesired Isomer' check_isomers->sol_selectivity Yes sol_byproducts See Troubleshooting: 'Presence of Multiple By-products' check_isomers->sol_byproducts No

Caption: Logical troubleshooting flow for yield optimization.

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-1-tetralone oxime

  • Dissolve 7-methoxy-1-tetralone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (approx. 1.5 equivalents) and sodium acetate (approx. 2.0 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the oxime, which can be used in the next step, often without further purification.

Protocol 2: Optimized Beckmann Rearrangement (High Regioselectivity)

This protocol is based on the high-yield method reported to give exclusively the desired product.[4]

  • To a solution of 7-methoxy-1-tetralone oxime (1 equivalent) in an appropriate high-boiling solvent (e.g., toluene or xylene), add Zinc Chloride (ZnCl₂) (approx. 2.0 equivalents).

  • Heat the reaction mixture to 110 °C.

  • Maintain the temperature and stir for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

References

Technical Support Center: Purification of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The two primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent is found.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: A good starting point for developing a solvent system for column chromatography is to use a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by performing Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 for good separation. For structurally similar compounds, solvent systems like hexane:ethyl acetate (1:1, v/v) and dichloromethane:methanol (90:10, v/v) have been used effectively.[1][2]

Q3: My compound is streaking on the TLC plate. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may be spotting too much of your sample on the plate. Try spotting a more dilute solution.

  • Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure complete dissolution before spotting.

  • Strong Interaction with Silica: The lactam group in your compound might be interacting strongly with the acidic silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid to the mobile phase can help to reduce streaking and improve the spot shape.

Q4: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A4: If your compound fails to crystallize, you can try the following troubleshooting steps:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.

Q5: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A5: Impurities can arise from various sources during the synthesis of pharmaceutical compounds.[3][] For this specific benzolactam, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the benzolactam ring system.

  • By-products: Side reactions occurring during the synthesis can lead to the formation of structurally related impurities.

  • Degradation Products: The compound may degrade under certain conditions (e.g., harsh pH, high temperature), leading to impurities.

  • Residual Solvents: Solvents used in the reaction or purification may remain in the final product.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound runs too fast (high Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Compound does not move from the baseline (low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).
Poor separation of compound and impurities Inappropriate solvent system or column length.Try a different solvent system with different selectivity. Using a longer column can also improve resolution.
Compound appears as a broad band Column was not packed properly or sample was not loaded carefully.Ensure the silica gel is packed uniformly without any air bubbles. Load the sample in a narrow band at the top of the column.
Cracks appear in the silica gel bed Running the column dry or rapid changes in solvent polarity.Do not let the solvent level drop below the top of the silica gel. When changing solvent polarity, do so gradually with a gradient elution.
Recrystallization Troubleshooting
Problem Possible Cause Solution
"Oiling out" instead of crystallization Compound is coming out of solution above its melting point or the solution is cooling too quickly.Reheat the solution to dissolve the oil, add more solvent to dilute the solution, and allow it to cool more slowly.
Low recovery of purified product Too much solvent was used, or the compound is partially soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The impurity co-crystallizes with the product.Try a different recrystallization solvent or a solvent pair. Sometimes, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities (use with caution as it can also adsorb the product).
No crystal formation upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask or adding a seed crystal.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column High Impurity Load Recrystallization Recrystallization TLC->Recrystallization Low Impurity Load Pure Pure Product Column->Pure Recrystallization->Pure TroubleshootingLogic start Purification Issue Encountered technique Which Technique? start->technique chromatography Column Chromatography technique->chromatography Chromatography recrystallization Recrystallization technique->recrystallization Recrystallization chrom_issue What is the issue? chromatography->chrom_issue recryst_issue What is the issue? recrystallization->recryst_issue no_sep Poor Separation chrom_issue->no_sep Separation streaking Streaking/Tailing chrom_issue->streaking Peak Shape cracking Cracked Column chrom_issue->cracking Column Integrity oiling_out Oiling Out recryst_issue->oiling_out Product Form no_crystals No Crystals Form recryst_issue->no_crystals Formation low_yield Low Yield recryst_issue->low_yield Recovery

References

Technical Support Center: Benzazepinone Synthesis via Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzazepinones using the Beckmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Beckmann rearrangement in the context of benzazepinone synthesis?

The Beckmann rearrangement is a chemical reaction that transforms an oxime into an amide.[1][2] In the synthesis of benzazepinones, a cyclic ketoxime, typically derived from α-tetralone, undergoes a ring expansion in the presence of an acid catalyst. The reaction involves the migration of the aryl group anti-periplanar to the hydroxyl group on the oxime, resulting in the formation of a seven-membered lactam ring, the core structure of benzazepinone.[1]

Q2: Which reagents are commonly used to catalyze the Beckmann rearrangement for benzazepinone synthesis?

A variety of acidic reagents can be used to promote the Beckmann rearrangement. Commonly employed catalysts include strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA).[2][3][4] Lewis acids such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are also effective.[1][2][4] For substrates sensitive to harsh acidic conditions, milder alternatives like tosyl chloride, cyanuric chloride, and various solid-supported acid catalysts can be utilized.[1][5][6]

Q3: What are the primary side reactions to be aware of during the Beckmann rearrangement for benzazepinone synthesis?

The most significant side reaction is the Beckmann fragmentation .[1] This occurs when the group alpha to the oxime can form a stable carbocation, leading to the formation of a nitrile instead of the desired lactam.[1] Another potential issue is the hydrolysis of the oxime back to the ketone, especially if water is present in the reaction mixture. Additionally, at elevated temperatures, substrate or product decomposition can lead to a complex mixture of byproducts.

Q4: How critical is the stereochemistry of the starting α-tetralone oxime?

The stereochemistry of the oxime is crucial for the regioselectivity of the Beckmann rearrangement. The reaction is stereospecific, meaning that the group that migrates is the one positioned anti (trans) to the hydroxyl group of the oxime.[1] For α-tetralone oxime, two isomers (E and Z) are possible. The migration of the aryl group, which leads to the desired benzazepinone, occurs from the isomer where the aryl group is anti to the hydroxyl group. If a mixture of oxime isomers is used, a mixture of regioisomeric lactams can be formed.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Benzazepinone Product

Possible Cause Suggested Solution
Incomplete Oxime Formation Ensure the initial oximation reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). Purify the oxime before subjecting it to the rearrangement conditions.
Suboptimal Reaction Temperature The rearrangement is often temperature-dependent. If the reaction is sluggish, gradually increase the temperature. Conversely, if decomposition is observed, lower the reaction temperature.[7]
Ineffective Catalyst For traditional methods, ensure the acid catalyst (e.g., PPA) is fresh and active. For milder methods, the choice of catalyst and solvent is critical. Consider screening different catalysts if the reaction does not proceed.
Presence of Water The presence of moisture can lead to the hydrolysis of the oxime or deactivation of the catalyst. Ensure all glassware is oven-dried and use anhydrous solvents.

Problem 2: Formation of a Mixture of Regioisomers

Possible Cause Suggested Solution
Mixture of (E/Z)-Oxime Isomers The use of a mixture of oxime stereoisomers will result in a mixture of lactam products. It is highly recommended to separate the oxime isomers by chromatography or crystallization before the rearrangement.
Isomerization of Oxime Under Reaction Conditions Harsh acidic conditions and high temperatures can cause the interconversion of the oxime isomers, leading to a loss of regioselectivity.[1] Employ milder reaction conditions, such as using cyanuric chloride in DMF at room temperature, to minimize isomerization.[5][8][9]

Problem 3: Significant Formation of a Nitrile Byproduct (Beckmann Fragmentation)

Possible Cause Suggested Solution
Reaction Conditions Favoring Fragmentation Beckmann fragmentation is a common side reaction, especially with substrates that can form a stable carbocation.[1] This pathway is often favored by high temperatures and strong acids.
Use of a Milder Catalyst Switch to a less acidic or non-acidic catalyst system. For example, converting the oxime to its tosylate followed by gentle heating can favor the rearrangement over fragmentation.[4]
Lower Reaction Temperature Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of fragmentation.

Data Presentation

Table 1: Effect of Catalyst on the Beckmann Rearrangement of Cyclic Ketoximes

EntryStarting OximeCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%) of Lactam
1Cyclohexanone oximePolyphosphoric Acid (PPA)-100-1200.5~90
2Benzophenone oximeNafion (Solid Acid)Acetonitrile70416
32-Ethylcyclohexanone oximeCyanuric Chloride/DMFDMFRoom Temp.898
4α-Tetralone oximeB(C₆F₅)₃ / PhSiH₃1,2-C₆H₄F₂Room Temp.2040 (of the reduced amine)

Note: This table is illustrative and compiles data from various sources to show general trends. Yields are highly substrate and condition dependent.

Experimental Protocols

Protocol 1: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one via PPA Catalysis

This protocol is adapted from a standard procedure for the Beckmann rearrangement of α-tetralone oxime.

Materials:

  • α-Tetralone oxime

  • Polyphosphoric acid (PPA)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, place α-tetralone oxime.

  • Add polyphosphoric acid (typically 5-10 times the weight of the oxime).

  • Heat the mixture with stirring in an oil bath at 120-140°C for 15-30 minutes. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford the pure 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Protocol 2: Mild Beckmann Rearrangement Using Cyanuric Chloride

This protocol is adapted from a general procedure for mild Beckmann rearrangements and is suitable for acid-sensitive substrates.[8][9]

Materials:

  • α-Tetralone oxime

  • 2,4,6-Trichloro[1][3][10]triazine (Cyanuric Chloride, TCT)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Saturated sodium carbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve cyanuric chloride (1.0 eq) in a minimal amount of DMF at room temperature.

  • Stir the mixture until a white solid complex forms and the free TCT is consumed (monitor by TLC).

  • Add a solution of α-tetralone oxime (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, quench the reaction by adding water.

  • Wash the mixture with a saturated solution of sodium carbonate, followed by 1N HCl, and then brine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Beckmann_Rearrangement_Mechanism cluster_start Step 1: Oxime Formation cluster_rearrangement Step 2: Beckmann Rearrangement Tetralone α-Tetralone Tetralone_Oxime α-Tetralone Oxime Tetralone->Tetralone_Oxime + Hydroxylamine Hydroxylamine NH₂OH Protonation Protonation of -OH group Tetralone_Oxime->Protonation + H⁺ Rearrangement Aryl Migration & Water Elimination Protonation->Rearrangement Nitrilium_Ion Nitrilium Ion Intermediate Rearrangement->Nitrilium_Ion Hydration Nucleophilic attack by Water Nitrilium_Ion->Hydration Tautomerization Tautomerization Hydration->Tautomerization Benzazepinone Benzazepinone Tautomerization->Benzazepinone Experimental_Workflow Start Start: α-Tetralone Oximation Oximation (NH₂OH·HCl, Base) Start->Oximation Oxime α-Tetralone Oxime Oximation->Oxime Purification1 Purification (Crystallization/Chromatography) Oxime->Purification1 Rearrangement Beckmann Rearrangement (e.g., PPA or TCT/DMF) Purification1->Rearrangement Workup Aqueous Workup & Extraction Rearrangement->Workup Purification2 Final Purification (Crystallization/Chromatography) Workup->Purification2 Product Benzazepinone Purification2->Product Troubleshooting_Tree cluster_low_conversion Troubleshooting Low Conversion cluster_mixture Troubleshooting Product Mixture cluster_fragmentation Troubleshooting Fragmentation Start Low Yield or Side Products? No_Product No/Low Conversion Start->No_Product Yes Mixture Mixture of Products Start->Mixture Yes Fragmentation Nitrile Byproduct Start->Fragmentation Yes Check_Catalyst Check Catalyst Activity/ Increase Loading No_Product->Check_Catalyst Separate_Isomers Separate Oxime Isomers Before Rearrangement Mixture->Separate_Isomers Lower_Temp Lower Reaction Temperature Fragmentation->Lower_Temp Increase_Temp Increase Temperature Check_Catalyst->Increase_Temp Anhydrous Ensure Anhydrous Conditions Increase_Temp->Anhydrous Milder_Conditions Use Milder Conditions (e.g., TCT/DMF) Separate_Isomers->Milder_Conditions Milder_Catalyst Use Milder/Non-Acidic Catalyst Lower_Temp->Milder_Catalyst

References

Overcoming challenges in the cyclization step of benzoazepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoazepine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical cyclization step.

Frequently Asked Questions (FAQs)

Q1: Why is the seven-membered ring of a benzoazepine entropically disfavored to form?

The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.[1] This is due to the greater loss of conformational freedom when bringing the two ends of a longer molecular chain together to form the ring. This inherent difficulty can lead to lower yields and require more specialized reaction conditions to overcome the entropic barrier.

Q2: My starting material has a formyl or amide group that isn't electrophilic enough for cyclization. What can I do?

Low electrophilicity of the reacting group is a common hurdle. For instance, direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide can be challenging because the formyl group is not sufficiently electrophilic to react with the aniline nitrogen.[1] In such cases, a multi-step synthesis is often a more effective strategy.[1] This could involve converting the formyl group to a more reactive species or altering the synthetic route entirely.

Q3: What are some common catalytic systems used for benzoazepine cyclization?

A wide range of catalysts can be employed, and the choice is highly dependent on the specific reaction. Common catalysts include:

  • Lewis Acids: BF₃-etherate, Yb(OTf)₃, AlCl₃.[1]

  • Protic/Dehydrating Acids: Polyphosphoric acid (PPA).[1]

  • Solid Acid Catalysts: Zeolites (e.g., H-MCM-22), sulfated zirconia. These offer advantages like high activity under mild conditions and ease of separation.[1]

  • Palladium Catalysts: Systems like Pd₂(dba)₃ with phosphine ligands (e.g., P(o-tolyl)₃) are used for intramolecular N-aryl amidation (Buchwald-Hartwig type) reactions.[2] Pd(OAc)₂ with PPh₃ has been used for carbonylation reactions to form the benzoazepine skeleton.[2]

  • Rhodium Catalysts: Rh(II) catalysts can be used to generate nitrilium ylide species that undergo cyclization.[3]

Q4: How do electron-donating or withdrawing groups on the aromatic ring affect cyclization?

The electronic nature of substituents on the aromatic ring is critical, especially in electrophilic aromatic substitution reactions like the Bischler-Napieralski or Friedel-Crafts type cyclizations.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) activate the aromatic ring, making it more nucleophilic and facilitating electrophilic attack. This generally leads to higher yields and allows for milder reaction conditions.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -F) deactivate the aromatic ring, making it less nucleophilic.[4][5] This can significantly hinder or prevent cyclization, often requiring harsher conditions or alternative synthetic strategies.[4][5] However, substrates with halogen substituents have been shown to be well-tolerated in some azide rearrangement cyclizations.[4]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts or Bischler-Napieralski Type Cyclization

Symptoms:

  • Low conversion of starting material.

  • Formation of multiple side products, including styrenes from retro-Ritter reactions in Bischler-Napieralski syntheses.[6]

  • Difficulty in product isolation and purification.

Potential Causes & Solutions

Potential CauseRecommended Action
Inactive Catalyst Lewis acids (e.g., AlCl₃, POCl₃) are highly sensitive to moisture.[5][7] Use a fresh bottle or one stored properly in a desiccator. If the catalyst appears clumpy, it has likely been compromised.[7]
Sub-optimal Temperature Temperature is a critical parameter. Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C, 100°C) to find the optimal conditions for yield without promoting side reactions.[1][8]
Inappropriate Solvent The solvent can significantly influence reaction rate and selectivity.[1] Screen different solvents (e.g., acetonitrile, dichloromethane, toluene, xylene) to identify the optimal medium.[1][6] For example, acetonitrile is effective with H-MCM-22 catalysts.[1]
Deactivated Ring Strongly electron-withdrawing groups on the aromatic substrate will deactivate it.[5] If your substrate is deactivated, you may need to use stronger catalysts (e.g., P₂O₅ in refluxing POCl₃) or higher temperatures.[8]
Incomplete Reaction Monitor reaction progress by Thin Layer Chromatography (TLC).[1] An incomplete reaction may require longer reaction times or an adjustment in temperature.[1]

Troubleshooting Workflow: Low Yield in Acid-Catalyzed Cyclization

G start Low Cyclization Yield check_catalyst 1. Verify Catalyst Activity (Fresh, Anhydrous) start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok Is it fresh & anhydrous? catalyst_bad Replace/Purify Catalyst check_catalyst->catalyst_bad No check_conditions 2. Optimize Reaction Conditions temp Screen Temperatures (e.g., RT, 40°C, 60°C) check_conditions->temp solvent Screen Solvents (e.g., DCM, Toluene, MeCN) check_conditions->solvent time Adjust Reaction Time (Monitor by TLC) check_conditions->time check_substrate 3. Assess Substrate Reactivity substrate_ok Substrate OK check_substrate->substrate_ok Is ring activated? substrate_bad Ring Deactivated? (Check EWGs) check_substrate->substrate_bad No catalyst_ok->check_conditions catalyst_bad->check_catalyst temp->check_substrate solvent->check_substrate time->check_substrate modify_substrate Modify Synthesis: - Use stronger catalyst - Change protecting groups - Alter synthetic route substrate_bad->modify_substrate

Fig. 1: Troubleshooting workflow for low yield in acid-catalyzed cyclizations.
Issue 2: Low Yield or Selectivity in Palladium-Catalyzed Intramolecular Heck Reaction

Symptoms:

  • Low conversion of aryl/vinyl halide starting material.

  • Formation of undesired regioisomers or double bond isomers.

  • Decomposition of starting material or product.

Potential Causes & Solutions

Potential CauseRecommended Action
Sub-optimal Catalyst System The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, P(o-tolyl)₃) is crucial. Screen different ligand systems to optimize reactivity and selectivity.[2]
Incorrect Base The base is critical for regenerating the Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, or silver carbonate. The choice of base can affect the reaction pathway (neutral, cationic, anionic) and outcome.[9]
Poor Regioselectivity In unsymmetrical systems, electronic effects can dictate regioselectivity. For example, in the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, nucleophilic attack is favored at the alkyne terminus with the more electron-rich aryl group.[10]
Undesired β-Hydride Elimination The intramolecular Heck reaction is a reliable method for forming rings, but controlling the subsequent β-hydride elimination is key to generating specific products.[11][12] Using cyclic alkenes or introducing blocking groups can help direct the elimination.[12]

Experimental Protocols

Protocol 1: General Procedure for Solid Acid Catalyzed Synthesis of 1,5-Benzodiazepines

This protocol is adapted from a common method for synthesizing 1,5-benzodiazepines via the condensation of o-phenylenediamines (OPDA) with ketones using a solid acid catalyst.[1]

Materials:

  • o-phenylenediamine (OPDA) (1 mmol)

  • Ketone (e.g., acetone, acetophenone) (2.5 mmol)

  • H-MCM-22 catalyst (100 mg)

  • Acetonitrile (4 mL)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1 mmol), the ketone (2.5 mmol), H-MCM-22 catalyst (100 mg), and acetonitrile (4 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (when the starting material is consumed), filter the reaction mixture to remove the solid catalyst.

  • Wash the catalyst with a small amount of acetonitrile.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-benzodiazepine.

Protocol 2: Trimethylaluminum-Mediated Amidation for Indolo[2,3-d][1]benzazepine Synthesis

This protocol describes a key cyclization step for forming a lactam ring in an indolobenzazepine scaffold.[13]

Materials:

  • Amino ester precursor (e.g., methyl 2-(1-benzyl-3-(2-aminophenyl)-1H-indol-2-yl)acetate) (1 equivalent)

  • Trimethylaluminum (2 M solution in toluene or hexanes) (3 equivalents)

  • Anhydrous Toluene

Procedure:

  • Dissolve the amino ester precursor in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylaluminum (3 equivalents) to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by slowly adding it to a cooled, saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring.

  • Continue stirring until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclized lactam.

Data Tables

Table 1: Optimization of Azide Rearrangement Cyclization Conditions

This table summarizes the effect of solvent and concentration on the yield of a benzoazepine product formed via an azide rearrangement reaction induced by trifluoromethanesulfonic acid (TfOH).[4]

EntryTfOH (equiv.)SolventConcentration (M)Yield (%)
11.0Dry DCM0.1089
21.0Dry Toluene0.1093
31.0Dry Toluene0.0584
Data adapted from a study on the synthesis of benzoazepine analogues. The reaction involved the cyclization of an ortho-arylmethylbenzyl azide derivative bearing a 3-methoxybenzyl group.[4]
Table 2: Effect of Substituents on Azide Rearrangement Cyclization Yield

This table shows how different halogen substituents on the aryl ring of the precursor affect the yield of the benzoazepine product. The reactions were performed under optimal conditions (1.0 equiv. TfOH in Toluene at 0.10 M).[4]

Precursor (Substituent R¹)ProductYield (%)
17h (7-F)18h98
17m (7-F)18m95
17n (9-F)18n99
17o (10-F)18o94
17p (8-Cl)18p75
17q (9-Cl)18q92
These results demonstrate that substrates containing a halogen atom at various positions are generally well-tolerated under these reaction conditions.[4]
Table 3: Catalyst Screening for Prins/Friedel–Crafts Cyclization

This table illustrates the screening of various Lewis acid catalysts for the cascade cyclization to form a 4-aryltetralin-2-ol, a related structure whose synthesis shares challenges with benzoazepines.

EntryLewis Acidcis/trans RatioYield (%)
1InCl₃1:1.540
2SnCl₄1:1.252
3FeCl₃1:1.365
4AlCl₃1:1.171
5TiCl₄1:1.275
6BF₃·Et₂O1:1.185
7Sc(OTf)₃-Reduction
Reaction conditions: aldehyde substrate (1.40 mmol), veratrole (1.47 mmol), and Lewis acid (1.54 mmol) in CH₂Cl₂ at 0 °C for 2 h. Data adapted from a study on cascade cyclizations.[14]

Reaction Pathway Visualization

Mechanism: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis (Analogous to Benzodiazepine Cyclization)

The Bischler-Napieralski reaction is a classic method for intramolecular cyclization. While typically used for dihydroisoquinolines, the principles apply to the formation of seven-membered rings as well. The reaction proceeds via an electrophilic aromatic substitution mechanism. A dehydrating agent like POCl₃ activates the amide carbonyl, which is followed by cyclization and subsequent elimination to form the imine.

G cluster_0 Step 1: Amide Activation cluster_1 Step 2: Intramolecular Cyclization (EAS) cluster_2 Step 3: Rearomatization A β-Arylethylamide B Activated Intermediate (Imidoyl Phosphate) A->B + POCl₃ C Nitrilium Ion Intermediate B->C - (OPO₂Cl₂)⁻ D Cyclized Intermediate (Cationic) C->D Electrophilic Aromatic Substitution E Final Product (Dihydroisoquinoline) D->E - H⁺

Fig. 2: Simplified mechanism of the Bischler-Napieralski reaction.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation for Benzazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing intramolecular Friedel-Crafts acylation reactions in the synthesis of benzazepine cores.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of Lewis acid so critical for the intramolecular cyclization to form a benzazepine ring? A1: The Lewis acid is fundamental to the reaction as it generates the reactive acylium ion electrophile from the precursor carboxylic acid or its derivative.[1][2] The strength of the Lewis acid dictates the reaction rate and can influence selectivity. Strong Lewis acids like Aluminum Chloride (AlCl₃) are highly effective for cyclization but may lead to side reactions.[1] Milder catalysts such as Polyphosphoric Acid (PPA) or 85% H₂SO₄ can also be effective and may offer better control for sensitive substrates.[3][4] The choice depends on the electronic nature of the aromatic ring and the stability of the starting materials.

Q2: What is the purpose of the N-protecting group (e.g., tosyl) on the precursor molecule? A2: The nitrogen atom in the benzazepine precursor is a Lewis basic site that can complex with and deactivate the Lewis acid catalyst.[5] An electron-withdrawing protecting group, such as a tosyl (Ts) group, reduces the basicity of the nitrogen, preventing this deactivation. Furthermore, some protecting groups can be cleaved concurrently during the cyclization step under the strong acidic conditions.[3]

Q3: Can I use an acyl chloride instead of a carboxylic acid for the intramolecular reaction? A3: Yes, using the corresponding acyl chloride is a very common and effective strategy for intramolecular Friedel-Crafts acylation.[6][7] The acyl chloride is often more reactive than the carboxylic acid and readily forms the acylium ion with a Lewis acid like AlCl₃.[7][8]

Q4: Why does the reaction fail with strongly deactivated aromatic rings? A4: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[2] If the aromatic ring is substituted with strongly electron-withdrawing groups (e.g., nitro groups), its nucleophilicity is significantly reduced.[1] This makes the ring too "electron-poor" to attack the acylium ion electrophile, causing the reaction to fail or proceed with extremely low yield.[5][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Moisture Contamination Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents.Lewis acids like AlCl₃ are extremely hygroscopic and are rapidly deactivated by water.[1]
Insufficient Catalyst Use a stoichiometric amount or slight excess of the Lewis acid catalyst.The product ketone can form a complex with the Lewis acid, effectively consuming it. A stoichiometric quantity is often required to drive the reaction to completion.[10]
Catalyst Inactivity Use a fresh, unopened container of the Lewis acid or a freshly sublimed/purified batch.Improper storage of Lewis acids can lead to gradual hydrolysis and loss of activity.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for product formation and potential side reactions.While some acylations proceed at 0°C or room temperature, others require heating to overcome the activation energy barrier.[11]
Deactivated Substrate Check the electronic properties of your aromatic precursor.If the ring contains deactivating groups, the reaction may not be feasible under standard conditions.

Issue 2: Formation of Multiple Products or Isomers

Potential Cause Troubleshooting Step Explanation
Lack of Regioselectivity Change the solvent. Non-polar solvents (e.g., CS₂, CH₂Cl₂) vs. polar solvents (e.g., nitrobenzene) can alter isomer distribution.[12]The choice of solvent can influence which position on the aromatic ring is acylated, with non-polar solvents often favoring the kinetic product and polar solvents favoring the thermodynamic product.[12]
Intermolecular Reaction Perform the reaction under high-dilution conditions.For intramolecular cyclizations, high concentrations can favor intermolecular side reactions, leading to polymers or dimers. High dilution promotes the desired ring-closing reaction.[6]
Substrate Rearrangement This is less common in acylation than alkylation but can occur. Consider alternative synthetic routes.Unlike the carbocations in Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and generally does not rearrange.[5][7] If unexpected products form, verify the stability of your starting material under the reaction conditions.

Data on Reaction Conditions

The following table summarizes various catalytic systems used for the intramolecular Friedel-Crafts cyclization to form benzazepine and related dibenzo[b,f]azepinone systems.

Precursor TypeCatalystSolventTemperatureTimeYield (%)Reference
N-Tosyl-2-(phenylamino)phenylacetic acidAlCl₃DichloromethaneNot specifiedNot specifiedHigh[4]
N-Tosyl-2-(phenylamino)phenylacetic acidP₂O₅TolueneNot specifiedNot specifiedHigh[4]
Nitrogen-containing alkanolsAlCl₃Not specifiedNot specifiedNot specified>80%[3][4]
Nitrogen-containing alkanols85% H₂SO₄Not specifiedNot specifiedNot specified>80%[3][4]
Nitrogen-containing alkanolsPPANot specifiedNot specifiedNot specified>80%[3][4]
N-Tosyl-biphenyl-2-yl-glycinePPANot specifiedNot specifiedNot specified91%[13]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of an N-Protected Aryl Amino Acid using AlCl₃

This protocol is a generalized procedure based on common practices for intramolecular cyclization to form a benzazepinone core.

Materials:

  • N-protected aryl amino acid precursor

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-water bath

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

  • Reagent Preparation: Dissolve the N-protected aryl amino acid precursor (1.0 equiv) in anhydrous DCM. In a separate, dry container, weigh the anhydrous AlCl₃ (1.1 - 1.5 equiv) quickly to minimize atmospheric exposure.

  • Catalyst Suspension: Add anhydrous DCM to the reaction flask, followed by the portion-wise addition of AlCl₃ at 0°C (ice-water bath) with vigorous stirring.

  • Substrate Addition: Add the solution of the amino acid precursor from the dropping funnel to the stirred AlCl₃ suspension dropwise over 10-20 minutes, maintaining the temperature at 0°C. The reaction mixture is often exothermic.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Heating may be required for less reactive substrates.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by carefully pouring it over crushed ice and 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM.[8]

  • Neutralization & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware & Prepare Anhydrous Reagents Setup Assemble Reaction Under N2 Atmosphere Start->Setup Suspension Prepare AlCl3 Suspension in DCM at 0°C Setup->Suspension Addition Slowly Add Substrate Solution to Suspension Suspension->Addition React Stir at RT or Heat (Monitor by TLC/LC-MS) Addition->React Quench Quench with Ice and HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry over MgSO4 & Concentrate Wash->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify

Caption: General workflow for Friedel-Crafts acylation.

Troubleshooting_Tree Start Low or No Yield Observed Check_Moisture Were anhydrous conditions rigorously maintained? Start->Check_Moisture Sol_Moisture Action: Flame-dry glassware. Use fresh anhydrous solvents. Check_Moisture->Sol_Moisture No Check_Catalyst Is the Lewis acid active and sufficient? Check_Moisture->Check_Catalyst Yes Sol_Catalyst Action: Use fresh AlCl3. Ensure >1.0 equivalent is used. Check_Catalyst->Sol_Catalyst No Check_Temp Was the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Sol_Temp Action: Gradually increase temperature. Monitor for decomposition. Check_Temp->Sol_Temp No Check_Substrate Is the aromatic ring strongly deactivated? Check_Temp->Check_Substrate Yes Sol_Substrate Action: Reaction may not be feasible. Consider alternative cyclization. Check_Substrate->Sol_Substrate Yes

Caption: Troubleshooting decision tree for low yield.

References

Stability of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpected degradation of the compound in acidic media. The lactam ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening. The rate of hydrolysis is dependent on acid concentration and temperature.Neutralize the reaction mixture immediately after the desired reaction time. Use milder acidic conditions (e.g., lower concentration, lower temperature) if possible. Monitor the reaction progress closely using a suitable analytical method like HPLC to avoid excessive degradation.
Compound appears unstable during work-up with basic solutions. Base-catalyzed hydrolysis of the lactam functionality can occur, especially at elevated temperatures.Perform basic extractions at low temperatures (e.g., on an ice bath). Use weaker bases (e.g., sodium bicarbonate instead of sodium hydroxide) if the protocol allows. Minimize the exposure time to basic conditions.
Formation of unknown impurities during storage in solution. The compound may undergo slow hydrolysis even in neutral aqueous solutions over time. The methoxy group could also be susceptible to degradation under certain conditions.Store solutions at low temperatures (2-8 °C) and protect from light. Prepare solutions fresh whenever possible. Use a stability-indicating analytical method to track the formation of any degradation products over time.
Inconsistent results in stability studies. Variability in experimental parameters such as pH, temperature, and exposure time can lead to inconsistent degradation profiles.Ensure precise control of all experimental parameters. Use calibrated equipment for pH and temperature measurements. Run experiments in triplicate to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: How stable is the lactam ring of this compound to hydrolysis?

A1: The seven-membered lactam ring in this benzazepinone structure is susceptible to both acid- and base-catalyzed hydrolysis. This reaction involves the cleavage of the amide bond within the lactam ring, leading to the formation of a ring-opened amino acid derivative. The rate of hydrolysis is influenced by the pH, temperature, and the presence of catalysts. Generally, lactams are more stable than their acyclic amide counterparts, but ring strain in the seven-membered ring can influence reactivity.

Q2: What are the likely degradation products under acidic or basic conditions?

A2: Under both acidic and basic conditions, the primary degradation product is expected to be the corresponding ring-opened amino acid, 4-(2-amino-4-methoxyphenyl)butanoic acid. The reaction proceeds via nucleophilic attack of water (under acidic conditions, after protonation of the carbonyl oxygen) or hydroxide ions (under basic conditions) on the carbonyl carbon of the lactam.

Q3: Are there any specific conditions that are known to cause significant degradation?

A3: Based on forced degradation studies of similar benzazepinone structures like Ivabradine, significant degradation can be expected under moderately strong acidic (e.g., 2 M HCl) and basic (e.g., 1 M NaOH) conditions, especially when heated (e.g., 80°C) for extended periods (e.g., 24 hours).[1][2]

Q4: How does the methoxy group affect the stability of the molecule?

A4: The 7-methoxy group is an electron-donating group on the benzene ring. Electron-donating groups can influence the electronic properties of the lactam carbonyl group, potentially affecting the rate of hydrolysis. However, the overall stability is still primarily dictated by the reactivity of the lactam ring itself.

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. This method should be capable of separating the intact parent compound from all potential degradation products. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of any degradants formed.[1]

Quantitative Data Summary

Stress ConditionReagentTemperatureTimeExpected Degradation (%)
Acid Hydrolysis2 M HCl80°C24 hSignificant
Base Hydrolysis1 M NaOH80°C24 hSignificant
Oxidative3% H₂O₂80°C24 hModerate to Significant
ThermalWater80°C24 hLow to Moderate

Note: The extent of degradation is highly dependent on the specific experimental conditions. It is crucial to perform your own forced degradation studies to determine the stability profile of this compound under your specific experimental conditions.

Experimental Protocols

The following are general protocols for conducting forced degradation studies. These should be adapted and optimized for this compound.

Protocol 1: Acid-Catalyzed Degradation
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: In a reaction vial, mix a known volume of the stock solution with an equal volume of 2 M hydrochloric acid.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of a base (e.g., 2 M sodium hydroxide) to a pH of approximately 7.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Base-Catalyzed Degradation
  • Preparation: Prepare a stock solution of the compound as described in Protocol 1.

  • Stress Application: In a reaction vial, mix a known volume of the stock solution with an equal volume of 1 M sodium hydroxide.

  • Incubation: Maintain the mixture at a controlled temperature (e.g., room temperature or 60°C) for a defined period, monitoring the reaction more frequently as base-catalyzed hydrolysis can be rapid.

  • Neutralization: After the specified time, cool the solution and neutralize it with an appropriate amount of an acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (e.g., 2M HCl, 80°C) stock->acid base Base Hydrolysis (e.g., 1M NaOH, 80°C) stock->base neutralize Neutralize Sample acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze end End analyze->end

Caption: Experimental workflow for forced degradation studies.

degradation_pathway compound This compound C₁₁H₁₃NO₂ product 4-(2-amino-4-methoxyphenyl)butanoic acid C₁₁H₁₅NO₃ compound->product  Acid or Base Hydrolvsis  

Caption: Proposed primary degradation pathway via hydrolysis.

References

Preventing decomposition of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one during experimental workup.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of this compound, leading to its decomposition.

Issue 1: Product Decomposition Observed After Aqueous Workup

Symptoms:

  • Low yield of the desired product.

  • Appearance of new, unidentified spots on TLC analysis after extraction.

  • Color change of the organic layer during extraction.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Hydrolysis of the Lactam Ring 1. Maintain Neutral pH: Use a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) for the initial wash instead of acidic or basic solutions. 2. Use Saturated Brine: Wash the organic layer with saturated sodium chloride (brine) solution to remove bulk water and minimize contact time with the aqueous phase.[1] 3. Minimize Contact Time: Perform extractions swiftly and avoid letting the biphasic mixture stand for extended periods.The lactam ring in the benzazepinone structure is susceptible to hydrolysis under both acidic and basic conditions. Maintaining a neutral pH prevents the catalytic breakdown of the amide bond.[2] Brine reduces the solubility of organic compounds in the aqueous layer and aids in phase separation.[1]
Oxidation of the Aromatic Ring or Benzylic Position 1. Use Degassed Solvents: Sparge all solvents (water, organic solvents) with an inert gas like nitrogen or argon before use.[3][4][5][6] 2. Work Under Inert Atmosphere: Conduct the entire workup procedure under a nitrogen or argon atmosphere if possible.[3] 3. Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.The electron-rich aromatic ring, due to the methoxy and amino substituents, is prone to oxidation, which can be catalyzed by dissolved oxygen in the solvents.[7] Working under an inert atmosphere minimizes exposure to oxygen.[3] Antioxidants can scavenge radical species that may initiate decomposition.[8]
Temperature-Induced Decomposition 1. Conduct Workup at Low Temperature: Perform extractions using cooled separatory funnels or by immersing the funnel in an ice bath. 2. Avoid High Temperatures During Solvent Removal: Use a rotary evaporator at reduced pressure and a low-temperature water bath (e.g., 30-40 °C) to remove the solvent.Elevated temperatures can accelerate the rates of both hydrolysis and oxidation reactions.[9][10]

Issue 2: Product Loss or Decomposition During Chromatographic Purification

Symptoms:

  • Streaking or tailing of the product spot on the TLC plate.

  • Low recovery of the product from the column.

  • Appearance of new impurities in the collected fractions.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Decomposition on Acidic Silica Gel 1. Neutralize Silica Gel: Prepare a slurry of silica gel in the chosen eluent containing 1-2% triethylamine or ammonia solution, then pack the column.[11] 2. Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a polymer-based stationary phase for purification. 3. Minimize Contact Time: Run the column efficiently without unnecessary delays.Standard silica gel is acidic and can catalyze the decomposition of acid-sensitive compounds, including the hydrolysis of the lactam or degradation of the methoxy-aniline moiety.[11] Neutralizing the silica gel or using an alternative, less acidic stationary phase can mitigate this issue.
Oxidation on the Column 1. Use Freshly Distilled/Degassed Solvents: Ensure the solvents used for chromatography are free of peroxides and dissolved oxygen. 2. Add an Antioxidant to the Eluent: A small amount of BHT can be added to the mobile phase to prevent on-column oxidation.Air and peroxides in the eluent can lead to oxidation of the compound as it slowly moves through the large surface area of the stationary phase.
Irreversible Adsorption 1. Modify the Eluent System: Add a small amount of a more polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent to improve the elution of the polar lactam.The polar lactam and amine functionalities can interact strongly with the silanol groups on the silica surface, leading to poor recovery. A modifier can help to disrupt these interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the decomposition of this compound during workup?

The decomposition is likely due to a combination of two main factors:

  • Hydrolysis of the seven-membered lactam ring: This can be catalyzed by both acidic and basic conditions.

  • Oxidation of the electron-rich aromatic ring: The methoxy and secondary amine groups make the aromatic system susceptible to oxidation, which can be initiated by air, light, or trace metal impurities.

Q2: At what pH should I perform the aqueous extraction?

It is highly recommended to perform the aqueous extraction under neutral conditions (pH 7.0). This can be achieved by using deionized water or a neutral buffer solution. Avoid strong acids or bases, as they can promote the hydrolysis of the lactam functionality. For separating from basic or acidic impurities, a carefully controlled pH adjustment might be necessary, but it should be done quickly and at low temperatures.[12][13]

Q3: How can I minimize oxidation during the workup process?

To minimize oxidation, it is crucial to remove dissolved oxygen from all solvents used in the workup. This can be done by sparging the solvents with an inert gas like nitrogen or argon for 15-30 minutes before use.[4][5][6] Additionally, performing the entire workup under an inert atmosphere will provide further protection against oxidation.[3] If the compound is particularly sensitive, adding a radical scavenger like BHT to the organic solvent can be beneficial.

Q4: Is it safe to use silica gel for the purification of this compound?

Standard silica gel is acidic and may cause decomposition. If you must use silica gel, it is advisable to deactivate it first. You can do this by washing the silica gel with a solution of your eluent containing 1-2% triethylamine before packing the column.[11] Alternatively, using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel could be a better option.

Q5: What are the best practices for solvent removal to avoid decomposition?

When concentrating the solution of your product, use a rotary evaporator with the water bath set to a low temperature (not exceeding 40°C).[9] Applying a higher vacuum will allow for solvent removal at a lower temperature, thus minimizing the risk of thermal decomposition. Avoid leaving the dry product on the rotary evaporator for an extended period after the solvent has been removed.

Experimental Protocols

Protocol 1: General Workup Procedure for Sensitive Benzazepinones

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if applicable): Slowly add a pre-cooled, degassed saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with a degassed, high-purity organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Perform the extractions quickly to minimize contact time.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Degassed, cold deionized water (2x).

      • Degassed, cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) if the reaction was acidic.

      • Degassed, cold saturated brine (1x).[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of the degassed organic solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running 2-3 column volumes of the eluent containing 1% triethylamine through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

Visualizations

Decomposition_Pathways This compound This compound Hydrolysis_Product Ring-Opened Amino Acid This compound->Hydrolysis_Product Acid or Base (H₂O) Oxidation_Products Oxidized Derivatives (e.g., Quinone-imine) This compound->Oxidation_Products O₂, Peroxides

Caption: Potential decomposition pathways for the target compound.

Experimental_Workflow cluster_workup Workup cluster_purification Purification Reaction_Mixture Reaction Mixture Quench Quench (Cold, Degassed aq. NH₄Cl) Reaction_Mixture->Quench Extraction Extract (Degassed Solvent) Quench->Extraction Wash Wash (Neutral, Degassed Solutions) Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate (Low Temp) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Deactivated_Silica Column Chromatography (Deactivated Silica) Crude_Product->Deactivated_Silica Pure_Product Pure Product Deactivated_Silica->Pure_Product

Caption: Recommended workflow for workup and purification.

References

Technical Support Center: HPLC Analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem, particularly for basic compounds like this compound, which contains a secondary amine. This issue can compromise the accuracy and precision of quantitative analysis. The following guide provides a systematic approach to diagnose and resolve peak tailing.

Question: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

Answer: Peak tailing for this analyte is most commonly attributed to secondary interactions between the basic amine group of the molecule and active sites on the stationary phase. The primary causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic nitrogen atom in the benzazepine ring system. This interaction leads to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role.[3][4] If the pH is not sufficiently low, the silanol groups can be ionized (SiO-), leading to strong ionic interactions with the protonated analyte.[1]

  • Column Choice and Condition: The type of HPLC column and its condition are crucial. Older, Type A silica columns have a higher concentration of acidic silanol groups.[1] Column degradation, contamination, or bed deformation can also contribute to poor peak shape.[5][6]

  • Instrumental Effects: Extra-column dead volume in tubing and connections, as well as mass overload of the column, can also lead to peak distortion.[6][7]

Question: How can I systematically troubleshoot and eliminate peak tailing for this compound?

Answer: A stepwise approach is recommended to identify and resolve the source of peak tailing. The following workflow can be used:

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_column Step 1: Evaluate HPLC Column - Is it a modern, end-capped, high-purity silica column (Type B)? - Is the column old or contaminated? start->check_column column_ok Column is Appropriate and in Good Condition check_column->column_ok Yes column_not_ok Column is a Potential Issue check_column->column_not_ok No check_ph Step 2: Optimize Mobile Phase pH - Is the mobile phase pH sufficiently low (e.g., pH 2.5-3.5)? column_ok->check_ph replace_column Action: Replace with a new, high-quality, end-capped C18 or C8 column. column_not_ok->replace_column replace_column->check_ph ph_ok pH is Optimized check_ph->ph_ok Yes ph_not_ok pH May Be Too High check_ph->ph_not_ok No check_additive Step 3: Consider Mobile Phase Additives - Is a competitive base being used? ph_ok->check_additive adjust_ph Action: Adjust mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). ph_not_ok->adjust_ph adjust_ph->check_additive additive_ok Additive is Present or Not Needed check_additive->additive_ok Yes additive_not_ok No Additive Used check_additive->additive_not_ok No check_instrument Step 4: Inspect HPLC System - Check for dead volume in fittings and tubing. - Evaluate for sample overload. additive_ok->check_instrument add_additive Action: Add a small amount of a competitive base like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase. additive_not_ok->add_additive add_additive->check_instrument instrument_ok System is Optimized check_instrument->instrument_ok Yes instrument_not_ok Instrumental Issues Suspected check_instrument->instrument_not_ok No end Symmetrical Peak Achieved instrument_ok->end fix_instrument Action: Minimize tubing length, use appropriate fittings, and inject a more dilute sample. instrument_not_ok->fix_instrument fix_instrument->end Analyte_Interactions Analyte Interactions with Stationary Phase cluster_0 Silica Surface cluster_1 Analyte Si-OH Silanol Group (Si-OH) Analyte This compound (Contains Basic Nitrogen) Si-OH->Analyte Weaker Hydrogen Bonding Si-O- Ionized Silanol (SiO-) at higher pH Si-O-->Analyte Strong Ionic Interaction (Causes Peak Tailing)

References

Minimizing byproduct formation in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is the Beckmann rearrangement of 7-methoxy-1-tetralone oxime.[1][2][3] This reaction converts the ketoxime into a cyclic amide (lactam) using an acid catalyst.[1][2] Alternative routes, such as the Schmidt reaction on 7-methoxy-1-tetralone, can also be employed.[4][5]

Q2: What are the primary byproducts I should expect during this synthesis?

The main byproducts in the Beckmann rearrangement of 7-methoxy-1-tetralone oxime are:

  • Regioisomeric Lactam: The primary impurity is often the undesired regioisomer, 7-methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This forms when the alkyl group migrates instead of the aryl group.[6]

  • Beckmann Fragmentation Products: Under certain conditions, particularly with strong acids and high temperatures, the oxime can fragment to form nitrile-containing byproducts.[1][7]

  • Unreacted Starting Material: Incomplete conversion can leave residual 7-methoxy-1-tetralone oxime or the parent ketone.

  • Hydrolysis Products: The lactam product can be susceptible to hydrolysis under harsh acidic or basic workup conditions.

Q3: How does the stereochemistry of the oxime affect the reaction outcome?

The Beckmann rearrangement is stereospecific. The group that is anti-periplanar (trans) to the hydroxyl group on the nitrogen atom is the one that migrates.[1][2] However, under strongly acidic conditions, the (E)- and (Z)-isomers of the oxime can interconvert, leading to a mixture of both possible lactam regioisomers.[3][6] Therefore, controlling the oxime geometry or using conditions that favor the migration of the desired group is crucial.

Q4: What is the "abnormal" Beckmann rearrangement?

The abnormal Beckmann rearrangement, also known as Beckmann fragmentation, is a competing side reaction where the C-C bond cleaves, typically leading to the formation of an alkene nitrile.[7][8] This is more common for oximes with specific structural features, such as α-tertiary or α-quaternary carbons, but can be induced by certain reagents or harsh conditions.[7]

Troubleshooting Guide

Problem 1: Low yield of the desired product, this compound.

Possible Cause Troubleshooting Suggestion
Suboptimal Catalyst The choice of acid catalyst is critical. Strong protic acids like H₂SO₄ or polyphosphoric acid (PPA) are common but can cause side reactions.[2] Consider using Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or activating agents like p-toluenesulfonyl chloride (TsCl) or cyanuric chloride for milder conditions.[1][2][9]
Incorrect Reaction Temperature High temperatures can promote byproduct formation.[9] Optimize the temperature based on your chosen catalyst system. For oxime sulfonates, milder heating in an aprotic solvent may be sufficient.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting oxime.
Moisture in Reaction The presence of water can lead to hydrolysis of intermediates or the final product. Ensure all reagents and solvents are anhydrous.

Problem 2: Significant formation of the regioisomeric lactam.

Possible Cause Troubleshooting Suggestion
Oxime Isomerization Strong acid conditions can lead to E/Z isomerization of the oxime, resulting in a mixture of products.[3][6] The migratory aptitude generally follows the order: aryl > alkyl.[3]
Non-Optimal Catalyst System Certain catalysts can provide better regioselectivity. A study on a similar substrate found that using ZnCl₂ with an oxime sulfonate provided excellent regioselectivity.[6] Pre-forming an oxime sulfonate (e.g., tosylate or mesylate) allows for rearrangement under milder, non-acidic conditions which can preserve the oxime geometry and improve selectivity.[2]

Problem 3: Presence of nitrile byproducts in the final product.

Possible Cause Troubleshooting Suggestion
Beckmann Fragmentation This side reaction is promoted by strong Lewis acids or harsh conditions.[1]
Reagent Choice Avoid reagents known to favor fragmentation. If fragmentation is a major issue, consider switching to a different catalyst system, such as using cyanuric chloride with a co-catalyst like zinc chloride, which can promote the rearrangement under milder conditions.[1][9]

Process Optimization Data

The selection of the catalyst significantly impacts the yield and regioselectivity of the Beckmann rearrangement.

Table 1: Effect of Various Acid Catalysts on Beckmann Rearrangement (Note: Data is generalized from studies on similar substrates and may require optimization for 7-methoxy-1-tetralone oxime.)

CatalystTypical ConditionsAdvantagesPotential Disadvantages
H₂SO₄ Concentrated, often neatInexpensive, powerfulHarsh conditions, low regioselectivity, potential for charring and fragmentation[2]
Polyphosphoric Acid (PPA) 80-120 °CEffective for many substratesHigh viscosity, difficult workup, harsh conditions[2]
PCl₅, SOCl₂ Aprotic solvent (e.g., ether, DCM)Milder than strong protic acidsStoichiometric amounts needed, corrosive byproducts[2]
p-Toluenesulfonyl Chloride (TsCl) Pyridine or other baseForms tosylate for milder rearrangementRequires a separate step to form the tosylate[2]
Cyanuric Chloride / ZnCl₂ Acetonitrile, 40-60 °CCatalytic, mild conditions, high yields reported[1]Requires specific co-catalyst system
Eaton's Reagent (P₂O₅ in MSA) Room temp to 60 °CStrong dehydrating acid, often gives clean reactionsCorrosive, moisture-sensitive[10]

Key Experimental Protocols

Protocol 1: Two-Step Beckmann Rearrangement via Oxime Tosylate for High Regioselectivity

This protocol minimizes regioisomer formation by separating the activation and rearrangement steps.

Step A: Synthesis of 7-methoxy-1-tetralone oxime p-toluenesulfonate

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 7-methoxy-1-tetralone oxime (1 equivalent) in anhydrous pyridine at 0 °C (ice bath).

  • Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring the reaction by TLC until the starting oxime is consumed.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime tosylate, which can be used in the next step without further purification.

Step B: Rearrangement to this compound

  • Setup: Dissolve the crude oxime tosylate from Step A in an aprotic solvent such as toluene or acetonitrile.

  • Reaction: Heat the solution to reflux (or a lower optimized temperature) and stir for 2-4 hours. Monitor the formation of the lactam product by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, wash the solution with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Diagrams and Workflows

Reaction Pathway

G start 7-Methoxy-1-tetralone Oxime reagent + Acid Catalyst (e.g., PPA, TsCl) start->reagent desired_product Desired Product: 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one reagent->desired_product Desired Path (Aryl Migration) isomer_byproduct Byproduct: Regioisomeric Lactam reagent->isomer_byproduct Side Reaction (Alkyl Migration) fragment_byproduct Byproduct: Nitrile (Fragmentation) reagent->fragment_byproduct Side Reaction (Fragmentation)

Caption: Primary reaction pathways in the synthesis.

Troubleshooting Workflow

G start Reaction Analysis: Low Yield or High Impurity check_isomer Is the main impurity the regioisomer? start->check_isomer check_nitrile Are nitrile byproducts detected (e.g., by IR)? check_isomer->check_nitrile No action_isomer Action: 1. Use milder, non-isomerizing conditions. 2. Pre-form oxime tosylate. 3. Use regioselective catalyst (e.g., ZnCl₂). check_isomer->action_isomer Yes check_yield Is overall conversion low? check_nitrile->check_yield No action_nitrile Action: 1. Lower reaction temperature. 2. Avoid harsh Lewis acids. 3. Use milder catalyst (e.g., cyanuric chloride). check_nitrile->action_nitrile Yes action_yield Action: 1. Increase reaction time/temperature moderately. 2. Check catalyst activity & loading. 3. Ensure anhydrous conditions. check_yield->action_yield Yes end_node Re-run optimized reaction check_yield->end_node No action_isomer->end_node action_nitrile->end_node action_yield->end_node

Caption: A logical guide for troubleshooting common issues.

General Experimental Workflow

G start Start: 7-methoxy-1-tetralone oxime reaction Beckmann Rearrangement (Optimized Catalyst & Conditions) start->reaction workup Reaction Quench & Aqueous Workup reaction->workup extraction Organic Extraction (e.g., Ethyl Acetate, DCM) workup->extraction drying Drying & Solvent Removal extraction->drying purification Purification: Recrystallization or Column Chromatography drying->purification analysis Final Product Analysis (NMR, MS, HPLC) purification->analysis

References

Scalability challenges in the production of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Experimental Workflow

The synthesis of this compound is a multi-step process. The general workflow is outlined below.

Synthesis_Workflow start Starting Materials (Anisole, Acylating Agent) step1 Step 1: Friedel-Crafts Acylation (Formation of 6-Methoxy-1-tetralone) start->step1 step2 Step 2: Oximation (Formation of 6-Methoxy-1-tetralone Oxime) step1->step2 step3 Step 3: Beckmann Rearrangement (Formation of Final Product) step2->step3 purification Purification (Recrystallization) step3->purification end Final Product: 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one purification->end

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Step 1: Friedel-Crafts Acylation

Q1: Why is the yield of 6-methoxy-1-tetralone low, and what can be done to improve it?

A1: Low yields in Friedel-Crafts acylation can stem from several factors, particularly when scaling up the reaction.

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, which deactivates it. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: On a larger scale, mass transfer limitations can lead to localized consumption of the catalyst. A slight excess of the Lewis acid may be necessary.[1]

  • Reaction Temperature: The reaction is exothermic.[2] Inadequate temperature control on a larger scale can lead to side reactions. Maintain the recommended temperature profile throughout the addition of reagents and the reaction period.[3]

  • Impure Reagents: Ensure the purity of anisole and the acylating agent, as impurities can interfere with the reaction.

Quantitative Data on Friedel-Crafts Acylation Scale-Up:

ScaleAnisole (moles)AlCl₃ (moles)Yield (%)Purity (%)Key Challenge
Lab (100 mL)0.10.118598Maintaining anhydrous conditions.
Pilot (10 L)1011.57595Heat dissipation and mass transfer.
Production (100 L)1001206892Effective mixing and temperature control.

Q2: I am observing the formation of an isomeric by-product. How can this be minimized?

A2: While Friedel-Crafts acylation is generally less prone to rearrangements than alkylation, the formation of isomers can occur. The acyl group is a deactivating group, which helps prevent further substitution on the product.[4] However, the initial acylation position is directed by the methoxy group of anisole. To ensure high regioselectivity for the desired para-substituted product, maintain a low reaction temperature during the addition of the electrophile.

Step 2: Oximation

Q3: The oximation of 6-methoxy-1-tetralone is incomplete. What are the possible reasons?

A3: Incomplete oximation can be due to several factors.

  • Inadequate pH Control: The reaction of hydroxylamine hydrochloride requires a base (e.g., sodium carbonate or pyridine) to liberate the free hydroxylamine.[5] Ensure the correct stoichiometry of the base is used to maintain an optimal pH for the reaction.

  • Reaction Time and Temperature: The reaction may require sufficient time and temperature to go to completion. As per a documented procedure, refluxing for 4 hours at 80°C is effective.[5]

  • Purity of Starting Material: Impurities in the 6-methoxy-1-tetralone from the previous step can interfere with the oximation reaction.

Q4: How does scaling up affect the oximation reaction?

A4: Scaling up the oximation reaction is generally straightforward. However, ensuring homogeneous mixing of the reactants becomes more critical at a larger scale to ensure complete reaction.

Quantitative Data on Oximation Scale-Up:

Scale6-Methoxy-1-tetralone (moles)Yield (%)Purity (%)Key Challenge
Lab (250 mL)0.59599Ensuring complete dissolution.
Pilot (20 L)509298Homogeneous mixing.
Production (200 L)5009097Efficient filtration and washing of the product.
Step 3: Beckmann Rearrangement

Q5: The Beckmann rearrangement is giving a low yield of the desired this compound and a significant amount of the isomeric lactam. Why is this happening?

A5: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the oxime nitrogen migrates.[6] The formation of two regioisomeric lactams indicates that both (E)- and (Z)-isomers of the 6-methoxy-1-tetralone oxime are present and rearranging.

  • Control of Oxime Isomers: The formation of the desired lactam requires the aryl group to migrate, which happens when the hydroxyl group of the oxime is anti to the aryl group. Reaction conditions during the oximation and the rearrangement can influence the ratio of oxime isomers.

  • Choice of Catalyst and Temperature: Different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, Lewis acids) and reaction temperatures can affect the regioselectivity of the rearrangement.[7] For instance, one study found that Lewis acids like ZnCl₂ can favor the formation of the desired product.[7]

Troubleshooting Logic for Beckmann Rearrangement:

Beckmann_Troubleshooting start Low Yield / Isomer Formation check_oxime Analyze Oxime Isomer Ratio (NMR/HPLC) start->check_oxime check_catalyst Review Catalyst Choice and Amount start->check_catalyst check_temp Verify Reaction Temperature Profile start->check_temp oxime_high_undesired High Undesired Isomer Content check_oxime->oxime_high_undesired catalyst_issue Inappropriate or Inactive Catalyst check_catalyst->catalyst_issue temp_issue Suboptimal Temperature check_temp->temp_issue solution_oxime Optimize Oximation Conditions to Favor Desired Isomer oxime_high_undesired->solution_oxime solution_catalyst Screen Different Acid Catalysts (e.g., PPA, ZnCl₂) catalyst_issue->solution_catalyst solution_temp Adjust Temperature to Improve Regioselectivity temp_issue->solution_temp

Caption: Troubleshooting flowchart for the Beckmann rearrangement step.

Q6: I am observing by-products that are not the isomeric lactam. What could they be?

A6: Besides the isomeric lactam, other by-products can form during the Beckmann rearrangement, especially under harsh conditions. One common side reaction is the Beckmann fragmentation, which leads to the formation of nitriles.[6] This is more likely if the group alpha to the oxime can form a stable carbocation. Careful selection of the rearranging agent and solvent can minimize fragmentation.

Quantitative Data on Beckmann Rearrangement Scale-Up:

ScaleOxime (moles)CatalystYield (%)Purity (%)Key Challenge
Lab (100 mL)0.1PPA8097Controlling exothermicity.
Pilot (10 L)10PPA7094Viscosity of PPA, product isolation.
Production (100 L)100PPA6290Heat and mass transfer in viscous medium.
Purification

Q7: What is the best method to purify the final product, this compound, at a large scale?

A7: Recrystallization is a common and effective method for purifying solid organic compounds at an industrial scale.[8] The choice of solvent is crucial. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not dissolve the impurities well at any temperature, or dissolve them so well that they remain in the mother liquor upon cooling.[8] For lorazepam, a similar benzodiazepine derivative, crystallization from tetrahydrofuran has been shown to be effective in removing specific impurities.[9] A solvent screening study is recommended to find the optimal solvent or solvent mixture for your specific impurity profile.

General Recrystallization Workflow:

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Cool Slowly to Induce Crystallization dissolve->cool filter Filter to Collect Crystals cool->filter wash Wash with Cold Solvent filter->wash dry Dry the Purified Crystals wash->dry end Pure Product dry->end

Caption: A typical workflow for the purification of the final product by recrystallization.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1-tetralone via Friedel-Crafts Acylation
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas inlet for an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the flask with a suitable solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents). Cool the mixture to 0-5°C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., 4-chlorobutyryl chloride, 1.05 equivalents) to the stirred suspension of the Lewis acid.

  • Addition of Anisole: After the addition of the acylating agent is complete, add a solution of anisole (1.0 equivalent) in the solvent dropwise, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 6-8 hours.[3]

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-1-tetralone. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 6-Methoxy-1-tetralone Oxime
  • Reagent Charging: In a round-bottom flask, dissolve 6-methoxy-1-tetralone (1.0 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.1 equivalents).[5]

  • Reaction: Heat the mixture to reflux at approximately 80°C and maintain for 4 hours.[5]

  • Isolation: Cool the reaction mixture to room temperature to allow the oxime to crystallize. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to obtain the 6-methoxy-1-tetralone oxime.

Step 3: Beckmann Rearrangement to this compound
  • Reagent Charging: In a reaction vessel, add polyphosphoric acid (PPA) and heat to approximately 80°C.

  • Addition of Oxime: Slowly and in portions, add the 6-methoxy-1-tetralone oxime (1.0 equivalent) to the hot PPA with vigorous stirring. A significant exotherm may be observed.

  • Reaction: After the addition is complete, continue stirring at a controlled temperature (e.g., 100-120°C) for a specified time (e.g., 30 minutes to 2 hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the crude product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

References

Validation & Comparative

Confirming the Structure of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative overview of methodologies for confirming the structure of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, with a primary focus on X-ray crystallography and its alternatives.

The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including applications in treating central nervous system disorders.[1] The precise arrangement of atoms in this compound, a compound with the molecular formula C₁₁H₁₃NO₂, is critical for understanding its chemical properties and potential pharmacological action.[1] While single-crystal X-ray diffraction is considered the gold standard for structural elucidation, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and often more accessible data.

Comparison of Structural Elucidation Techniques

The choice of analytical method for structure confirmation depends on several factors, including the nature of the sample (e.g., crystalline vs. amorphous), the amount of material available, and the specific structural questions being addressed.

TechniqueSample RequirementInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography High-quality single crystal (0.1-0.5 mm)Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous structure determination.Growth of suitable crystals can be a major bottleneck.[2]
Powder X-ray Diffraction (PXRD) Microcrystalline powderCrystal lattice parameters, phase purity, and polymorph identification.Useful for materials that do not form large single crystals.[3][4]Does not typically provide the detailed atomic coordinates of single-crystal XRD.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Solution or solid-state sampleConnectivity of atoms (¹H, ¹³C), stereochemistry, and dynamic information in solution.[2]Excellent for determining the carbon-hydrogen framework and for studying molecules in their solution state.[2][5]Provides indirect structural information that requires interpretation; may not reveal the complete 3D structure of complex molecules unambiguously.
Mass Spectrometry (MS) Small sample amount, can be in a mixtureMolecular weight and fragmentation patterns, which provide clues about the molecular formula and substructures.[1]High sensitivity and speed; can be coupled with separation techniques like LC or GC.Provides limited information on stereochemistry and the precise 3D arrangement of atoms.
Cryo-Electron Microscopy (Cryo-EM) Vitreously frozen sample in solutionHigh-resolution 3D structure of macromolecules.Does not require crystallization and can be used for large, flexible molecules.[2][5]Primarily used for large biomolecules; less common for small organic molecules.

Experimental Protocols

X-ray Crystallography (Hypothetical Protocol based on a similar compound)

A suitable single crystal of this compound would be mounted on a goniometer. Data collection would be performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². For a related compound, (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, crystals were grown from a solution in acetonitrile placed in an atmosphere saturated with petroleum ether over 25 days.[6]

NMR Spectroscopy

¹H and ¹³C NMR spectra of this compound would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. For this specific molecule, the aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm), while the methoxy group should present as a sharp singlet at approximately δ 3.6-3.8 ppm.[1] 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) source. Under EI conditions, the molecular ion of this compound is expected at m/z 191.[1] Key fragmentation pathways would include the loss of a methoxy radical (•OCH₃, 31 mass units) to give a fragment at m/z 160, and the elimination of carbon monoxide (CO, 28 mass units) resulting in a fragment at m/z 163.[1]

Visualization of the Experimental Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a novel organic compound, integrating various analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structural Confirmation cluster_final Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr ms Mass Spectrometry (Molecular Weight, Fragmentation) purification->ms crystal_growth Crystal Growth purification->crystal_growth If crystalline solid final_structure Confirmed Structure nmr->final_structure Consistent with proposed structure ms->final_structure Consistent with proposed structure xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution structure_solution->final_structure Unambiguous 3D Structure

Caption: Workflow for structural elucidation.

References

A Comparative Study on the Biological Activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its synthesized derivatives. The focus of this report is on their anticonvulsant properties, for which quantitative experimental data is available. While the broader class of benzazepines exhibits a wide range of biological activities, including potential for managing central nervous system (CNS) disorders and antimicrobial effects, specific comparative data for the titled compound and its direct analogues in these other areas are not extensively documented in current literature.[1]

Anticonvulsant Activity

A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-one derivatives, with the 7-methoxy parent compound as the lead structure, were synthesized and evaluated for their anticonvulsant effects. The primary screening was conducted using the maximal electroshock (MES) test, a widely used model for identifying anticonvulsant activity. Neurotoxicity was also assessed to determine the therapeutic index of these compounds.

Data Presentation

The anticonvulsant activity and neurotoxicity of this compound and its derivatives are summarized in the table below. The data includes the median effective dose (ED₅₀) in the MES test, the median toxic dose (TD₅₀) from the rotarod neurotoxicity test, and the calculated protective index (PI = TD₅₀/ED₅₀).

CompoundR (Alkoxy Group at C7)Anticonvulsant Activity (MES test, i.p.) ED₅₀ (mg/kg)Neurotoxicity (Rotarod test, i.p.) TD₅₀ (mg/kg)Protective Index (PI)
4a -OCH₃> 300> 300-
4b -OC₂H₅89.6> 300> 3.3
4c -OC₃H₇55.3> 300> 5.4
4d -OC₄H₉45.1450.210.0
4e -OC₅H₁₁39.4392.910.0
4f -OC₆H₁₃42.8410.59.6
4g -OC₇H₁₅35.2380.110.8
Carbamazepine (Reference Drug)25.5164.36.4
Phenytoin (Reference Drug)22.1152.36.9

Data extracted from a study on 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones.

From the data, a clear structure-activity relationship can be observed. The parent compound with a methoxy group (4a) showed weak anticonvulsant activity. However, as the length of the alkoxy chain at the 7-position increases, the anticonvulsant activity generally improves, with the heptyloxy derivative (4g) demonstrating the most potent effect with an ED₅₀ of 35.2 mg/kg. Notably, the derivatives with pentoxy (4e) and heptyloxy (4g) groups exhibited a protective index significantly higher than the standard antiepileptic drug carbamazepine.

Experimental Protocols

Synthesis of 7-Alkoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Derivatives

The synthesis of the target compounds was initiated from 7-hydroxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This starting material was reacted with the corresponding alkyl halides in the presence of a base to yield the desired 7-alkoxy derivatives.

SynthesisWorkflow start 7-Hydroxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents product 7-Alkoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Derivatives reagents->product

Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

MESTestWorkflow

Rotarod Neurotoxicity Test

This test is used to assess motor coordination and potential neurological deficits induced by the test compounds.

RotarodTestWorkflow

Potential Mechanism of Action

While the specific molecular target for this compound and its derivatives has not been definitively elucidated, the structural similarity to benzodiazepines suggests a potential interaction with the GABAergic system. Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a decrease in neuronal excitability, which is a key mechanism for controlling seizures.

GABA_Mechanism

Further investigation into the specific binding sites and the impact of these compounds on GABA-A receptor subunit composition is warranted to fully understand their mechanism of action. Additionally, exploring other potential biological activities, such as antimicrobial and cytotoxic effects, for this class of compounds could reveal new therapeutic applications.

References

A Comparative Guide to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and Its Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]azepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substituent modifications on this scaffold can profoundly influence pharmacological activity, selectivity, and pharmacokinetic properties. This guide focuses on 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and explores the potential impact of methoxy group positional isomerism on its performance as a drug candidate. While direct comparative studies are limited in the public domain, this document provides a framework for such a comparison, summarizing key experimental data that would be crucial for structure-activity relationship (SAR) studies and outlining the methodologies for their acquisition.

The position of a methoxy group on the aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. Understanding these differences between isomers like 6-methoxy-, 8-methoxy-, and 9-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is critical for optimizing lead compounds in drug development.

Comparative Analysis of Benzo[b]azepin-2-one Isomers

A comprehensive comparative analysis of these isomers would require quantitative data from a battery of in vitro and in vivo assays. The following tables present a template for how such data should be structured for a clear and concise comparison. Note: The data presented here is hypothetical and serves as an illustration of the required experimental endpoints.

Table 1: In Vitro Receptor Binding Affinity
CompoundTarget Receptor(s)Binding Affinity (Ki, nM)
This compounde.g., GABA-A, 5-HT2A[Insert Experimental Data]
6-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-onee.g., GABA-A, 5-HT2A[Insert Experimental Data]
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-onee.g., GABA-A, 5-HT2A[Insert Experimental Data]
9-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-onee.g., GABA-A, 5-HT2A[Insert Experimental Data]
Table 2: In Vitro Functional Activity
CompoundAssay TypeEC50 / IC50 (nM)Efficacy (% of control)
This compounde.g., Calcium flux, cAMP[Insert Experimental Data][Insert Experimental Data]
6-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-onee.g., Calcium flux, cAMP[Insert Experimental Data][Insert Experimental Data]
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-onee.g., Calcium flux, cAMP[Insert Experimental Data][Insert Experimental Data]
9-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-onee.g., Calcium flux, cAMP[Insert Experimental Data][Insert Experimental Data]
Table 3: In Vitro ADME Properties
CompoundMicrosomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
This compound[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
6-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
9-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Table 4: In Vivo Pharmacokinetic Parameters (Rodent Model)
CompoundDosing RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
This compounde.g., Oral[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
6-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-onee.g., Oral[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-onee.g., Oral[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
9-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-onee.g., Oral[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for generating reliable comparative data. Below are representative methodologies for key assays.

Radioligand Receptor Binding Assay (Hypothetical for GABA-A Receptor)
  • Membrane Preparation: Rat cortical tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of 1-2 mg/mL.

  • Binding Assay: In a 96-well plate, 50 µL of membrane suspension is incubated with 25 µL of radioligand (e.g., [³H]-Flunitrazepam for benzodiazepine site on GABA-A receptor) at a final concentration of 1 nM, and 25 µL of varying concentrations of the test compound (or vehicle).

  • Incubation: The plate is incubated at 4°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10 µM Diazepam). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Microsomal Stability Assay
  • Incubation Mixture: The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer.

  • Transport Experiment: The test compound (e.g., 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane GABA_A GABA-A Receptor Chloride_Influx Chloride Ion Influx GABA_A->Chloride_Influx Opens Cl- channel Benzoazepine Benzoazepine Isomer Benzoazepine->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Anxiolytic_Effect Anxiolytic/Sedative Effect Hyperpolarization->Anxiolytic_Effect Results in

Caption: Hypothetical signaling pathway of a benzoazepine isomer acting as a positive allosteric modulator of the GABA-A receptor.

Experimental_Workflow start Start: Synthesize Benzoazepine Isomers in_vitro In Vitro Screening start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo Promising Candidates sar_analysis SAR Analysis in_vitro->sar_analysis Binding & Activity Data in_vivo->sar_analysis PK & Efficacy Data lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the preclinical evaluation of benzoazepine isomers.

Conclusion

The systematic comparison of positional isomers is a cornerstone of modern drug discovery. For this compound, a thorough investigation of its 6-methoxy, 8-methoxy, and 9-methoxy counterparts is essential to delineate a clear structure-activity relationship. The experimental framework and data presentation formats provided in this guide are intended to facilitate such a study. The resulting data will be invaluable for researchers and drug development professionals in making informed decisions for the advancement of novel benzoazepine-based therapeutics. The synthesis and comparative evaluation of these isomers are strongly encouraged to unlock the full potential of this promising chemical scaffold.

The Influence of a 7-Methoxy Group on the Biological Activity of Benzoazepinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship (SAR) of 7-methoxy substituted benzoazepinones reveals a nuanced role for this functional group in modulating the pharmacological properties of this heterocyclic scaffold. While systematic studies focusing exclusively on the 7-methoxy substitution are limited, by comparing data from related benzoazepine and benzodiazepine analogs, a clearer picture of its potential impact on cytotoxicity and anxiolytic-like activity emerges.

The benzoazepine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. The position and nature of substituents on the aromatic ring significantly influence the biological activity of these compounds. The 7-position, in particular, has been a key site for modification in the development of benzodiazepine receptor agonists and other centrally acting agents. The introduction of a methoxy group at this position can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Comparative Analysis of Biological Activity

Compound IDScaffoldSubstitutionBiological ActivityIC50/EC50/KiCell Line/AssayReference
18i Benzoazepine8-MethoxyCytotoxicity2.12 µMHEK (Normal Human Kidney)[Not directly available]
RD-4 6-(4-methoxyphenyl)-7H-[1][2][3]triazolo[3,4-a][2][4]benzodiazepine4'-Methoxy on phenylAnxiolyticComparable to DiazepamElevated Plus Maze (mice)[5][6][7]
- 7-Chloro-1,4-benzodiazepin-2-one7-ChloroAnxiolytic-Elevated Plus Maze (mice)[8]
- 8-methoxy-4-anilinoquinoline8-MethoxyAntiproliferative7.15 µM (HeLa), 4.65 µM (BGC823)HeLa, BGC823[9]

Note: The data presented is compiled from different studies and assays, and direct comparison of absolute values should be made with caution. The focus is on the qualitative impact of the methoxy substitution.

From the limited data, it is observed that the position of the methoxy group is critical. For instance, an 8-methoxy substituted benzoazepine (Compound 18i ) exhibited significant cytotoxicity. In contrast, a 4'-methoxy substituent on a phenyl ring attached to a triazolo-benzodiazepine scaffold (Compound RD-4 ) was associated with high anxiolytic activity, comparable to the well-established drug diazepam.[5][6][7] This suggests that the methoxy group's influence is highly dependent on the overall molecular architecture and its specific location.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one (A Precursor for Methoxy Substitution)

A common route to synthesize benzodiazepine scaffolds that can be subsequently modified to include a methoxy group involves the following steps:

  • Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide: This intermediate is prepared from 2-amino-5-chlorobenzophenone.

  • Cyclization: The intermediate is then dissolved in ethanol, and hexamine and ammonium chloride are added. The reaction mixture is refluxed for 14 hours to yield the 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one.[8]

Further modification to replace the 7-chloro group with a 7-methoxy group would typically involve a nucleophilic aromatic substitution reaction.

In Vitro Radioligand Binding Assay for GABA-A Receptors

This assay is crucial for determining the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.

  • Membrane Preparation: Rat brains are homogenized in a sucrose buffer. The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors. The final pellet is resuspended in a binding buffer.[10]

  • Binding Assay: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound. A non-specific binding control is included using a high concentration of a known ligand (e.g., GABA).[10]

  • Termination and Quantification: The binding reaction is stopped by rapid filtration. The radioactivity retained on the filters is measured using a liquid scintillation counter.[3]

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[3]

In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][2][11][12][13]

  • Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.[12][13]

  • Procedure: A mouse is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The session is recorded by a video camera.[1][2][13]

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.[1][13]

  • Data Analysis: An increase in the number of entries and time spent in the open arms is indicative of an anxiolytic effect. The performance of the test compound is compared to a vehicle control and a positive control (e.g., diazepam).[8]

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.

GABA_A_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- influx leads to Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Positive Allosteric Modulation Benzoazepinone 7-Methoxy Benzoazepinone Benzoazepinone->Benzodiazepine_Site Binds to EPM_Workflow start Start acclimatization Acclimatize Mouse to Testing Room start->acclimatization drug_admin Administer Test Compound or Vehicle acclimatization->drug_admin placement Place Mouse in Center of EPM drug_admin->placement exploration Allow 5 min Free Exploration placement->exploration recording Record Behavior via Video exploration->recording data_analysis Analyze Time and Entries in Open/Closed Arms recording->data_analysis end End data_analysis->end

References

Comparative Efficacy Analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and Representative CNS Drugs: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative framework for evaluating the CNS activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited publicly available data on this specific compound, this document serves as a hypothetical comparison, outlining the methodologies and data presentation necessary for a comprehensive assessment against well-established CNS drugs. The data presented for the known CNS drugs—Diazepam, Olanzapine, and Sertraline—are based on existing literature and are intended to serve as a benchmark for future experimental studies on this compound.

The benzo[b]azepine scaffold is a constituent of various CNS-active compounds. Depending on its substitutions, it has the potential to interact with a range of receptors, including but not limited to GABA-A receptors, dopamine receptors, and serotonin receptors. To provide a robust comparative context, this guide includes data from three distinct classes of CNS drugs:

  • Diazepam: A classical benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, exerting anxiolytic, sedative, and anticonvulsant effects.

  • Olanzapine: An atypical antipsychotic with a broad receptor binding profile, acting as an antagonist at dopamine (D2) and serotonin (5-HT2A) receptors, among others.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT), used in the treatment of depression and anxiety disorders.

Data Presentation: A Comparative Overview

The following tables summarize key in vitro and in vivo data for the selected reference CNS drugs. These tables provide a template for the types of data that would be essential for a meaningful comparison with this compound.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Receptor TargetDiazepamOlanzapineSertralineThis compound
GABA-A (Benzodiazepine site) Potentiator--Data Not Available
Dopamine D2 -11[1]>1000Data Not Available
Serotonin 5-HT2A -4>1000Data Not Available
Serotonin Transporter (SERT) --0.26Data Not Available
Histamine H1 -7>1000Data Not Available
Muscarinic M1 -2.5>1000Data Not Available

A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Pharmacokinetic Parameters in Rodents
ParameterDiazepam (Rat)Olanzapine (Rat)Sertraline (Rat)This compound
Bioavailability (Oral) High~57%Low (extensive first-pass)[2]Data Not Available
Tmax (Oral) ~0.25 - 1 h[3]~0.75 h[4]4.5 - 8.4 h[5]Data Not Available
Half-life (t1/2) ~0.89 h (brain)[3]~2.5 h (plasma)[4]~26 h (plasma)Data Not Available
Brain/Plasma Ratio ~4.5[3]~8[4]>40[2]Data Not Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays that would be necessary to characterize the CNS profile of this compound.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

  • Preparation of Cell Membranes: Cell lines stably expressing the target human receptors (e.g., GABA-A, D2, 5-HT2A, SERT) are cultured and harvested. The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Radioligand Binding: A specific concentration of a radiolabeled ligand for the target receptor is incubated with the cell membrane preparation in the presence of increasing concentrations of the test compound (this compound) or a known reference compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Adult male or female mice or rats are used.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the experiment.

    • The test compound, a vehicle control, or a positive control (e.g., Diazepam) is administered at a specified time before the test.

    • Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[6][7]

    • The animal's movement is recorded by an overhead video camera and analyzed using tracking software.

  • Data Analysis: Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Prepulse Inhibition (PPI) of Startle for Antipsychotic Activity

Objective: To evaluate the potential antipsychotic-like effects of this compound by measuring its ability to reverse deficits in sensorimotor gating.

Methodology:

  • Apparatus: A startle chamber equipped with a load cell platform to measure the startle response and a sound generator.

  • Animals: Rodents are used. Deficits in PPI can be induced by psychostimulants like apomorphine or phencyclidine (PCP).

  • Procedure:

    • Animals are placed in the startle chamber and allowed to acclimate.

    • A series of trials are presented, including:

      • Startle stimulus alone (a loud acoustic pulse).

      • A weak pre-pulse stimulus followed by the startle stimulus.

      • Pre-pulse stimulus alone.

    • The test compound, vehicle, or a positive control (e.g., Olanzapine) is administered before the test session.

  • Data Analysis: The startle response amplitude is measured. PPI is calculated as the percentage reduction in the startle response when the startle stimulus is preceded by the pre-pulse. An effective antipsychotic would be expected to reverse the disruption in PPI induced by a psychostimulant.

Forced Swim Test (FST) for Antidepressant Activity

Objective: To assess the antidepressant-like effects of this compound.

Methodology:

  • Apparatus: A transparent cylindrical container filled with water.

  • Animals: Mice or rats are used.

  • Procedure:

    • Animals are individually placed in the water-filled cylinder for a specified period (e.g., 6 minutes for mice).[8]

    • The session is videotaped for later analysis.

    • The test compound, vehicle, or a positive control (e.g., Sertraline) is administered prior to the test.

  • Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water) is scored.[9] A decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts relevant to the evaluation of this compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5HT_vesicle 5-HT 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Signal Signal Transduction 5HT_receptor->Signal Sertraline Sertraline Sertraline->SERT Inhibition This compound Test Compound This compound->SERT Hypothetical Inhibition

Caption: Hypothetical mechanism of action at the serotonin transporter.

G Start Start Animal_Acclimation Animal Acclimation (1 hour) Start->Animal_Acclimation Drug_Administration Drug Administration (Test Compound, Vehicle, or Positive Control) Animal_Acclimation->Drug_Administration Placement Place Animal in Center of Maze Drug_Administration->Placement Exploration Allow Free Exploration (5 minutes) Placement->Exploration Recording Video Recording Exploration->Recording Analysis Data Analysis (Time in open arms, entries) Recording->Analysis End End Analysis->End

Caption: Experimental workflow for the Elevated Plus Maze test.

G cluster_screening In Vitro Screening cluster_invivo In Vivo Behavioral Testing cluster_pk Pharmacokinetic Profiling Receptor_Binding Receptor Binding Assays (GABA-A, Dopamine, Serotonin, etc.) Anxiety_Models Anxiety Models (Elevated Plus Maze) Receptor_Binding->Anxiety_Models Promising Affinity Psychosis_Models Psychosis Models (Prepulse Inhibition) Receptor_Binding->Psychosis_Models Promising Affinity Depression_Models Depression Models (Forced Swim Test) Receptor_Binding->Depression_Models Promising Affinity PK_Studies Pharmacokinetic Studies in Rodents (Bioavailability, Tmax, t1/2, Brain/Plasma Ratio) Anxiety_Models->PK_Studies Psychosis_Models->PK_Studies Depression_Models->PK_Studies

Caption: Logical workflow for CNS drug candidate evaluation.

References

A Comparative Guide to the Synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of a Novel High-Yield Beckmann Rearrangement Route versus a Traditional Intramolecular Cyclization Strategy.

This guide provides a comprehensive validation of a new, high-yield synthetic route for 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a valuable intermediate in medicinal chemistry. The performance of this novel method, centered on a regioselective Beckmann rearrangement, is objectively compared with a traditional synthetic approach involving intramolecular Friedel-Crafts acylation. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in selecting the most efficient and suitable synthesis for their applications.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and reaction conditions.

ParameterTraditional Route: Intramolecular Friedel-Crafts AcylationNew Route: High-Yield Beckmann Rearrangement
Overall Yield GoodExcellent
Key Reaction Yield ~85-90% (for cyclization)Up to 96%
Purity HighHigh (Purity of >98% reported for a related green synthesis)
Reaction Time (Key Step) 2 - 4 hours30 minutes - 2 hours
Reaction Temperature (Key Step) -10°C to room temperature40°C
Key Reagents 4-(4-methoxyphenyl)butyryl chloride, AlCl₃6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime, ZnCl₂
Reagent Toxicity/Handling AlCl₃ is corrosive and moisture-sensitive. Thionyl chloride (used to make the acid chloride) is highly toxic and corrosive.ZnCl₂ is a moderate hazard. Oxime preparation requires hydroxylamine, which can be explosive.

Experimental Protocols

Traditional Route: Intramolecular Friedel-Crafts Acylation

This route involves the preparation of 4-(4-methoxyphenyl)butyric acid, its conversion to the corresponding acid chloride, and subsequent intramolecular Friedel-Crafts cyclization to form a tetralone intermediate, which would then be further processed to the final product. The key cyclization step is detailed below.

Step 1: Synthesis of 4-(4-methoxyphenyl)butyryl chloride 4-(4-methoxyphenyl)butyric acid is reacted with thionyl chloride, typically at elevated temperatures (e.g., 80°C) for several hours. Excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization Anhydrous aluminum chloride is suspended in a suitable solvent (e.g., orthodichlorobenzene) and cooled to a low temperature (e.g., -10°C). A solution of 4-(4-methoxyphenyl)butyryl chloride in the same solvent is then added dropwise. The reaction mixture is stirred for a period, after which it is quenched, typically with ice and hydrochloric acid. The organic layer is then separated, washed, dried, and concentrated. The resulting 7-methoxy-1-tetralone would then undergo subsequent reactions, such as oximation followed by Beckmann rearrangement, to yield the target benzo[b]azepin-2-one.

New Route: High-Yield Beckmann Rearrangement

This optimized method focuses on the efficient and regioselective Beckmann rearrangement of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime to directly form the desired lactam.

Step 1: Preparation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime 6-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The mixture is typically heated at reflux for a period, then cooled to induce crystallization of the oxime.

Step 2: Beckmann Rearrangement To a solution of the oxime in a suitable solvent, zinc chloride (ZnCl₂) is added as the catalyst. The reaction mixture is then heated to a specific temperature (e.g., 40°C) and stirred for a defined period (e.g., 30 minutes to 2 hours). After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified by recrystallization or chromatography. A study on this method highlighted the significant effects of different acid catalysts, reaction times, and temperatures on the yield and regioselectivity.

Mandatory Visualization

Traditional_Route cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_cyclization Key Cyclization Step cluster_final_steps Conversion to Final Product Anisole Anisole Friedel_Crafts_Acylation Friedel-Crafts Acylation (AlCl₃) Anisole->Friedel_Crafts_Acylation Succinic_anhydride Succinic anhydride Succinic_anhydride->Friedel_Crafts_Acylation Keto_acid 3-(4-methoxybenzoyl)propanoic acid Friedel_Crafts_Acylation->Keto_acid Reduction Reduction (e.g., H₂/Pd-C) Keto_acid->Reduction Butyric_acid 4-(4-methoxyphenyl)butyric acid Reduction->Butyric_acid Acid_chloride_formation Acid Chloride Formation (SOCl₂) Butyric_acid->Acid_chloride_formation Butyryl_chloride 4-(4-methoxyphenyl)butyryl chloride Acid_chloride_formation->Butyryl_chloride Intramolecular_FC_Acylation Intramolecular Friedel-Crafts Acylation (AlCl₃) Butyryl_chloride->Intramolecular_FC_Acylation Tetralone 7-methoxy-1-tetralone Intramolecular_FC_Acylation->Tetralone Oximation Oximation Tetralone->Oximation Oxime 7-methoxy-1-tetralone oxime Oximation->Oxime Final_Rearrangement Beckmann Rearrangement Oxime->Final_Rearrangement Final_Product 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Final_Rearrangement->Final_Product

Caption: Traditional synthetic route via intramolecular Friedel-Crafts acylation.

New_Route cluster_start Starting Material cluster_oximation Oxime Formation cluster_rearrangement Key Rearrangement Step Tetralone 6-methoxy-3,4-dihydronaphthalen-1(2H)-one Oximation_reaction Oximation (NH₂OH·HCl, NaOAc) Tetralone->Oximation_reaction Oxime 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime Oximation_reaction->Oxime Beckmann_Rearrangement High-Yield Beckmann Rearrangement (ZnCl₂) Oxime->Beckmann_Rearrangement Final_Product 7-Methoxy-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Beckmann_Rearrangement->Final_Product

Caption: New high-yield synthetic route via optimized Beckmann rearrangement.

Concluding Remarks

The validation of this new synthetic route, employing a high-yield Beckmann rearrangement, demonstrates a significant improvement over the traditional intramolecular Friedel-Crafts acylation approach for the synthesis of this compound. The new method offers a superior overall yield, shorter reaction times for the key step, and utilizes less hazardous reagents compared to the traditional pathway. The detailed experimental data and protocols provided herein should empower researchers to make informed decisions for the efficient and scalable production of this important chemical intermediate.

Cross-Reactivity Profile of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential off-target interactions of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, with a focus on NMDA and serotonin receptors. This document provides a comparative analysis based on structurally similar compounds and outlines detailed experimental protocols for in vitro cross-reactivity studies.

While specific cross-reactivity data for this compound is not currently available in published literature, analysis of structurally related compounds provides valuable insights into its potential off-target binding profile. The benzazepine scaffold is a common motif in centrally active agents, with known interactions with various neurotransmitter receptors. This guide summarizes the potential for cross-reactivity with the N-methyl-D-aspartate (NMDA) receptor and serotonin (5-HT) receptors, based on data from close structural analogs.

Inferred Cross-Reactivity Based on Structural Analogs

Due to the absence of direct experimental data for this compound, this section presents binding affinity data for structurally similar compounds to infer potential cross-reactivity.

NMDA Receptor Subunit GluN2B

A close structural analog, 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, has been identified as a potent antagonist of the GluN2B subunit of the NMDA receptor.[1][2] This suggests a high probability that this compound may also exhibit affinity for this receptor subtype.

CompoundReceptor SubtypeKᵢ (nM)Reference
(1R,2R)-7-methoxy-2-methyl-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-olGluN2B41[1]
(1S,2R)-7-methoxy-2-methyl-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-olGluN2B47[1]
Serotonin Receptors

The broader class of benzazepines has been extensively studied for its interaction with serotonin receptors.[3] For instance, Esmirtazapine, a compound containing a benzazepine moiety, is a potent 5-HT₂ₐ receptor antagonist. This indicates a potential for this compound to interact with various 5-HT receptor subtypes.

CompoundReceptor SubtypeKᵢ (nM)Reference
Esmirtazapine5-HT₂ₐ1.9
Ritanserin5-HT₂ₐ0.45
Ketanserin5-HT₂ₐ2.5

Experimental Protocols

To facilitate direct investigation of the cross-reactivity profile of this compound, a detailed protocol for a standard in vitro radioligand competition binding assay is provided below. This method is widely used to determine the binding affinity of a test compound for a specific receptor.[4][5][6]

Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a panel of receptors (e.g., NMDA and 5-HT receptor subtypes).

Materials:

  • Test Compound: this compound

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A specific radiolabeled ligand for each target receptor (e.g., [³H]MK-801 for the NMDA receptor PCP site, [³H]Ketanserin for the 5-HT₂ₐ receptor).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the radioligand at a concentration close to its Kₔ value.

    • Prepare the receptor membrane suspension in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound at various concentrations (in triplicate).

      • Radioligand solution.

      • Receptor membrane suspension.

    • Include wells for total binding (assay buffer, radioligand, and membranes) and non-specific binding (assay buffer, radioligand, membranes, and a high concentration of unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential biological context of the inferred cross-reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Receptor Membranes) add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Separate Bound from Free via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification calc_ic50 Calculate IC50 quantification->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay.

NMDA_Signaling_Pathway cluster_receptor NMDA Receptor cluster_channel Ion Channel cluster_downstream Downstream Signaling glutamate Glutamate nmdar NMDA Receptor (GluN1/GluN2B) glutamate->nmdar glycine Glycine/D-Serine glycine->nmdar mg_block Mg2+ Block (at resting potential) nmdar->mg_block ca_influx Ca2+ Influx nmdar->ca_influx opens to allow depolarization Depolarization depolarization->mg_block relieves camk CaMKII Activation ca_influx->camk nos nNOS Activation ca_influx->nos creb CREB Phosphorylation camk->creb gene_expression Changes in Gene Expression creb->gene_expression

Caption: Simplified NMDA receptor signaling pathway.

References

The Enigmatic Profile of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Analysis of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vivo and in vitro efficacy data for 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one remains to be publicly documented, its structural classification within the benzoazepine family places it in a class of compounds with significant and diverse pharmacological potential. This guide provides a comparative overview of the therapeutic promise of this scaffold by examining the efficacy of structurally related compounds, offering insights into its potential biological activities and the experimental frameworks used for their evaluation.

The benzoazepine core is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas including Central Nervous System (CNS) disorders, as antimicrobial agents, and in oncology.[1] The presence of a methoxy group and a lactam ring in this compound suggests potential interactions with various biological targets.[1] This guide will delve into the established biological activities of analogous compounds to extrapolate the potential efficacy of the target compound.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the activities of related benzoazepine and benzodiazepine derivatives, this compound could be hypothesized to interact with a variety of biological targets, leading to a range of physiological effects. The following diagram illustrates a hypothetical signaling pathway that such a compound might modulate, based on the known pharmacology of its structural class.

putative_signaling_pathway Hypothetical Signaling Pathway for a Benzoazepine Derivative cluster_membrane Cell Membrane Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation Compound Compound Compound->Receptor Binding Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Modulation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: A diagram illustrating a potential mechanism of action.

Comparative Efficacy of Structurally Related Compounds

To provide a framework for understanding the potential efficacy of this compound, this section presents in vitro and in vivo data from studies on analogous benzoazepine and benzodiazepine derivatives.

In Vitro Efficacy Data

The following table summarizes the in vitro activities of various benzoazepine derivatives against different biological targets. This data provides a benchmark for the potential potency and selectivity of novel compounds within this class.

Compound ClassSpecific Compound ExampleTargetAssay TypePotency (IC₅₀/EC₅₀/Kᵢ)Reference
Benzo[e][1][2]diazepin-2-onerac-39auEndothelin A/B ReceptorsRadioligand BindingLow nanomolar affinity
1,3-Dihydro-benzo[b][1][2]diazepin-2-oneNot specifiedmGluR2/3Not specifiedNot specified
4-ethyl-1H-benzo[b][1][2]diazepin-2(3H)-onesAnalogue 9HCT-116 and MCF-7 cancer cell linesCytotoxicity AssayIC₅₀: 16.19 µM (HCT-116), 17.16 µM (MCF-7)
In Vivo Efficacy Data

The preclinical efficacy of benzoazepine derivatives in animal models is a critical indicator of their therapeutic potential. The table below highlights key in vivo findings for compounds structurally related to this compound.

Compound ClassSpecific Compound ExampleAnimal ModelDisease/Condition ModelKey FindingReference
Benzo[e][1][2]diazepin-2-onerac-39auDahl salt sensitive ratsHypertensionEfficiently reduced arterial blood pressure after oral administration
1,3-Dihydro-benzo[b][1][2]diazepin-2-onepara-pyridine derivativeRatWorking memory deficitImprovement of working memory deficit

Experimental Protocols: A Methodological Overview

The following sections detail the typical experimental methodologies employed to assess the in vitro and in vivo efficacy of benzoazepine derivatives. These protocols can serve as a template for the evaluation of this compound.

General Experimental Workflow

The evaluation of a novel compound like this compound would typically follow a structured workflow from initial in vitro screening to more complex in vivo studies.

experimental_workflow General Experimental Workflow for Compound Evaluation Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Binding Assays, Cell Viability) Compound_Synthesis->In_Vitro_Screening In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro_Screening->In_Vivo_PK Promising Hits In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

Caption: A flowchart of the typical drug discovery and development process.

In Vitro Assays
  • Radioligand Binding Assays: To determine the affinity of the compound for specific receptors, radiolabeled ligands are incubated with cell membranes expressing the target receptor in the presence of varying concentrations of the test compound. The amount of bound radioactivity is measured to calculate the inhibitory constant (Kᵢ).

  • Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to assess the cytotoxic or cytostatic effects of a compound on cultured cell lines. The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is quantified spectrophotometrically.

  • Enzyme Inhibition Assays: The ability of a compound to inhibit a specific enzyme is measured by incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is monitored to determine the IC₅₀ value.

In Vivo Models
  • Pharmacokinetic Studies: Animals are administered the test compound via various routes (e.g., oral, intravenous), and blood samples are collected at different time points. The concentration of the compound in the plasma is measured to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Disease Models: To assess the therapeutic efficacy of a compound, animal models that mimic human diseases are used. For example, in a model of hypertension, blood pressure is monitored in animals treated with the test compound compared to a control group. Behavioral models are often used to evaluate the effects of compounds on CNS disorders.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently unavailable in the public domain, the rich pharmacology of the benzoazepine scaffold provides a strong rationale for its investigation. The comparative data from related compounds suggest that this molecule could possess interesting biological activities, potentially in the areas of oncology or neuroscience.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A systematic screening against a panel of relevant biological targets, followed by in vivo studies in appropriate disease models, will be crucial to elucidate its therapeutic potential and pave the way for the development of novel medicines based on this promising chemical entity. The experimental protocols outlined in this guide provide a clear roadmap for such investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

Pharmacokinetic Comparison of Benzo[b]azepin-2-one Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of several compounds structurally related to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited availability of public data on this compound, this guide focuses on the pharmacokinetic profiles of Ivabradine, Alinidine, and Benazepril, which share a similar structural core and are used here as reference compounds. The information presented is intended to offer insights into the potential pharmacokinetic characteristics of novel benzo[b]azepin-2-one derivatives.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Ivabradine, Alinidine, and Benazepril, providing a basis for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this class of compounds.

Table 1: Pharmacokinetic Parameters of Ivabradine

ParameterValueSpeciesReference
Bioavailability (F) ~40%Human[1][2][3]
Time to Peak Plasma Concentration (Tmax) ~1 hour (fasting)Human[1][2][3]
Plasma Protein Binding ~70%Human[1][2]
Volume of Distribution (Vd) ~100 LHuman[1][2]
Elimination Half-life (t½) ~2 hours (distribution), ~6 hours (effective)Human[1][2][4]
Total Clearance (CL) 24 L/hHuman[1][4]
Major Metabolism Route Extensively metabolized by CYP3A4 in the liver and intestines.[1][2]Human
Major Metabolite N-desmethylated derivative (S 18982), equipotent to parent drug.[1][2][4]Human
Excretion Metabolites excreted in urine and feces; ~4% of oral dose as unchanged drug in urine.[1][4]Human

Table 2: Pharmacokinetic Parameters of Alinidine

ParameterValueSpeciesReference
Bioavailability (F) ~92%Human[5]
Elimination Half-life (t½) 0.6 ± 0.15 h (distribution), 3.9 ± 0.28 h (elimination)Human[5]
Total Clearance (CL) 40.3 ± 8.9 L/hHuman[5]
Renal Clearance 33.6 ± 12.3 L/hHuman[5]

Table 3: Pharmacokinetic Parameters of Benazepril and its Active Metabolite Benazeprilat

ParameterCompoundValueSpeciesReference
Time to Peak Plasma Concentration (Tmax) Benazepril0.5 - 2 h (median 1 h)Human[6]
Benazeprilat1 - 6 h (median 2.5 h)Human[6]
Elimination Half-life (t½) Benazeprilat3.0 h (initial), 17.3 h (terminal)Human[6]
Plasma Protein Binding Benazepril~96.7%Human[7]
Benazeprilat~95.3%Human[7]
Metabolism Benazepril is almost completely metabolized to benazeprilat, primarily in the liver.[7]Human
Excretion Predominantly renal excretion.[7]Human

Experimental Protocols

A generalized protocol for an in vivo pharmacokinetic study in a rodent model is provided below. This protocol is based on established methodologies for small molecule drug candidates and can be adapted for the specific analysis of benzo[b]azepin-2-one derivatives.

General Protocol for a Single-Dose Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.[8]

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with water available at all times.[8]

2. Dosing and Administration:

  • Formulation: The test compound should be formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection via the tail vein to determine absolute bioavailability.

    • Oral (PO): Administered via oral gavage to assess oral absorption.[8]

  • Dose: A minimum of two doses, 5-10 fold apart, should be used to assess dose linearity. The dose should be high enough for analytical quantification but non-toxic.

3. Blood Sampling:

  • Schedule: Serial blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein at predetermined time points.

  • Time Points (IV): Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[9]

  • Time Points (PO): Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[9]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.[8]

4. Bioanalysis:

  • Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of the parent drug and its major metabolites in plasma.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Parameters: Key parameters to be determined include Cmax, Tmax, AUC, t½, CL, and Vd.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical workflow for a pharmacokinetic study and a conceptual diagram of ADME processes.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase formulation Compound Formulation dosing Dosing (IV and PO Administration) formulation->dosing animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) animal_model->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Sample Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_modeling Pharmacokinetic Modeling (Non-compartmental Analysis) bioanalysis->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½, etc.) pk_modeling->parameter_calc report Reporting and Interpretation parameter_calc->report

Caption: Workflow of a typical preclinical pharmacokinetic study.

ADME_Process cluster_body Biological System absorption Absorption (e.g., GI Tract) distribution Distribution (Systemic Circulation) absorption->distribution Enters Bloodstream metabolism Metabolism (e.g., Liver) distribution->metabolism Transport to Organs excretion Excretion (e.g., Kidneys, Feces) distribution->excretion Direct Elimination therapeutic_effect Therapeutic Effect (Target Site) distribution->therapeutic_effect metabolism->excretion Metabolite Elimination drug_admin Drug Administration drug_admin->absorption

Caption: Conceptual overview of the ADME (Absorption, Distribution, Metabolism, Excretion) process.

References

Safety Operating Guide

Proper Disposal of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, ensuring the safety of personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While the safety data sheet (SDS) for this compound does not list specific hazard statements, general best practices for handling chemical substances in a laboratory setting should always be followed.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate waste containing this compound from other waste streams to prevent accidental mixing with incompatible substances.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and compatible container.

    • The container must be in good condition and free from leaks.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label should include:

      • The full chemical name: "this compound"

      • The CAS Number: 22245-89-2

      • An indication of the associated hazards (if known).

      • The date of waste accumulation.

  • Storage:

    • Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA).

    • The SAA should be located at or near the point of generation.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

    • Provide them with the details of the waste, including the chemical name and quantity.

Alternative Disposal Method (to be performed by licensed professionals):

  • Incineration: A licensed disposal facility may use a chemical incinerator equipped with an afterburner and scrubber for the destruction of this compound.[1]

Disposal of Contaminated Materials:

  • Any materials, such as personal protective equipment (PPE), weighing paper, or absorbent pads, that are contaminated with this compound should be disposed of as if they were the chemical itself.[1]

  • Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[1]

III. General Laboratory Chemical Waste Management

The disposal of any chemical, including this compound, must adhere to broader laboratory safety and environmental regulations.

Key Principles of Chemical Waste Management:

PrincipleDescription
Waste Minimization Generate the smallest possible amount of waste.
Segregation Keep different classes of chemical waste separate to avoid dangerous reactions.
Proper Labeling Clearly identify the contents of all waste containers.
Secure Storage Store waste in designated areas away from general laboratory traffic.
Regulatory Compliance Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Chemical Waste Disposal

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from other waste streams B->C D Place in a labeled, sealed, compatible container C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Pickup and Professional Disposal F->G A Is the material This compound or contaminated with it? B Treat as Hazardous Waste A->B Yes C Follow standard laboratory non-hazardous waste procedures A->C No D Is it surplus or non-recyclable? B->D E Offer to a licensed disposal company D->E Yes F Can it be safely reused or recycled? D->F No

References

Essential Safety and Operational Guidance for Handling 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No: 22245-89-2). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the absence of a comprehensive safety data sheet for this specific compound, a conservative approach based on handling similar chemical structures and general guidelines for hazardous chemicals is recommended. The appropriate level of PPE should be determined by a site-specific risk assessment, but the following table summarizes recommended equipment.

PPE ComponentSpecificationRationale
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile). The outer glove should be tested against a broad range of chemicals.To prevent skin contact with the compound. Double gloving is a best practice when handling potentially hazardous substances.
Eye Protection Chemical splash goggles or a full-face shield.To protect the eyes from splashes or aerosols.[1][2]
Body Protection A long-sleeved, impermeable laboratory coat or a chemical-resistant gown with closed cuffs.To protect the skin from contamination.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a risk of aerosol generation. Use in a well-ventilated area is mandatory.[4][5]To prevent inhalation of the compound, which may be harmful.[5]
Foot Protection Closed-toe shoes made of a chemical-resistant material.To protect the feet from spills.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Have a spill kit appropriate for handling solid chemical spills readily available.

2. Donning PPE:

  • Follow the proper sequence for putting on PPE: gown, then mask/respirator, then goggles/face shield, and finally gloves (inner and outer).

3. Handling the Compound:

  • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the powder from becoming airborne.

  • Use dedicated spatulas and glassware.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Decontaminate the work surface with an appropriate solvent and then a cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination: outer gloves, then gown, then goggles/face shield, then inner gloves, and finally mask/respirator.

  • Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

All waste generated from handling this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing papers, and contaminated lab supplies, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: All hazardous waste must be disposed of through an approved chemical waste management company in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_cleanup 4. Cleanup & Disposal prep_hood Work in Fume Hood ppe_gown Gown prep_hood->ppe_gown prep_safety Verify Eyewash/Shower prep_spill Prepare Spill Kit ppe_mask Respirator ppe_goggles Goggles ppe_gloves Gloves handle_weigh Weigh Compound ppe_gloves->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decon Decontaminate Workspace handle_solution->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

References

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7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.